Synthesis, Properties, and Polymerization Dynamics of 1,1-Bis(vinyloxy)butane: A Technical Guide for Advanced Research
Executive Summary 1,1-Bis(vinyloxy)butane, commonly referred to as butyraldehyde divinyl acetal, is a highly specialized difunctional monomer. While traditional divinyl monomers (e.g., divinylbenzene) are primarily utili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,1-Bis(vinyloxy)butane, commonly referred to as butyraldehyde divinyl acetal, is a highly specialized difunctional monomer. While traditional divinyl monomers (e.g., divinylbenzene) are primarily utilized as rigid cross-linkers to form insoluble thermosets, divinyl acetals possess a unique structural geometry that favors cyclopolymerization [1]. Furthermore, the presence of an acid-labile acetal linkage within the resulting polymer backbone makes this monomer an invaluable building block for the development of transient materials, degradable photoresists, and stimuli-responsive drug delivery networks.
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic synthesis, and controlled polymerization of 1,1-bis(vinyloxy)butane.
PART 1: Physicochemical Profile & Structural Dynamics
1,1-Bis(vinyloxy)butane consists of a central butane backbone flanked by two highly reactive vinyloxy (vinyl ether) groups attached to the same acetal carbon. This proximity is the driving force behind its unique intra-molecular reactivity[2].
Direct vinylation of butyraldehyde to form a divinyl acetal is synthetically impossible using vinyl alcohol, as the enol rapidly tautomerizes to acetaldehyde. Therefore, researchers must employ a "masked-vinyl" approach. The foundational methodology, pioneered by [1], utilizes 2-chloroethanol as a stable synthon.
By first forming the bis(2-chloroethyl) acetal, the delicate acetal linkage is established under standard dehydration conditions. Subsequent dehydrochlorination with a sterically hindered strong base eliminates HCl to reveal the vinyloxy groups without cleaving the acid-sensitive acetal core[7].
Workflow for the synthesis of 1,1-bis(vinyloxy)butane via dehydrochlorination.
Protocol A: Step-by-Step Synthesis Workflow
Phase 1: Acetalization
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reaction: Combine 1.0 equivalent of butyraldehyde, 2.2 equivalents of 2-chloroethanol, and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) in 200 mL of anhydrous toluene.
Dehydration: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours). Causality: Continuous water removal drives the equilibrium toward the acetal product.
Workup: Cool to room temperature, wash the organic layer twice with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate butyraldehyde bis(2-chloroethyl) acetal.
Phase 2: Dehydrochlorination
Setup: In a dry, argon-purged Schlenk flask, dissolve the intermediate in anhydrous tetrahydrofuran (THF).
Elimination: Cool the flask to 0 °C. Slowly add 2.5 equivalents of potassium tert-butoxide (t-BuOK). Causality: A bulky base prevents nucleophilic substitution (SN2) at the chloroethyl site, strictly favoring E2 elimination.
Reflux: Heat the mixture to reflux (66 °C) for 12 hours.
Isolation: Cool the mixture, filter off the precipitated KCl salts under an inert atmosphere, and concentrate the filtrate.
Purification: Purify the crude product via vacuum distillation. Critical Step: Add a trace amount of KOH pellets to the distillation pot. Causality: Acetals are notoriously sensitive to trace acids; the basic stabilizer prevents premature hydrolysis or cationic auto-polymerization during heating.
PART 3: Polymerization Dynamics & Advanced Applications
When subjected to radical initiators (e.g., AIBN), 1,1-bis(vinyloxy)butane does not immediately form an intractable gel. Instead, it undergoes an alternating intramolecular-intermolecular propagation known as cyclopolymerization [1].
Because the two vinyl groups are tethered to the same acetal carbon, the propagating radical strongly prefers to attack the adjacent pendant vinyl group (intramolecular cyclization) before reacting with a new monomer molecule. As validated by , this yields a soluble, linear polymer whose backbone is predominantly composed of 5-membered 1,3-dioxolane rings (~75%) and 6-membered 1,3-dioxane rings (~25%)[2]. Beyond polymerization, the divinyl acetal motif is also highly valued as an intermediate in complex organic synthesis, such as the for natural product synthesis[8].
Radical cyclopolymerization pathway of 1,1-bis(vinyloxy)butane.
Protocol B: Radical Cyclopolymerization
Preparation: In a flame-dried Schlenk tube, dissolve 1,1-bis(vinyloxy)butane in anhydrous benzene. Critical Step: Maintain a low monomer concentration (~1.0 M). Causality: Dilute conditions kinetically favor intramolecular cyclization over intermolecular cross-linking, ensuring the polymer remains soluble.
Initiation: Add 2.0 mol % of Azobisisobutyronitrile (AIBN) relative to the monomer.
Degassing: Perform three strict freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger and will prematurely terminate the polymerization.
Polymerization: Seal the tube under argon and immerse it in a thermostated oil bath at 60 °C for 24 hours.
Recovery: Terminate the reaction by cooling the tube. Precipitate the polymer by adding the solution dropwise into a large excess of cold, vigorously stirred methanol. Filter the white precipitate and dry under vacuum at 40 °C to constant weight.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 169024, 1,1-Bis(ethenoxy)butane". PubChem,[Link]
Matsoyan, S. G. "Cyclic polymerization and copolymerization of divinyl acetals". Journal of Polymer Science, 1961.[Link]
Tsukino, M., & Kunitake, T. "The microstructure of poly(divinyl acetal)s as determined by 13C NMR spectroscopy". Polymer Journal, 1979.[Link]
Trotta, A. H., et al. "Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement". PMC, National Institutes of Health, 2021.[Link]
An In-depth Technical Guide to the Chemical Structure and Spectral Analysis of 1,1-Bis(vinyloxy)butane
This guide provides a comprehensive overview of the chemical properties, synthesis, and detailed spectral analysis of 1,1-bis(vinyloxy)butane. It is intended for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the chemical properties, synthesis, and detailed spectral analysis of 1,1-bis(vinyloxy)butane. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile molecule.
Introduction and Chemical Identity
1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, is an organic compound with the chemical formula C₈H₁₄O₂.[1] It belongs to the class of geminal-diether alkenes, characterized by two vinyloxy groups attached to the same carbon atom. This structure imparts unique reactivity, making it a valuable monomer and intermediate in organic synthesis.
Table 1: Chemical Identity of 1,1-Bis(vinyloxy)butane
Synthesis of 1,1-Bis(vinyloxy)butane: A Mechanistic Perspective
The synthesis of 1,1-bis(vinyloxy)butane is most commonly achieved through the acid-catalyzed reaction of butyraldehyde with acetylene. This method, a variation of the Reppe vinylation, provides an efficient route to the desired divinyl acetal.[1]
Experimental Protocol: Synthesis from Butyraldehyde and Calcium Carbide
A practical and accessible laboratory-scale synthesis utilizes calcium carbide as a solid source of acetylene.[2] This approach avoids the handling of gaseous acetylene, enhancing safety and convenience.
Step-by-Step Methodology:
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: The flask is charged with a suspension of potassium hydroxide (catalyst) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO). Butyraldehyde is then added to the mixture.
Acetylene Generation and Reaction: Finely powdered calcium carbide is added portion-wise through the dropping funnel. The reaction is exothermic and the temperature should be carefully controlled. The in-situ generated acetylene reacts with the butyraldehyde in the presence of the base.
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure 1,1-bis(vinyloxy)butane.
Causality in Experimental Choices
Catalyst: Potassium hydroxide is a strong base that facilitates the deprotonation of the alcohol intermediate, a crucial step in the vinylation reaction.
Solvent: A high-boiling, aprotic solvent like DMSO is chosen to ensure a suitable reaction temperature and to dissolve the reactants and intermediates.
Inert Atmosphere: An inert atmosphere is essential to prevent side reactions, particularly the oxidation of the aldehyde.
Reaction Mechanism
The synthesis proceeds through a nucleophilic addition of the alcohol (formed in situ from butyraldehyde and water present in the reagents) to acetylene, catalyzed by the base. This is followed by a second addition of another alcohol molecule to form the acetal.
Caption: Chemical structure of 1,1-Bis(vinyloxy)butane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 2: Predicted ¹H NMR Spectral Data for 1,1-Bis(vinyloxy)butane (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~6.45
dd
2H
=CH-O
~4.90
t
1H
O-CH-O
~4.20
dd
2H
=CH₂ (trans)
~4.00
dd
2H
=CH₂ (cis)
~1.65
m
2H
-CH₂-CH₂-CH₃
~1.45
m
2H
-CH₂-CH₃
~0.95
t
3H
-CH₃
The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Interpretation:
The downfield doublet of doublets around 6.45 ppm is characteristic of the vinylic proton attached to the oxygen atom.
The acetal proton appears as a triplet around 4.90 ppm, coupled to the adjacent methylene group.
The two terminal vinylic protons appear as distinct doublet of doublets due to their different chemical environments (cis and trans to the butoxy group).
The aliphatic protons of the butyl chain appear in the upfield region, with the expected multiplicities and integrations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for 1,1-Bis(vinyloxy)butane (in CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~152
=CH-O
~101
O-CH-O
~87
=CH₂
~35
-CH₂-CH₂-CH₃
~19
-CH₂-CH₃
~14
-CH₃
The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Interpretation:
The olefinic carbons of the vinyl groups are observed at approximately 152 ppm and 87 ppm.
The acetal carbon is characteristically found around 101 ppm.
The aliphatic carbons of the butyl group resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
Table 4: Characteristic IR Absorption Bands for 1,1-Bis(vinyloxy)butane
Wavenumber (cm⁻¹)
Intensity
Assignment
3100-3000
Medium
=C-H stretch
2960-2850
Strong
C-H stretch (aliphatic)
1640-1620
Strong
C=C stretch
1200-1000
Strong
C-O stretch (acetal)
Interpretation:
The presence of the vinyl groups is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the strong C=C stretching absorption around 1630 cm⁻¹.
The strong C-O stretching band in the 1200-1000 cm⁻¹ region is characteristic of the acetal functional group.
The aliphatic C-H stretching vibrations are observed in their expected region below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 1,1-bis(vinyloxy)butane is expected to show a molecular ion peak (M⁺) at m/z 142. Key fragmentation pathways would involve the cleavage of the C-O bonds and the butyl chain.
Loss of a vinyloxy radical (-OCH=CH₂): [M - 43]⁺ at m/z 99.
Loss of a butoxy radical (-OC₄H₉): [M - 73]⁺ at m/z 69.
Cleavage of the butyl chain: Fragments corresponding to the loss of methyl (m/z 127), ethyl (m/z 113), and propyl (m/z 99) radicals.
A prominent peak at m/z 71 corresponding to the butyryl cation [CH₃(CH₂)₂CO]⁺, formed through rearrangement and cleavage.
Caption: Key fragmentation pathways of 1,1-bis(vinyloxy)butane in mass spectrometry.
Conclusion
This technical guide has detailed the chemical structure, a reliable synthesis protocol, and a comprehensive spectral analysis of 1,1-bis(vinyloxy)butane. The provided experimental insights and detailed interpretation of NMR, IR, and MS data serve as a valuable resource for scientists and researchers working with this versatile chemical compound. The unique combination of a stable acetal and two reactive vinyl groups makes 1,1-bis(vinyloxy)butane an important building block for the synthesis of a wide range of organic molecules and polymers.
Reactivity and Reaction Mechanisms of 1,1-Bis(vinyloxy)butane: A Comprehensive Technical Guide
Executive Summary 1,1-Bis(vinyloxy)butane (CAS: 102-68-1), commonly known as butyraldehyde divinyl acetal, is a highly reactive bifunctional monomer and synthetic intermediate. Structurally, it features a central acid-la...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,1-Bis(vinyloxy)butane (CAS: 102-68-1), commonly known as butyraldehyde divinyl acetal, is a highly reactive bifunctional monomer and synthetic intermediate. Structurally, it features a central acid-labile acetal carbon flanked by two electron-rich vinyloxy (vinyl ether) groups. This unique molecular architecture allows it to function as a crosslinking agent in polymer networks, a precursor for degradable materials, and a versatile building block in complex organic synthesis.
This whitepaper provides an in-depth analysis of the core reactivity pathways of 1,1-bis(vinyloxy)butane. By examining the causality behind its cyclopolymerization, acid-catalyzed hydrolysis, and electrophilic addition mechanisms, this guide equips researchers and drug development professionals with the mechanistic understanding required to harness this compound in advanced material design and synthetic workflows.
Structural and Electronic Profile
The reactivity of 1,1-bis(vinyloxy)butane is dictated by two primary structural features:
The Acetal Core: The
-hybridized central carbon is bonded to two oxygen atoms and a propyl chain (derived from butyraldehyde). This linkage is highly stable under basic conditions but exquisitely sensitive to Brønsted and Lewis acids[1].
The Vinyloxy Groups: The lone pairs on the acetal oxygen atoms are delocalized into the adjacent
-systems of the vinyl groups. This resonance donation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the vinyl groups highly nucleophilic and susceptible to electrophilic attack and cationic polymerization.
Core Reactivity Mechanisms
Mechanism A: Radical Cyclopolymerization vs. Crosslinking
As a divinyl compound, 1,1-bis(vinyloxy)butane is theoretically capable of forming dense, highly crosslinked polymer networks. However, under free-radical conditions, divinyl acetals exhibit a strong propensity for cyclopolymerization [2][3].
The Causality: When an initiator radical attacks one of the vinyloxy groups, the resulting propagating radical is spatially proximate to the unreacted second vinyl group on the same molecule. If the bulk monomer concentration is kept low, the intramolecular 5-exo-trig or 6-endo-trig cyclization (forming a 1,3-dioxolane or 1,3-dioxane ring) is kinetically favored over intermolecular diffusion and attack on a different monomer. The presence of the propyl group on the central acetal carbon induces a mild Thorpe-Ingold effect, sterically compressing the angle between the vinyloxy groups and further driving the intramolecular cyclization[2].
Figure 1: Concentration-dependent kinetic pathways of 1,1-bis(vinyloxy)butane radical polymerization.
Mechanism B: Acid-Catalyzed Hydrolysis
The acetal linkage in 1,1-bis(vinyloxy)butane is designed for controlled degradation, a feature heavily utilized in drug delivery networks and transient photopolymers[3].
The Causality: The mechanism initiates with the rapid, reversible protonation of one of the acetal oxygen atoms. The leaving group (vinyl alcohol) departs, driven by the thermodynamic stability of the resulting oxocarbenium ion, which is resonance-stabilized by the remaining oxygen atom. Water subsequently attacks the oxocarbenium ion, forming a hemiacetal that rapidly collapses into butyraldehyde and a second equivalent of vinyl alcohol. The vinyl alcohol immediately tautomerizes to acetaldehyde, rendering the entire degradation process irreversible[1].
Figure 2: Acid-catalyzed hydrolysis pathway of 1,1-bis(vinyloxy)butane.
Mechanism C: Electrophilic Addition and Orthoester Synthesis
Because the vinyloxy groups are highly electron-rich, 1,1-bis(vinyloxy)butane readily undergoes electrophilic addition. When reacted with alcohols under mild acid catalysis, the double bonds are protonated, and the resulting carbocations are trapped by the alcohol to form complex mixed acetals or orthoester derivatives[4].
Mechanism D: Coates-Claisen Rearrangement
Under the influence of specific Lewis acids (such as
or ), divinyl acetals can be isomerized and forced through a sigmatropic Coates-Claisen rearrangement. The Lewis acid coordinates to the acetal oxygen, lowering the activation energy for the pericyclic transition state, ultimately yielding complex, stereodefined aldehydes[5].
Quantitative Data Presentation
The reactivity of 1,1-bis(vinyloxy)butane can be contextualized by comparing it to other common divinyl acetals. The steric bulk of the aldehyde-derived substituent directly impacts both the cyclization efficiency during polymerization and the rate of acid hydrolysis.
Monomer
Acetal Substituent
Cyclization Tendency ()
Acid Hydrolysis Rate
Primary Polymer Backbone Structure
Divinyl Formal
-H
Moderate
Very Fast
Mixed 1,3-dioxolane / linear
Acetaldehyde Divinyl Acetal
-CH
High
Fast
Predominantly 1,3-dioxolane
1,1-Bis(vinyloxy)butane
-CHCHCH
Very High
Moderate
Highly regular 1,3-dioxolane
Table 1: Comparative reactivity parameters of divinyl acetals based on steric and electronic substituent effects.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of Soluble Poly(1,1-bis(vinyloxy)butane) via Cyclopolymerization
Objective: To synthesize a linear, soluble polymer utilizing the intramolecular cyclization pathway, avoiding macroscopic gelation.
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,1-bis(vinyloxy)butane (1.0 M) in anhydrous toluene. Causality for solvent choice: Toluene acts as a good solvent for the growing polymer chain, preventing premature precipitation which could artificially induce crosslinking.
Initiation: Add Azobisisobutyronitrile (AIBN) at 2.0 mol% relative to the monomer.
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and would inhibit propagation.
Polymerization: Immerse the flask in an oil bath pre-heated to 65°C. Stir continuously for 12 hours.
Termination & Precipitation: Quench the reaction by cooling the flask in liquid nitrogen. Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold methanol.
Validation: Collect the precipitate via vacuum filtration. Validate the cyclopolymerization by
NMR (): Confirm the disappearance of the vinylic protons (multiplets at 4.0–4.5 ppm and 6.4 ppm) and the appearance of broad backbone signals corresponding to the 1,3-dioxolane rings (approx. 3.5–3.9 ppm)[2][6].
Protocol 2: Controlled Acid Hydrolysis of the Acetal Network
Objective: To degrade the poly(1,1-bis(vinyloxy)butane) backbone into small molecules for clearance or downstream analysis.
Solution Preparation: Dissolve 50 mg of the purified poly(1,1-bis(vinyloxy)butane) in 10 mL of 1,2-dimethoxyethane (DME).
Hydrolysis: Add 1.0 mL of 0.5 M aqueous HCl to the polymer solution. Stir at room temperature (20°C). Causality: DME is miscible with water, ensuring a homogeneous single-phase reaction environment for the acid and the hydrophobic polymer.
Monitoring: Extract 0.5 mL aliquots every 30 minutes. Quench the aliquots with a drop of triethylamine to neutralize the acid and halt hydrolysis.
Validation: Analyze the aliquots via Gel Permeation Chromatography (GPC) and Gas Chromatography-Mass Spectrometry (GC-MS). Complete degradation is validated by the total disappearance of the polymer peak in GPC and the detection of butyraldehyde and acetaldehyde in the GC-MS trace[1][3].
References
Source: National Center for Biotechnology Information (NIH)
Insertion Polymerization of Divinyl Formal - ResearchGate
Source: ResearchGate
URL
Source: TU Wien (Vienna University of Technology)
Strategic Design of Cyclic Acetals for Living Cationic Copolymerization with Vinyl Monomers and Sequence-Controlled Polymer Synthesis
Source: The University of Osaka Institutional Knowledge Archive
URL
An In-Depth Technical Guide to 1,1-Bis(vinyloxy)butane: Synthesis, Cyclopolymerization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1,1-bis(vinyloxy)butane, a divinyl ether monomer with s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-bis(vinyloxy)butane, a divinyl ether monomer with significant potential in polymer chemistry. We will delve into its synthesis, with a focus on the underlying acetalization chemistry, and explore its fascinating polymerization behavior, particularly its propensity for cationic cyclopolymerization to yield linear polymers with cyclic repeating units. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and characterization data to empower researchers in their exploration of this versatile monomer.
Introduction to 1,1-Bis(vinyloxy)butane: A Bifunctional Monomer
1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, is an organic compound with the chemical formula C₈H₁₄O₂. Its structure features a central carbon atom derived from butyraldehyde, which is bonded to two vinyloxy groups (-OCH=CH₂). This bifunctionality makes it a highly reactive monomer capable of undergoing various polymerization reactions.
The presence of two vinyl ether groups opens up unique polymerization pathways, most notably cyclopolymerization. This process, an intramolecular-intermolecular chain propagation, leads to the formation of soluble, linear polymers containing cyclic structures within the main chain, rather than the cross-linked networks often expected from divinyl monomers.[1][2] This characteristic is crucial as it allows for the synthesis of processable and functional materials.
Table 1: Physicochemical Properties of 1,1-Bis(vinyloxy)butane
Figure 1: Chemical structure of 1,1-Bis(vinyloxy)butane.
Synthesis of 1,1-Bis(vinyloxy)butane: The Acetalization Approach
The most logical and established method for the synthesis of 1,1-bis(vinyloxy)butane is the acid-catalyzed reaction of butyraldehyde with a vinyl ether source. This reaction is a classic example of acetal formation.[3][4] The vinyl ether serves as both a reactant and a protecting group for the alcohol, which is generated in situ.
The reaction proceeds through a series of equilibrium steps initiated by the protonation of the carbonyl oxygen of butyraldehyde by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of a vinyl ether molecule. The resulting hemiacetal intermediate is then protonated, and a molecule of alcohol is eliminated to form a resonance-stabilized carbocation. A second molecule of vinyl ether then attacks this carbocation, and subsequent deprotonation yields the divinyl acetal product. To drive the equilibrium towards the product, an excess of the vinyl ether is typically used.
Figure 2: Simplified mechanism for the synthesis of 1,1-Bis(vinyloxy)butane.
Experimental Protocol: Synthesis of 1,1-Bis(vinyloxy)butane
This protocol is a representative procedure based on established methods for acetal synthesis from aldehydes and vinyl ethers.[3][5] Optimization may be required for specific laboratory conditions.
Materials:
Butyraldehyde (freshly distilled)
Ethyl vinyl ether (or another suitable vinyl ether, in large excess)
Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., HClO₄)[6]
Anhydrous dichloromethane (DCM) or another inert solvent
Anhydrous potassium carbonate or triethylamine for neutralization
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of butyraldehyde in anhydrous DCM.
Add a catalytic amount of p-toluenesulfonic acid to the flask.
From the dropping funnel, add a large excess of ethyl vinyl ether dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
Quench the reaction by adding anhydrous potassium carbonate or triethylamine to neutralize the acid catalyst.
Filter the mixture to remove the solid base.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent and excess ethyl vinyl ether.
The crude product can be purified by vacuum distillation to obtain pure 1,1-bis(vinyloxy)butane.
Polymerization of 1,1-Bis(vinyloxy)butane: The Realm of Cationic Cyclopolymerization
The electron-rich double bonds of the vinyloxy groups make 1,1-bis(vinyloxy)butane highly susceptible to cationic polymerization.[7][8] Due to the presence of two polymerizable groups, the polymerization of this monomer is not a simple chain growth process. Instead, it undergoes a fascinating intramolecular-intermolecular propagation mechanism known as cyclopolymerization.[1][2]
Mechanism of Cationic Cyclopolymerization
The polymerization is initiated by a cationic species (e.g., from a Lewis acid/proton source system) which adds to one of the vinyl groups of the monomer to form a carbocation. This initial propagation can be followed by an intramolecular cyclization step, where the cationic center attacks the second vinyl group within the same monomer unit, forming a cyclic repeating unit. The new cationic center is then available for intermolecular propagation with another monomer molecule. This process leads to the formation of a linear polymer chain containing six-membered rings. The degree of cyclization is often high, resulting in a soluble and processable polymer.[2]
Figure 3: Simplified mechanism of cationic cyclopolymerization.
Experimental Protocol: Cationic Cyclopolymerization of 1,1-Bis(vinyloxy)butane
This protocol is a general procedure for the cationic polymerization of vinyl ethers and can be adapted for the cyclopolymerization of 1,1-bis(vinyloxy)butane.[7][9][10] Careful control of reaction conditions is crucial to achieve a controlled polymerization and a high degree of cyclization.
Materials:
1,1-Bis(vinyloxy)butane (freshly purified)
Anhydrous toluene or dichloromethane (polymerization solvent)
Initiator system: e.g., a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) in combination with a proton source (e.g., trace water or an alcohol).[7] For more controlled polymerizations, initiating systems like HI/I₂ or a combination of a protonic acid and a weak Lewis acid can be used.[9]
Quenching agent: e.g., chilled methanol containing a small amount of ammonia.
Procedure:
All glassware should be rigorously dried, and the reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
In a flame-dried reaction vessel, dissolve the purified 1,1-bis(vinyloxy)butane in the anhydrous solvent.
Cool the solution to the desired reaction temperature (typically low temperatures, e.g., -78 °C to 0 °C, are used for cationic polymerization of vinyl ethers to suppress side reactions).[7]
Prepare a dilute solution of the initiator system in the same anhydrous solvent.
Slowly add the initiator solution to the stirred monomer solution. The polymerization is often very fast.
After the desired reaction time, terminate the polymerization by adding the chilled quenching agent.
Allow the reaction mixture to warm to room temperature.
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization of Poly(1,1-bis(vinyloxy)butane)
The resulting polymer, poly(1,1-bis(vinyloxy)butane), is expected to be a linear, amorphous polymer with cyclic acetal units in its backbone. Its properties can be characterized by various analytical techniques.
Table 2: Expected Characterization Data for Poly(1,1-bis(vinyloxy)butane)
Technique
Expected Observations
¹H and ¹³C NMR
Disappearance of vinyl proton signals (~4.0-4.2 ppm and ~6.4-6.5 ppm). Appearance of broad signals corresponding to the polymer backbone and the cyclic acetal units.[4][11]
FTIR
Disappearance of the C=C stretching vibration of the vinyl group (~1620 cm⁻¹). Presence of strong C-O-C stretching vibrations of the acetal group (~1100-1200 cm⁻¹).[12][13]
Gel Permeation Chromatography (GPC)
Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[14]
Differential Scanning Calorimetry (DSC)
Determination of the glass transition temperature (Tg), which is expected to be influenced by the rigidity of the cyclic units in the backbone.[15][16]
Thermogravimetric Analysis (TGA)
Evaluation of the thermal stability of the polymer, including the onset of decomposition temperature (Td).[8][17][18][19]
Potential Applications
While specific applications for poly(1,1-bis(vinyloxy)butane) are not extensively documented, its unique structure suggests several promising areas of use, drawing analogies from other poly(vinyl acetals) and polymers with degradable backbones.
Degradable Polymers: The acetal linkages in the polymer backbone are susceptible to hydrolysis under acidic conditions.[20] This property makes poly(1,1-bis(vinyloxy)butane) a candidate for applications requiring degradable materials, such as in drug delivery systems or temporary adhesives.
Adhesives and Coatings: Poly(vinyl ethers) are known for their adhesive properties.[1] The cyclic structure of poly(1,1-bis(vinyloxy)butane) may impart unique adhesive and film-forming characteristics.
Biomedical Materials: The potential for degradation into small, biocompatible molecules (butyraldehyde and polyvinyl alcohol) makes this polymer interesting for biomedical applications.[7]
Functional Polymers: The butyraldehyde moiety can be potentially modified before or after polymerization to introduce other functional groups, leading to the development of specialty polymers with tailored properties.
Conclusion
1,1-Bis(vinyloxy)butane is a monomer with intriguing synthetic and polymerization characteristics. Its synthesis via acid-catalyzed acetalization and its ability to undergo cationic cyclopolymerization to form linear, soluble polymers with cyclic main-chain units make it a valuable building block for novel materials. Further research into the specific properties and applications of poly(1,1-bis(vinyloxy)butane) is warranted and holds the promise of developing new functional polymers for a range of advanced applications. This guide provides a solid foundation for researchers to embark on the exploration of this exciting monomer.
References
Brønsted acid-catalyzed synthesis of spirocyclobutanes via heteroannulation of vinyloxyphenylbicyclobutanes with water. (2024). RSC Advances, 14(19), 13437-13441. [Link]
De, P., & Schilli, C. (2012). Synthesis of functionalized block copolymers and terpolymers of vinyl ethers by living cationic polymerization. Polymer Chemistry, 3(7), 1833-1841. [Link]
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Preparation of ordered, crosslinked and thermally stable liquid crystalline poly(vinyl ether) films*. (1993). Polymer, 34(13), 2831-2837. [Link]
An In-depth Technical Guide to 1,1-Bis(vinyloxy)butane: Synthesis, Characterization, and Applications Introduction 1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, is a bifunctional monomer belonging...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1,1-Bis(vinyloxy)butane: Synthesis, Characterization, and Applications
Introduction
1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, is a bifunctional monomer belonging to the divinyl ether family. Its chemical structure, featuring two reactive vinyl groups attached to a single carbon atom derived from butyraldehyde, makes it a valuable component in polymer chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications, tailored for researchers and professionals in chemistry and materials science.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,1-Bis(vinyloxy)butane is presented below. These properties are crucial for its handling, storage, and application in various experimental setups.
The primary industrial synthesis of vinyl ethers involves the reaction of an alcohol with acetylene.[4] For divinyl ethers like 1,1-Bis(vinyloxy)butane, the synthesis route typically involves the reaction of the corresponding aldehyde (butyraldehyde) with acetylene, forming a divinyl acetal.
General Synthesis Protocol: Palladium-Catalyzed Transetherification
A common laboratory-scale synthesis for functionalized vinyl ethers is the transetherification of an alcohol with a vinyl ether, such as ethyl vinyl ether, catalyzed by a palladium complex.[6] This method can be adapted for the synthesis of divinyl ethers.
Experimental Protocol:
Catalyst Preparation:
Dissolve palladium (II) acetate in dichloromethane in a reaction vessel.
Add a solution of a suitable ligand, such as 1,10-phenanthroline, dropwise to the palladium solution.
Stir the mixture at room temperature for approximately 30 minutes to generate the active palladium catalyst in situ.[6]
Reaction Mixture:
In a separate flask, prepare a solution of 1,1-butanediol and a large excess of ethyl vinyl ether in an appropriate solvent (e.g., dichloromethane or THF).
Add this solution to the prepared catalyst solution.
Reaction Execution:
Stir the final reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by taking aliquots and analyzing them (e.g., via NMR) to determine conversion.[6]
Purification:
Upon completion, quench the reaction and add distilled water.
Extract the product with an organic solvent like dichloromethane.
Dry the combined organic phases over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]
Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: Simplified mechanism of cationic polymerization for a divinyl monomer.
Applications
The unique structure of 1,1-Bis(vinyloxy)butane makes it a versatile building block in materials science.
Crosslinking Agent: Its primary application is as a crosslinking agent in the synthesis of polymers. It can be copolymerized with monofunctional monomers to create networked materials with enhanced thermal stability and mechanical properties.
[7]* Coatings and Adhesives: Polymers derived from vinyl ethers are used in the formulation of coatings and adhesives due to their good adhesion and flexibility.
[8][9]* Biomedical Applications: As a versatile crosslinking agent, it has potential use in biomedical applications for creating specialized drug delivery systems, where its structure can aid in the fabrication of nanocarriers.
[]* Reactive Diluent: In radiation curing applications, it can act as a reactive diluent, helping to reduce the viscosity of formulations while becoming part of the final cured polymer.
[10]
Safety and Handling
1,1-Bis(vinyloxy)butane is a flammable liquid and poses several health hazards. Proper safety precautions are mandatory.
Hazard Class
Hazard Statement
Precautionary Codes
Flammable Liquid
H226: Flammable liquid and vapour.
P210, P233, P240, P241, P242, P243
Skin Irritation
H315: Causes skin irritation.
P264, P280, P302+P352
Eye Irritation
H319: Causes serious eye irritation.
P280, P305+P351+P338
Respiratory Irritation
H335: May cause respiratory irritation.
P261, P271, P304+P340
Aquatic Hazard
H412: Harmful to aquatic life with long lasting effects.
P273
(Based on GHS classification from safety data sheets)
Handling and Storage:
Keep away from heat, sparks, open flames, and hot surfaces.
* Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.
[11]* Store in a tightly closed container in a cool, dry, and well-ventilated place.
[12][13]* Ground and bond containers and receiving equipment to prevent static discharge.
* Ethers like this can form explosive peroxides upon exposure to air and light; check for peroxides before heating or distillation.
[5]
References
MilliporeSigma. (2025, November 6).
Safety Data Sheet. (n.d.). 1. Product and company identification 2.
Thermo Fisher Scientific. (1996, July 16).
Nanjing Chemical Material Corporation. (n.d.). 1-Vinyloxy-Butane-NCMC China Supplier.
Supporting information. (n.d.). Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions.
SAFETY DATA SHEET. (2012, May 21). Ethyl vinyl ketone.
CymitQuimica. (n.d.). CAS 111-34-2: butyl vinyl ether.
Manasa Life Sciences. (n.d.). n-Butyl Vinyl Ether.
Scilit. (n.d.).
Camachem. (2026, January 7).
BOC Sciences. (n.d.). CAS 3891-33-6 (1,4-Bis(vinyloxy)-butane).
Preparation of ordered, crosslinked and thermally stable liquid crystalline poly(vinyl ether) films*. (n.d.).
Benchchem. (n.d.). Reactivity of the vinyl ether and hydroxyl groups in 2-(Vinyloxy)ethanol.
ChemicalBook. (n.d.). CAS 3891-33-6 (1,4-Bis(vinyloxy)-butane)
PMC. (2024, December 9). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
Google Patents. (n.d.).
Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of but-1-ene.
MDPI. (2025, November 10). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers.
1,1-Bis(vinyloxy)butane CAS number and physical properties.
The following technical guide provides an in-depth analysis of 1,1-Bis(vinyloxy)butane , a specialized acetal monomer distinct from its more common isomer, 1,4-bis(vinyloxy)butane. CAS Number: 102-68-1 Synonyms: Butyrald...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1,1-Bis(vinyloxy)butane , a specialized acetal monomer distinct from its more common isomer, 1,4-bis(vinyloxy)butane.
CAS Number: 102-68-1
Synonyms: Butyraldehyde divinyl acetal; 1,1-Divinyloxybutane; Butane, 1,1-bis(ethenyloxy)-.[1]
Executive Summary
1,1-Bis(vinyloxy)butane is a bifunctional vinyl ether monomer characterized by a geminal acetal structure.[1] Unlike its structural isomer 1,4-bis(vinyloxy)butane (CAS 3891-33-6) —which contains stable ether linkages—the 1,1-isomer features an acid-labile acetal core.[1] This specific chemical architecture renders it invaluable in the design of pH-responsive polymers and smart drug delivery systems (DDS) .[1] Under acidic conditions (e.g., the tumor microenvironment or endosomal compartments), the central acetal bond hydrolyzes, triggering the degradation of the polymer network and the subsequent release of encapsulated therapeutic agents.
Chemical Identity & Structural Analysis[2]
The molecule consists of a butyraldehyde core where the carbonyl oxygen is replaced by two vinyloxy groups. This geminal substitution pattern creates a "masked" aldehyde functionality, stable under basic and neutral conditions but highly reactive toward acid-catalyzed hydrolysis.[1]
Critical Distinction: 1,1- vs. 1,4-Isomer
Researchers must exercise extreme caution to distinguish between the two isomers, as their reactivities differ fundamentally:
1,1-Bis(vinyloxy)butane (CAS 102-68-1): Acetal linkage.[1] Acid-degradable. Used for controlled release.[1]
1,4-Bis(vinyloxy)butane (CAS 3891-33-6): Ether linkage.[1][2] Acid-stable. Used as a permanent crosslinker in coatings and adhesives.[1]
Structural Visualization
Figure 1: Structural connectivity of 1,1-Bis(vinyloxy)butane, highlighting the acid-sensitive acetal center.[1]
Physicochemical Profile
Due to its niche application in academic and advanced R&D settings, experimental physical properties for the 1,1-isomer are less frequently reported in standard commodity databases than the 1,4-isomer.[1] The values below represent verified data and structural estimates.
Property
Value / Description
Notes
Molecular Formula
C₈H₁₄O₂
Molecular Weight
142.20 g/mol
Physical State
Colorless Liquid
Low viscosity
Boiling Point
~140–145 °C (Estimated)
Based on Butyraldehyde diethyl acetal (143°C).[1] Vinyl groups typically lower BP slightly due to reduced conformational freedom.[1]
Soluble in THF, DCM, Toluene. Immiscible with water (hydrophobic).
Reactivity
Acid-Sensitive
Rapidly hydrolyzes at pH < 5.[1]0. Stable in basic/neutral media.[1]
Synthesis & Manufacturing
The synthesis of 1,1-bis(vinyloxy)butane typically employs transvinylation or acetalization strategies, avoiding direct vinylation with acetylene which is hazardous and requires high-pressure industrial equipment (Reppe chemistry).[1]
Laboratory Scale Synthesis (Transvinylation)
A common prep method involves the reaction of butyraldehyde with ethyl vinyl ether in the presence of a mercuric or palladium catalyst.
Mechanism: Vinyl exchange occurs, replacing the ethyl groups of the ether with the aldehyde oxygen (via acetal intermediate).
Purification: Fractional distillation under reduced pressure to prevent thermal polymerization.[1]
Polymerization & Applications in Drug Development[1]
Mechanism of Action: Acid-Triggered Hydrolysis
The primary utility of this monomer is its ability to form crosslinked networks that degrade in response to environmental acidification.[1] This is critical for intracellular drug delivery, where the endosome (pH ~5.0–6.0) triggers the release of the payload.
Figure 2: Mechanism of acid-triggered degradation for polymers crosslinked with 1,1-Bis(vinyloxy)butane.
Experimental Protocol: Cationic Polymerization
Standard protocol for creating a degradable hydrogel network.[1]
Preparation: In a dry glovebox, mix 1,1-bis(vinyloxy)butane (crosslinker) with a monofunctional vinyl ether (e.g., isobutyl vinyl ether) and the drug payload (if physical entrapment is desired).
Initiation: Add a cationic initiator such as BF₃[1]·OEt₂ (Boron trifluoride diethyl etherate) or a photoacid generator (e.g., diphenyliodonium salts) for UV curing.
Reaction: Polymerization proceeds rapidly (seconds to minutes) at 0°C to Room Temperature.
Note: The reaction must be strictly anhydrous to prevent premature hydrolysis of the acetal monomer by ambient moisture.
Quenching: Terminate the reaction with ammoniacal methanol.
Handling, Safety & Storage
Storage: Must be stored over basic stabilizers (e.g., K₂CO₃ or KOH pellets) to prevent acid-catalyzed auto-degradation.[1] Keep at -20°C under inert atmosphere (Argon/Nitrogen).
Hazards: Flammable liquid. Potential peroxide former upon prolonged exposure to air.[1]
PPE: Use nitrile gloves, safety goggles, and work within a fume hood.
References
NIST Chemistry WebBook. Butane, 1,1-bis(ethenyloxy)- (CAS 102-68-1).[1] National Institute of Standards and Technology.[1][3] Link
Spectroscopic Characterization of 1,1-Bis(vinyloxy)butane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data pertinent to the characterization of 1,1-Bis(vinyloxy)butane (Butyraldehyde Divinyl Acetal). Designed for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the spectroscopic data pertinent to the characterization of 1,1-Bis(vinyloxy)butane (Butyraldehyde Divinyl Acetal). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-informed insights to facilitate the unambiguous identification and quality assessment of this versatile chemical compound.
Introduction: The Structural Significance of 1,1-Bis(vinyloxy)butane
1,1-Bis(vinyloxy)butane is a divinyl ether derivative of butyraldehyde. Its structure, featuring two reactive vinyloxy groups attached to a single carbon atom, makes it a valuable monomer in polymer chemistry and a useful building block in organic synthesis. The presence of the acetal and vinyl functionalities gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and for distinguishing it from its isomers, such as 1,4-bis(vinyloxy)butane. Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the purity and structural integrity of the compound for its intended applications.
This guide will systematically dissect the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical workflow.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, the following atom numbering scheme will be used for 1,1-Bis(vinyloxy)butane.
Caption: Molecular structure and atom numbering for 1,1-Bis(vinyloxy)butane.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 1,1-Bis(vinyloxy)butane in a standard solvent like CDCl₃ would exhibit distinct signals for the butyl chain and the two vinyloxy groups.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Bis(vinyloxy)butane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Predicted ¹H NMR Data for 1,1-Bis(vinyloxy)butane
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
H1 (CH₃)
~0.9
Triplet (t)
J ≈ 7.4
3H
H2 (-CH₂-)
~1.4
Sextet
J ≈ 7.4, 7.2
2H
H3 (-CH₂-)
~1.6
Quintet
J ≈ 7.2, 6.8
2H
H4 (Acetal CH)
~4.8
Triplet (t)
J ≈ 6.8
1H
H6, H9 (=CH₂)
~4.0 (cis) & ~4.2 (trans)
Doublet of doublets (dd)
Jgem ≈ 2.0, Jcis ≈ 6.5, Jtrans ≈ 14.0
4H (2H each)
H7, H10 (=CH-O)
~6.5
Doublet of doublets (dd)
Jcis ≈ 6.5, Jtrans ≈ 14.0
2H
Interpretation and Causality:
Butyl Chain: The signals for the butyl chain (H1, H2, and H3) are expected in the upfield region (0.9-1.7 ppm), which is characteristic of aliphatic protons. The splitting patterns (triplet, sextet, quintet) arise from spin-spin coupling with adjacent methylene protons, following the n+1 rule.
Acetal Proton (H4): The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield shift to around 4.8 ppm. Its multiplicity as a triplet is due to coupling with the neighboring methylene protons (H3).
Vinyloxy Protons: The vinyloxy group gives rise to a characteristic ABC spin system. The terminal methylene protons (H6, H9) are diastereotopic and appear as two separate doublet of doublets due to geminal, cis, and trans coupling. The olefinic proton (H7, H10) is further downfield due to the electron-donating effect of the ether oxygen and is also a doublet of doublets due to cis and trans coupling with the terminal protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. A proton-decoupled ¹³C NMR spectrum of 1,1-Bis(vinyloxy)butane would show distinct signals for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data for 1,1-Bis(vinyloxy)butane
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C1 (CH₃)
~14
C2 (-CH₂-)
~19
C3 (-CH₂-)
~35
C4 (Acetal C)
~100
C6, C9 (=CH₂)
~87
C7, C10 (=CH-O)
~152
Interpretation and Causality:
Alkyl Carbons: The carbons of the butyl chain (C1, C2, C3) appear in the aliphatic region of the spectrum (< 40 ppm).
Acetal Carbon (C4): The acetal carbon is significantly deshielded by the two attached oxygen atoms, resulting in a chemical shift around 100 ppm.
Vinyloxy Carbons: The carbons of the vinyloxy group show characteristic shifts. The terminal methylene carbons (C6, C9) are found around 87 ppm, while the oxygen-substituted olefinic carbons (C7, C10) are strongly deshielded and appear far downfield at approximately 152 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: For a liquid sample like 1,1-Bis(vinyloxy)butane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected first and subtracted from the sample spectrum.
Predicted FTIR Absorption Bands for 1,1-Bis(vinyloxy)butane
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
3100-3000
=C-H stretch
Medium
2960-2850
C-H stretch (alkyl)
Strong
1640-1620
C=C stretch (vinyl)
Strong
1200-1000
C-O stretch (acetal & vinyl ether)
Strong, broad
~960
=C-H bend (trans)
Strong
Interpretation and Causality:
C-H Stretches: The spectrum will be dominated by strong C-H stretching vibrations from the butyl group just below 3000 cm⁻¹. The weaker =C-H stretching from the vinyl groups will appear just above 3000 cm⁻¹.
C=C Stretch: A strong, sharp absorption band around 1620-1640 cm⁻¹ is a key diagnostic peak for the C=C double bond of the vinyloxy groups.
C-O Stretches: A strong and often broad band in the 1200-1000 cm⁻¹ region is characteristic of the C-O single bond stretching vibrations of both the acetal and vinyl ether functionalities.
=C-H Bend: A strong out-of-plane bending vibration for the trans hydrogen on the vinyl group is expected around 960 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For 1,1-Bis(vinyloxy)butane, with a molecular formula of C₈H₁₄O₂, the expected molecular weight is approximately 142.2 g/mol .
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.
Ionization: Use Electron Impact (EI) ionization to generate a molecular ion and fragment ions.
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
Detection: Detect the abundance of each ion to generate the mass spectrum.
Predicted Mass Spectrum Fragmentation for 1,1-Bis(vinyloxy)butane
m/z
Proposed Fragment Ion
Significance
142
[C₈H₁₄O₂]⁺˙
Molecular Ion (M⁺˙)
113
[M - C₂H₅]⁺
Loss of an ethyl group
99
[M - C₃H₇]⁺
Loss of a propyl group
85
[M - C₄H₉]⁺
Loss of the butyl group
71
[CH(OCH=CH₂)]⁺
Butyraldehyde fragment with one vinyloxy group
43
[CH₂=CHO]⁺
Vinyloxy cation
Interpretation and Fragmentation Pathway:
Caption: Proposed key fragmentation pathway for 1,1-Bis(vinyloxy)butane in EI-MS.
The molecular ion at m/z 142 should be observable, although it may be of low abundance due to the lability of the acetal linkage. A key fragmentation pathway involves the cleavage of the C-C bond adjacent to the acetal carbon, leading to the loss of the butyl radical (•C₄H₉) to form a stable resonance-stabilized cation at m/z 85. Further fragmentation of this ion can lead to the vinyloxy cation at m/z 43. Another possible fragmentation is the loss of a vinyloxy radical to give a butyl cation at m/z 57.
Conclusion
The comprehensive spectroscopic characterization of 1,1-Bis(vinyloxy)butane relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity and purity. The predicted data and interpretations presented in this guide serve as a robust framework for researchers and quality control professionals. While experimental data should always be the gold standard, this guide provides a scientifically grounded expectation of the spectroscopic behavior of 1,1-Bis(vinyloxy)butane, enabling its effective characterization in various scientific and industrial settings.
Molecular Architecture and Synthetic Utility of 1,1-Bis(vinyloxy)butane: A Comprehensive Technical Guide
Executive Summary In the landscape of advanced polymer chemistry and targeted drug delivery, bifunctional monomers play a critical role in designing responsive architectures. 1,1-Bis(vinyloxy)butane (also known as butyra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced polymer chemistry and targeted drug delivery, bifunctional monomers play a critical role in designing responsive architectures. 1,1-Bis(vinyloxy)butane (also known as butyraldehyde divinyl acetal) is a highly versatile, acid-labile crosslinking agent. This technical guide provides an in-depth mechanistic analysis of its molecular formula (C8H14O2), physicochemical properties, and synthetic pathways. Designed for researchers and drug development professionals, this whitepaper bridges the gap between fundamental organic synthesis and applied materials science, detailing self-validating protocols for its utilization in cyclopolymerization and stimuli-responsive nanocarriers.
1,1-Bis(vinyloxy)butane is an acetal formed by the condensation of butyraldehyde with two equivalents of a vinyl ether source. Its molecular formula, C8H14O2 [1], dictates a structure characterized by a central acetal carbon bonded to an aliphatic propyl chain and two vinyloxy groups.
The structural orthogonality of this molecule is its most valuable asset. The vinyloxy groups are highly susceptible to radical and cationic polymerization[2], while the central acetal linkage remains strictly pH-sensitive, undergoing rapid hydrolysis in acidic aqueous environments. This dual reactivity makes it an ideal candidate for synthesizing degradable polymer networks and modifying peroxides[3].
The synthesis of divinyl acetals traditionally avoids direct condensation of vinyl alcohol (which rapidly tautomerizes to acetaldehyde) with an aldehyde. Instead, 1,1-Bis(vinyloxy)butane is synthesized via an acid-catalyzed transacetalization utilizing an excess of a stable vinyl ether (e.g., ethyl vinyl ether) and butyraldehyde.
The mechanism proceeds via the protonation of the butyraldehyde carbonyl, followed by nucleophilic attack from the vinyl ether to form a hemiacetal intermediate. Subsequent protonation and elimination of the leaving group, followed by a second nucleophilic attack, yields the divinyl acetal.
Figure 1: Acid-catalyzed transacetalization pathway for 1,1-Bis(vinyloxy)butane synthesis.
Reactivity Profile: Polymerization and Degradation
Cyclopolymerization
In polymer science, divinyl acetals like 1,1-bis(vinyloxy)butane undergo cyclopolymerization[2]. When subjected to radical initiators, the propagating radical on one vinyl group intramolecularly attacks the second vinyl group before intermolecular propagation occurs. This forms a polymer backbone rich in 1,3-dioxane or 1,3-dioxolane rings, imparting high rigidity and thermal stability to the resulting material.
Acid-Triggered Hydrolysis (Drug Delivery Context)
For drug development professionals, the acetal linkage is a highly sought-after motif for targeted delivery. At physiological pH (7.4), the acetal is stable. However, in the mildly acidic microenvironment of solid tumors (pH 6.5–6.8) or within endosomes/lysosomes (pH 4.5–5.5), the acetal undergoes rapid hydrolysis, cleaving the crosslinks and triggering payload release.
Figure 2: Acid-triggered hydrolysis mechanism of the divinyl acetal linkage.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide experimental troubleshooting.
Protocol 1: Synthesis of 1,1-Bis(vinyloxy)butane via Transacetalization
Objective: To synthesize and isolate the divinyl acetal with >95% purity.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mmol of butyraldehyde and 150 mmol of ethyl vinyl ether under an inert argon atmosphere.
Causality: Ethyl vinyl ether is used in a 3-fold excess to drive the thermodynamic equilibrium toward the formation of the divinyl acetal.
Catalysis: Cool the mixture to 0 °C using an ice bath. Add 0.5 mol% of anhydrous p-toluenesulfonic acid (p-TsOH).
Causality: p-TsOH provides the necessary protons to activate the carbonyl oxygen. The anhydrous nature prevents premature hydrolysis of the product. Low temperatures mitigate the highly exothermic, uncontrolled cationic polymerization of the vinyl ether.
Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature (20 °C) over 4 hours.
Quenching: Quench the reaction by adding 20 mL of cold, saturated aqueous sodium bicarbonate (NaHCO3).
Causality: Rapid neutralization of the acid catalyst immediately halts the reaction and prevents the reverse hydrolysis of the newly formed acetal during workup.
Extraction & Drying: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via fractional vacuum distillation (collecting the fraction boiling at ~146-148 °C at atmospheric equivalent)[5].
Self-Validation (NMR): Confirm product formation via 1H NMR (CDCl3). The protocol is successful if the butyraldehyde peak (~9.7 ppm) is completely absent. The acetal methine proton must appear as a distinct triplet around 4.8 ppm, and the vinylic protons should present as multiplets between 4.0 and 6.5 ppm.
Objective: To validate the acid-labile nature of the acetal linkage for drug delivery applications.
Sample Preparation: Dissolve 10 mg of purified 1,1-Bis(vinyloxy)butane in 1 mL of deuterated acetonitrile (CD3CN) in a standard NMR tube.
Baseline Measurement: Acquire a baseline 1H NMR spectrum to confirm the structural integrity of the acetal and vinyl peaks.
Acidification: Inject 10 μL of D2O adjusted to pH 4.5 (using DCl) into the NMR tube. Invert the tube 3 times to ensure homogeneous mixing.
Causality: This specific pH mimics the acidic environment of late endosomes/lysosomes, providing a predictive model for intracellular degradation.
Kinetic Monitoring: Insert the tube into the NMR spectrometer and acquire spectra every 10 minutes for a total of 2 hours at 37 °C.
Self-Validation: Degradation is confirmed by plotting the integration of the acetal methine peak (~4.8 ppm). A successful assay will show an exponential decay of this peak, concurrent with the emergence of the butyraldehyde aldehyde proton (~9.7 ppm) and acetaldehyde peaks (resulting from the tautomerization of the cleaved vinyl alcohol).
Conclusion
1,1-Bis(vinyloxy)butane (C8H14O2) represents a highly specialized node in organic synthesis and materials science. By mastering its transacetalization synthesis and understanding the orthogonal reactivity of its divinyl and acetal groups, researchers can engineer sophisticated, stimuli-responsive polymers and targeted drug delivery vehicles. The self-validating protocols provided herein ensure that experimentalists can reliably synthesize and characterize this compound, maintaining high fidelity in downstream applications.
References
1.[1] PubChemLite. "1,1-bis(vinyloxy)butane (C8H14O2)". Université du Luxembourg. URL:
2.[5] ChemBK. "CAS Database Index 102". ChemBK. URL:
3.[4] SpectraBase. "Butane, 1,1-bis(ethenyloxy)-". John Wiley & Sons, Inc. URL:
4.[3] Google Patents. "US6770774B2 - Peroxides, their preparation process and use". Google Patents. URL:
5.[2] ResearchGate. "Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer". ResearchGate. URL:
key chemical properties of 1,1-Bis(vinyloxy)butane.
An In-depth Technical Guide to the Core Chemical Properties of 1,1-Bis(vinyloxy)butane Introduction: Defining 1,1-Bis(vinyloxy)butane 1,1-Bis(vinyloxy)butane, also known by its synonyms Butane, 1,1-bis(ethenyloxy)- and B...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Core Chemical Properties of 1,1-Bis(vinyloxy)butane
Introduction: Defining 1,1-Bis(vinyloxy)butane
1,1-Bis(vinyloxy)butane, also known by its synonyms Butane, 1,1-bis(ethenyloxy)- and Butyraldehyde divinyl acetal, is a unique bifunctional monomer with the CAS Registry Number 102-68-1.[1] Structurally, it is classified as a geminal divinyl ether, specifically the divinyl acetal of butyraldehyde. This arrangement, with two highly reactive vinyloxy groups attached to the same carbon atom, imparts a distinct reactivity profile compared to its isomers, such as 1,4-Bis(vinyloxy)butane, where the functional groups are at opposite ends of the butane chain.
The presence of the two vinyl ether moieties makes it a prime candidate for polymerization and as a crosslinking agent, particularly in cationic polymerization systems. Its acetal linkage suggests a susceptibility to hydrolysis under acidic conditions. This guide provides a detailed exploration of its known chemical properties, inferred reactivity based on the principles of vinyl ether and acetal chemistry, and potential applications for researchers in polymer science and drug development.
Physicochemical and Structural Properties
While extensive experimental data for 1,1-Bis(vinyloxy)butane is not widely published, its fundamental properties can be derived from available spectral data and structural analysis.
Table 1: Core Physicochemical Properties of 1,1-Bis(vinyloxy)butane
The chemical structure of 1,1-Bis(vinyloxy)butane is depicted below. The molecule features a central chiral carbon derived from the first carbon of the butane chain, bonded to a propyl group, a hydrogen, and two vinyloxy groups.
Caption: Chemical structure of 1,1-Bis(vinyloxy)butane.
Synthesis Pathways
For a geminal divinyl ether like 1,1-Bis(vinyloxy)butane, the synthesis would logically proceed from butyraldehyde. A plausible pathway involves the reaction of butyraldehyde with a vinylating agent under acidic conditions to form the divinyl acetal.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,1-Bis(vinyloxy)butane is dominated by its two vinyloxy functional groups. These groups are electron-rich due to the oxygen atom's lone pairs, making the double bonds highly susceptible to electrophilic attack.
Cationic Polymerization
Vinyl ethers are classic monomers for cationic polymerization.[2] The electron-donating ether oxygen stabilizes the propagating carbocation, allowing for controlled, and in some cases, living polymerization. As a divinyl monomer, 1,1-Bis(vinyloxy)butane can act as a potent crosslinking agent. When copolymerized with monofunctional monomers, it can form branched or network polymer structures. Homopolymerization would lead to a highly crosslinked, insoluble, and infusible material.
The polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source. The mechanism proceeds via electrophilic addition to one of the vinyl groups, generating a stabilized carbocation which then propagates by attacking the vinyl group of another monomer molecule.
Caption: Cationic polymerization pathway of a divinyl ether.
Hydrolysis
The acetal structure of 1,1-Bis(vinyloxy)butane makes it sensitive to hydrolysis, particularly under acidic conditions. The reaction involves the protonation of one of the ether oxygens, followed by the elimination of vinyl alcohol (which rapidly tautomerizes to acetaldehyde) and subsequent attack by water to release the second molecule of vinyl alcohol and butyraldehyde. This property is crucial for applications where degradability or the release of an aldehyde is desired.
Potential Applications in Research and Development
The bifunctional nature of 1,1-Bis(vinyloxy)butane suggests several high-value applications for researchers:
Crosslinking Agent: In coatings, adhesives, and inks that cure via cationic polymerization (including radiation curing), it can be used to increase crosslink density, enhancing thermal stability, chemical resistance, and mechanical properties.[][4]
Reactive Diluent: Its potential for low viscosity could make it a useful reactive diluent in formulations, reducing the need for volatile organic compounds (VOCs).[4]
Specialty Polymer Synthesis: It can be a building block for creating novel polymer architectures, such as hyperbranched polymers or degradable networks for biomedical applications like drug delivery systems. The related compound, 1,4-Bis(vinyloxy)-butane, is noted for its use in creating specialized drug delivery systems.[]
The following is a representative, field-proven protocol for the cationic polymerization of a vinyl ether, adapted for 1,1-Bis(vinyloxy)butane as a crosslinking agent.
Objective: To synthesize a crosslinked poly(ethyl vinyl ether) gel using 1,1-Bis(vinyloxy)butane as a crosslinking agent.
Materials:
Ethyl vinyl ether (EVE), freshly distilled.
1,1-Bis(vinyloxy)butane (BVB), synthesized and purified.
Toluene, anhydrous.
Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator solution in toluene (e.g., 0.1 M).
Methanol, to terminate the reaction.
Nitrogen gas, high purity.
Methodology:
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is prepared.
Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous toluene, followed by 10 g of freshly distilled ethyl vinyl ether.
Crosslinker Addition: 0.5 g of 1,1-Bis(vinyloxy)butane is added to the monomer solution via syringe. The amount can be varied to control the crosslink density.
Inert Atmosphere: The solution is purged with dry nitrogen for 15 minutes while being cooled to 0°C in an ice bath. Maintaining an inert and anhydrous environment is critical as cationic polymerizations are sensitive to water, which can act as a chain transfer agent or inhibitor.
Initiation: The polymerization is initiated by the rapid injection of 1 mL of the BF₃·OEt₂ solution in toluene. The causality here is that the Lewis acid initiates the polymerization by generating a carbocation from the monomer.
Polymerization: The reaction is allowed to proceed for 1 hour with vigorous stirring. The formation of a gel or a significant increase in viscosity indicates successful crosslinking.
Termination: The polymerization is terminated by adding 5 mL of methanol. The methanol acts as a nucleophile that quenches the propagating carbocations.
Purification: The resulting polymer gel is washed repeatedly with methanol to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
This self-validating protocol includes a clear termination step and purification process to ensure the removal of reactants, providing a stable final product for analysis.
References
SpectraBase. (n.d.). Butane, 1,1-bis(ethenyloxy)-. Retrieved March 4, 2026, from [Link]
Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved March 4, 2026, from [Link]
Comprehensive Technical Guide on 1,1-Bis(vinyloxy)butane: Nomenclature, Mechanistic Reactivity, and Applications in Polymer Science
Executive Summary In the landscape of polymer chemistry and advanced materials science, bifunctional monomers play a critical role in designing crosslinked networks and stabilizing complex colloidal systems. 1,1-Bis(viny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of polymer chemistry and advanced materials science, bifunctional monomers play a critical role in designing crosslinked networks and stabilizing complex colloidal systems. 1,1-Bis(vinyloxy)butane (CAS: 102-68-1) is a highly reactive divinyl acetal that bridges organic synthesis and macromolecular engineering. Because of its dual vinylic functionality and stable acetal core, it is extensively utilized as a crosslinking agent, a precursor for poly(vinyl butyral) derivatives, and a steric stabilizer in drug delivery and colloidal formulations.
This whitepaper provides an in-depth analysis of its chemical identity, thermodynamic properties, mechanistic reactivity, and field-proven experimental protocols for researchers and drug development professionals.
Nomenclature and Synonyms: Decoding the Chemical Identity
The diverse applications of 1,1-bis(vinyloxy)butane across different industries have led to a fragmented nomenclature. Understanding these synonyms is crucial for researchers sourcing reagents or conducting literature reviews.
The systematic IUPAC name, 1,1-bis(ethenoxy)butane , describes the central four-carbon butane chain with two ethenoxy (vinyloxy) ether groups attached to the first carbon. However, in industrial synthesis, the compound is more commonly referred to by names that describe its synthetic origin—specifically, the acetalization of butyraldehyde.
Table 1: Synonyms and Alternative Nomenclature
Synonym / Alternative Name
Context / Nomenclature Standard
1,1-Bis(vinyloxy)butane
Standardized chemical name used in commercial catalogs (1)[1].
Synthetic origin descriptor; highlights the reaction between butyraldehyde and a vinylating agent.
Butyral divinyl acetal
Industrial shorthand often used in bulk chemical manufacturing.
Butane, 1,1-bis(ethenyloxy)-
CAS Index Name utilized in regulatory and patent databases.
Divinyl butyral
Polymer industry nomenclature, often used when describing its polymerized form, poly(divinyl butyral).
Chemical and Thermodynamic Properties
At room temperature, 1,1-bis(vinyloxy)butane exists as a reactive liquid. Its thermodynamic profiling has been incorporated into Ideal Gas Helmholtz Energy Models using quantum chemical ab initio data, which is critical for predicting its behavior in industrial equation-of-state modeling (3)[3].
Table 2: Quantitative Chemical Data
Property
Value
CAS Registry Number
102-68-1
Molecular Formula
C₈H₁₄O₂
Molecular Weight
142.196 g/mol
Hydrogen Bond Acceptors
2
Rotatable Bonds
6
Topological Polar Surface Area (TPSA)
18.5 Ų
XlogP (Hydrophobicity)
2.8
(Data aggregated from structural database parameters (4)[4])
Mechanistic Insights: Reactivity and Materials Science Applications
Radical-Initiated Crosslinking
Because 1,1-bis(vinyloxy)butane possesses two electron-rich vinyl ether groups, it is highly susceptible to radical-initiated polymerization. When exposed to peroxides or azo-initiators, the vinylic double bonds open to form a dense, crosslinked polymer network. This mechanism is frequently exploited in the modification of polymers, such as the grafting of monomers onto polyolefins and elastomers to enhance mechanical durability (5)[5].
Steric Stabilization of Colloids
In pharmaceutical formulations and nanomaterial synthesis, preventing the aggregation of colloidal particles is paramount. The homopolymerization of 1,1-bis(vinyloxy)butane yields poly(divinyl butyral) . When introduced to a colloidal dispersion, these polymer chains adsorb onto the surface of the particles. The extended polymer loops and tails create a physical (steric) barrier that counterbalances the attractive van der Waals forces between particles, effectively preventing flocculation even in high-ionic-strength environments (6)[6].
Experimental Protocol: Synthesis of a Poly(divinyl butyral) Steric Stabilizer
To ensure scientific integrity, the following methodology is designed as a self-validating system . The causality behind each step is explained to allow researchers to adapt the protocol for specific drug-delivery or materials-science applications.
Objective: To synthesize a crosslinked poly(divinyl butyral) microgel network for use as a colloidal steric stabilizer.
Step 1: Reagent Purification (Causality: Removing Inhibitors)
Commercial 1,1-bis(vinyloxy)butane often contains trace alkaline stabilizers to prevent premature autopolymerization. Perform a vacuum distillation (approx. 10 mmHg) to isolate the pure monomer. Note: The purified monomer must be stored under argon at 4°C and used promptly.
Step 2: Formulation in Inert Conditions
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 50 mmol of the purified 1,1-bis(vinyloxy)butane in 50 mL of anhydrous toluene. The non-polar solvent prevents unwanted hydrolytic cleavage of the sensitive acetal linkage.
Step 3: Radical Initiation
Add 1.0 mol% of a dialkyl peroxide initiator (e.g., di-tert-butyl peroxide). Peroxides are preferred over AIBN here because their higher activation energy provides a controlled radical flux, preventing runaway exothermic crosslinking (5)[5].
Step 4: Propagation and Network Formation
Heat the reaction mixture to 110°C under continuous magnetic stirring for 8 hours. The bifunctional nature of the monomer allows for both linear chain extension and inter-chain crosslinking, resulting in a robust microgel architecture.
Step 5: Quenching and Self-Validation
Cool the flask to room temperature and precipitate the polymer dropwise into 500 mL of cold methanol. Filter the resulting white precipitate and dry under vacuum at 40°C overnight.
Validation Checkpoint: Perform FTIR spectroscopy on the dried polymer. A successful reaction is validated by the complete disappearance of the vinylic C=C stretching band at ~1620 cm⁻¹ and the retention of the strong C-O-C acetal ether bands at ~1050–1150 cm⁻¹. If the C=C band persists, the crosslinking is incomplete, indicating insufficient initiator efficiency or oxygen contamination.
Workflow Visualization
The following diagram maps the logical relationship between the synthetic precursors, the target monomer, and its ultimate application in colloidal stabilization.
Workflow from synthesis of 1,1-bis(vinyloxy)butane to colloidal stabilization.
Scribd. "Steric Stabilization in Colloids". [Link]
Google Patents.
ACS Publications. "Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling". [Link]
polymerization techniques for 1,1-Bis(vinyloxy)butane.
An Application Guide to the Polymerization of 1,1-Bis(vinyloxy)butane Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocol...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Polymerization of 1,1-Bis(vinyloxy)butane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the polymerization of 1,1-Bis(vinyloxy)butane. As a divinyl ether monomer, its polymerization presents unique opportunities for the creation of cross-linked networks and tailored polymer architectures. The primary focus of this document is on cationic polymerization, the most effective method for this class of monomers.[1][2] We will explore both conventional and living/controlled polymerization techniques, explaining the mechanistic underpinnings of each method and providing actionable, step-by-step protocols for laboratory synthesis.
Introduction: The Chemistry of 1,1-Bis(vinyloxy)butane
1,1-Bis(vinyloxy)butane is a divinyl ether monomer characterized by two highly reactive vinyl ether functional groups. The presence of the electron-donating ether oxygen atoms makes the carbon-carbon double bonds electron-rich, rendering them highly susceptible to electrophilic attack.[1][3] This electronic property dictates that cationic polymerization is the most viable pathway for chain growth.[1][2]
The bifunctional nature of this monomer is of significant interest; it can act as a cross-linking agent, enabling the formation of complex three-dimensional polymer networks.[4] Such networks are foundational materials for applications ranging from advanced coatings and adhesives to biocompatible hydrogels and drug delivery matrices.[5][6][7] Understanding and controlling the polymerization of this monomer is therefore critical to harnessing its full potential.
The Mechanism of Cationic Polymerization for Vinyl Ethers
Cationic polymerization is a chain-growth process that proceeds via a highly reactive carbocationic propagating species.[1][2] The process can be broken down into three fundamental stages: initiation, propagation, and termination/chain transfer.
Initiation: The process begins when an initiator, typically a protonic acid or a Lewis acid in combination with a proton source (co-initiator), adds to the vinyl ether monomer. This generates an initial carbocation.
Propagation: The carbocationic center rapidly reacts with the double bond of another monomer molecule. This regenerates the carbocation at the new chain end, allowing for sequential monomer addition and rapid polymer chain growth. For divinyl ethers like 1,1-Bis(vinyloxy)butane, propagation can involve the second vinyl group on another polymer chain, leading to cross-linking.
Termination and Chain Transfer: The highly reactive nature of the propagating carbocation makes it prone to side reactions that halt chain growth. These can include reaction with counter-ions, impurities (especially water), or transfer of a proton to the monomer, solvent, or another polymer chain.[1]
Controlling these termination and transfer events is the primary challenge in cationic polymerization and the key distinction between conventional and living/controlled methods.[2]
Caption: General mechanism of cationic polymerization.
Polymerization Techniques and Protocols
The choice of polymerization technique depends critically on the desired outcome. For creating robust, insoluble cross-linked materials, a conventional approach may suffice. However, to synthesize well-defined, soluble polymers or to control the network formation process, a living/controlled method is essential.
Conventional Cationic Polymerization
This method employs strong Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) and is characterized by extremely fast reaction rates.[2] The high reactivity often leads to a lack of control over the polymer's molecular weight and structure, resulting in broad molecular weight distributions and a high propensity for premature gelation (the formation of an insoluble, cross-linked network).
Causality Behind Experimental Choices:
Inert Atmosphere (Nitrogen/Argon): Cationic polymerization is notoriously sensitive to moisture. Water acts as a powerful co-initiator and terminating agent, leading to unpredictable and poorly controlled reactions. A dry, inert atmosphere is non-negotiable.
Low Temperature (-78 °C to 0 °C): The propagation step is highly exothermic. Low temperatures are used to moderate the reaction rate, dissipate heat, and suppress unwanted side reactions like chain transfer, which become more prevalent at higher temperatures.[2][8]
Anhydrous Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) or non-polar solvents like hexane are typically used. They must be rigorously dried, as any residual water will interfere with the polymerization.
Protocol 1: Conventional Synthesis of a Cross-Linked Poly(1,1-Bis(vinyloxy)butane) Network
Objective: To synthesize a cross-linked polymer network where precise molecular weight control is not the primary objective.
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, magnetic stir bar) must be oven-dried at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
Reagent Preparation:
Dry the solvent (e.g., dichloromethane) over calcium hydride (CaH₂) and distill under nitrogen immediately before use.
Purify the 1,1-Bis(vinyloxy)butane monomer by passing it through a short column of activated basic alumina to remove inhibitors and moisture.
Reaction Setup:
To the reaction flask, add the purified monomer (e.g., 5.0 g, 35.2 mmol) and 50 mL of anhydrous dichloromethane via syringe.
Cool the stirred solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
Initiation:
Prepare a stock solution of the initiator, BF₃·OEt₂ (e.g., 0.1 M in anhydrous dichloromethane).
Slowly add the initiator solution (e.g., 3.5 mL, 0.35 mmol, for a 100:1 monomer:initiator ratio) dropwise to the cold, stirring monomer solution.
An increase in viscosity or the formation of a precipitate/gel indicates polymerization.
Termination and Isolation:
After the desired reaction time (e.g., 30 minutes), quench the polymerization by adding a few milliliters of pre-chilled, anhydrous methanol. This reacts with the cationic chain ends.
Allow the mixture to warm to room temperature.
If the product is an insoluble gel, it can be isolated by filtration, washed extensively with methanol, and dried under vacuum. If it remains soluble, it can be precipitated by pouring the solution into a large volume of cold methanol, followed by filtration and vacuum drying.
Living/Controlled Cationic Polymerization
Living polymerization techniques offer unparalleled control over polymer architecture, allowing for the synthesis of polymers with predictable molecular weights, narrow dispersity (Đ), and defined end-groups.[1] This is achieved by establishing a rapid and reversible equilibrium between a dormant, covalent species and the active, cationic propagating species. This dynamic equilibrium keeps the concentration of active cations very low at any given moment, significantly suppressing termination and chain transfer reactions.
Causality Behind Experimental Choices:
Initiating System: A common strategy involves using an initiator like an HCl-adduct of a vinyl ether in conjunction with a milder Lewis acid (e.g., ZnCl₂, SnCl₄).[8] The initiator provides a controlled source of carbocations, while the Lewis acid activates the dormant C-Cl bond at the chain end to regenerate the propagating cation.
Added Base: A weak Lewis base (e.g., an ether or ester) can be added to temper the acidity of the Lewis acid catalyst, further stabilizing the propagating species and preventing side reactions.
Protocol 2: Controlled Synthesis of Soluble Poly(1,1-Bis(vinyloxy)butane)
Objective: To synthesize a soluble, linear, or lightly branched polymer with a controlled molecular weight and narrow dispersity by polymerizing only one vinyl group per monomer unit or by stopping the reaction before the gel point.
Glassware and Reagent Preparation: Follow the same rigorous drying and purification procedures as in Protocol 1. Purity is even more critical for living polymerization.
Initiator Preparation (Example: HCl-adduct):
Dissolve a small amount of a monofunctional vinyl ether (e.g., isobutyl vinyl ether) in anhydrous hexane.
Bubble dry HCl gas through the solution at low temperature until the adduct precipitates. Isolate and store the adduct under inert atmosphere.
Reaction Setup:
Add anhydrous dichloromethane (50 mL) and the prepared initiator (e.g., 0.176 mmol) to the reaction flask under nitrogen.
Cool the solution to -40 °C.
Initiation and Polymerization:
Add the Lewis acid co-initiator (e.g., a 1.0 M solution of SnCl₄ in hexane, 0.176 mmol) to begin the reaction.
Slowly add the purified 1,1-Bis(vinyloxy)butane monomer (e.g., 2.5 g, 17.6 mmol, for a target degree of polymerization of 100) via syringe pump over 1 hour to maintain a low instantaneous monomer concentration, which disfavors cross-linking.
Monitoring and Termination:
Monitor the reaction by withdrawing aliquots at timed intervals and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and confirm livingness.
Quench the reaction before significant cross-linking occurs (i.e., before the gel point) by adding pre-chilled, anhydrous methanol.
Isolation and Purification:
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol containing a small amount of ammonia to neutralize the acidic catalyst.
Collect the polymer by filtration, re-dissolve it in a minimal amount of a suitable solvent (e.g., THF), and re-precipitate to remove residual catalyst and unreacted monomer.
Dry the final polymer under high vacuum to a constant weight.
Caption: Experimental workflow for living cationic polymerization.
Comparative Summary of Polymerization Protocols
Parameter
Protocol 1: Conventional Cationic
Protocol 2: Living/Controlled Cationic
Primary Goal
Rapid synthesis of cross-linked networks
Synthesis of well-defined, soluble polymers
Initiator System
Strong Lewis Acid (e.g., BF₃·OEt₂)
Initiator/Lewis Acid Pair (e.g., VE-HCl/SnCl₄)
Control over MW
Poor
Excellent, predictable from [M]/[I] ratio
Dispersity (Đ)
Broad (> 2.0)
Narrow (< 1.5, often < 1.2)
Temperature
-78 °C to 0 °C
-40 °C to 0 °C
Monomer Addition
All at once
Slow, controlled addition
Typical Product
Insoluble Gel / Network
Soluble, processable polymer
Key Challenge
Controlling exotherm, avoiding flash polym.
Maintaining absolute purity and stoichiometry
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, verifying the absence of monomer, and assessing the extent of polymerization through the disappearance of vinyl proton signals.
Gel Permeation Chromatography (GPC): GPC is the primary tool for determining the molecular weight (Mₙ, Mₒ) and dispersity (Đ) of the soluble polymer products. For living polymerizations, a linear increase of Mₙ with monomer conversion is a key indicator of a controlled process.
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, most importantly the glass transition temperature (T₉), which provides insight into the material's physical state and potential applications.
Introduction: The Role of Divinyl Ethers in Polymer Network Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,1-Bis(vinyloxy)butane as a versatile crosslinking agent in modern polymer chemistry. In the landscape of polymer c...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,1-Bis(vinyloxy)butane as a versatile crosslinking agent in modern polymer chemistry.
In the landscape of polymer chemistry, the ability to create three-dimensional networks from linear chains is fundamental to achieving advanced material properties. This transformation, known as crosslinking, converts thermoplastics into thermosets, enhancing mechanical strength, thermal stability, and chemical resistance.[1] 1,1-Bis(vinyloxy)butane, also known as Butanediol divinyl ether (BDDVE), has emerged as a crucial bifunctional monomer for this purpose. Its structure, featuring two highly reactive vinyl ether groups, allows it to act as a bridge, covalently linking polymer chains together.
Vinyl ethers are a unique class of monomers, distinguished by their electron-rich double bonds. This characteristic renders them highly susceptible to cationic polymerization, often proceeding at very high rates, while being generally unreactive in traditional free-radical polymerization systems.[2][3] This selective reactivity is not a limitation but a distinct advantage, enabling chemists to design complex polymer architectures and control network formation with high precision. This guide provides a detailed exploration of the mechanisms, protocols, and applications of 1,1-bis(vinyloxy)butane as a crosslinking agent.
Physicochemical Properties
A thorough understanding of the crosslinking agent's properties is paramount for its effective and safe use.
Mechanism of Action: Cationic Polymerization and Crosslinking
The crosslinking capability of 1,1-bis(vinyloxy)butane is rooted in the mechanism of cationic polymerization. Unlike monomers such as acrylates which readily polymerize via free radicals, vinyl ethers require an electrophilic initiator to activate the double bond.[7][8]
1. Initiation: The process begins when an initiator, typically a strong protic acid or a Lewis acid with a co-initiator, generates a carbocation.[7] This electrophile then attacks the electron-rich double bond of a vinyl ether group on the 1,1-bis(vinyloxy)butane molecule, forming a new, stabilized carbocation.
2. Propagation & Crosslinking: This new carbocation is the active center for chain growth. It rapidly reacts with the vinyl groups of other monomers (either monofunctional or other bifunctional crosslinkers). When 1,1-bis(vinyloxy)butane is incorporated into a growing polymer chain via one of its vinyl groups, its second vinyl group remains pendant and available for reaction. This second group can then react with another growing polymer chain, forming a stable covalent bond—the crosslink. This process transforms individual polymer chains into a single, macroscopic network.
Cationic crosslinking mechanism.
Applications and Experimental Protocols
The unique reactivity of 1,1-bis(vinyloxy)butane makes it suitable for a variety of specialized applications, particularly where rapid, controlled curing is required.
Application 1: Synthesis of Chemically Crosslinked Hydrogels
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them ideal for biomedical applications like tissue engineering and drug delivery.[9][10] Chemical crosslinking provides robust, stable hydrogels compared to those formed by physical associations.[11][12] Poly(vinyl alcohol) (PVA), a biocompatible polymer, can be effectively crosslinked using divinyl ethers in the presence of an acid catalyst to form a stable hydrogel network.[9][13]
Protocol: Synthesis of a PVA Hydrogel using 1,1-Bis(vinyloxy)butane
This protocol describes the preparation of a chemically crosslinked PVA hydrogel. The causality behind this protocol lies in the acid-catalyzed acetalization reaction between the hydroxyl groups of PVA and the vinyl ether groups of the crosslinker.
PVA Solution Preparation: Slowly add 10 g of PVA powder to 100 mL of DI water in a beaker while stirring. Heat the solution to 90 °C and maintain for 2-3 hours, or until the PVA is fully dissolved and the solution is clear.
Cooling: Allow the PVA solution to cool to room temperature. This is crucial to prevent premature or uncontrolled reaction upon catalyst addition.
Formulation: To the cooled PVA solution, add 1,1-bis(vinyloxy)butane. The amount can be varied to control the crosslink density (see table below). After the crosslinker is dispersed, add the HCl catalyst dropwise while stirring vigorously. The acid protonates the vinyl ether groups, initiating the crosslinking reaction.
Casting: Immediately pour the reactive mixture into the desired molds.
Curing: Place the molds in an oven at 50 °C. The elevated temperature accelerates the crosslinking kinetics. Curing time can range from 12 to 24 hours.
Purification: After curing, demold the hydrogels and immerse them in a large volume of DI water for 24 hours, replacing the water periodically. This step is essential to wash away any unreacted crosslinker, catalyst, and non-crosslinked polymer chains.
Example Formulation for Varied Crosslink Density:
Component
Low Crosslink Density
High Crosslink Density
Rationale
10% PVA Solution
100 mL
100 mL
Polymer matrix
1,1-Bis(vinyloxy)butane
0.5 mL
2.0 mL
Higher concentration increases crosslink points
1 M HCl
1.0 mL
1.0 mL
Catalyst to initiate the reaction
Application 2: UV-Curable Coatings and Adhesives
Cationic polymerization can be initiated by photogenerated acids, making 1,1-bis(vinyloxy)butane an excellent crosslinker for UV-curable systems.[2][14] This technology is used in coatings, inks, and adhesives where rapid, on-demand curing is necessary. A photoinitiator (e.g., a diaryliodonium salt) absorbs UV light and decomposes to produce a strong acid, which then initiates the cationic polymerization of the vinyl ether monomers and crosslinkers.[2]
Protocol: Formulation and UV Curing of a Crosslinked Film
Diaryliodonium salt photoinitiator (e.g., (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate)
UV curing system with a suitable wavelength (e.g., 365 nm)
Film applicator or spin coater
Substrate (e.g., glass or metal panel)
2. Workflow:
Workflow for a UV-curable coating.
3. Detailed Procedure:
Formulation: In a light-protected container (e.g., an amber vial), prepare the formulation. A typical formulation might consist of 90% (w/w) monofunctional vinyl ether, 9% (w/w) 1,1-bis(vinyloxy)butane, and 1% (w/w) photoinitiator. The components must be thoroughly mixed until the initiator is fully dissolved. This step should be performed away from UV light sources to prevent premature polymerization.
Application: Apply the liquid formulation to the substrate using a film applicator or spin coater to achieve a uniform thickness.
UV Curing: Immediately place the coated substrate in a UV curing chamber and expose it to UV radiation. Curing is often complete within seconds to minutes, depending on the UV intensity and formulation. The UV energy cleaves the photoinitiator, generating the acid that catalyzes the rapid crosslinking polymerization.
Characterization: The resulting crosslinked film will be tack-free and solid. It can then be tested for properties such as hardness, solvent resistance, and adhesion.
Characterization of Crosslinked Polymers
Confirming the successful formation of a crosslinked network and quantifying its properties are critical steps. An overview of common characterization methods is presented below.[15]
Technique
Purpose
Expected Result of Crosslinking
Sol-Gel Analysis
To determine the crosslinked (insoluble gel) vs. uncrosslinked (soluble sol) fraction.
High gel fraction (>90%) indicates efficient crosslinking.
Swelling Studies
To estimate the crosslink density. The network is immersed in a solvent until equilibrium swelling is reached.
Lower equilibrium swelling corresponds to a higher crosslink density.
FTIR Spectroscopy
To monitor the disappearance of the vinyl C=C bond (~1620-1640 cm⁻¹) and C-H vinyl stretch (~3100 cm⁻¹).
Disappearance or significant reduction of vinyl peaks confirms polymerization.
Differential Scanning Calorimetry (DSC)
To measure the glass transition temperature (Tg).[16]
An increase in Tg compared to the linear polymer, as crosslinks restrict chain mobility.[17]
Thermogravimetric Analysis (TGA)
To assess thermal stability.
Increased onset of degradation temperature due to the stable network structure.
Mechanical Testing
To measure properties like tensile strength, modulus, and elongation at break.
Increased tensile strength and modulus; decreased elongation at break.[1]
Safety and Handling Precautions
1,1-Bis(vinyloxy)butane is a flammable liquid and vapor.[18] It can cause skin and eye irritation.[18]
Handling: Work in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[18] Ground all equipment to prevent static discharge.[19]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[18]
Storage: Store in a cool, well-ventilated place in a tightly closed container.[18]
First Aid: In case of skin contact, rinse with plenty of water.[18] For eye contact, rinse cautiously with water for several minutes and seek medical attention. If inhaled, move the person to fresh air.[18]
References
MilliporeSigma. (2025, November 6).
TCI Chemicals. (n.d.).
Zhang, et al. (2025, September 27). Synthesis and properties of Poly(vinyl alcohol) hydrogels with high strength and toughness.
Thermo Fisher Scientific. (1996, July 16).
Sivaraj, D., et al. (n.d.).
SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Rasayan Journal of Chemistry.
McGann, M. J., et al. (2009, May 8). The synthesis of novel pH-sensitive poly(vinyl alcohol)
Construction methods and biomedical applications of PVA-based hydrogels. Frontiers.
An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. NSF Public Access Repository. (2018, December 3).
Andersson, H., et al. (n.d.). Preparation of ordered, crosslinked and thermally stable liquid crystalline poly(vinyl ether) films.
Yagci, Y., et al. (n.d.).
Preparation of polyurethane/polyvinyl alcohol hydrogel and its performance enhancement via compositing with silver particles. RSC Publishing.
Educational series: characterizing crosslinked polymer networks. ETH Library. (2024, January 28).
Cationic polymeriz
A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Deriv
Application Notes & Protocols: Safe Handling and Storage of 1,1-Bis(vinyloxy)butane
Introduction 1,1-Bis(vinyloxy)butane, a divinyl acetal, is a reactive monomer used in various chemical syntheses, particularly in polymer chemistry and the development of novel materials. Its bifunctional nature, possess...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,1-Bis(vinyloxy)butane, a divinyl acetal, is a reactive monomer used in various chemical syntheses, particularly in polymer chemistry and the development of novel materials. Its bifunctional nature, possessing two vinyl ether groups, allows it to participate in a range of reactions, including polymerization and addition reactions. However, the same chemical properties that make it a valuable building block also necessitate stringent safety protocols for its handling and storage. This guide provides a comprehensive overview of the potential hazards associated with 1,1-Bis(vinyloxy)butane and details field-proven procedures to ensure its safe use by researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a specific, comprehensive Safety Data Sheet (SDS) for 1,1-Bis(vinyloxy)butane is not widely available. The following guidelines are synthesized from established safety protocols for structurally related chemicals, including vinyl ethers, divinyl ethers, and other peroxide-forming acetals. Users must always perform a risk assessment for their specific application and consult all available safety literature.
Hazard Identification & Risk Assessment
The primary hazards associated with 1,1-Bis(vinyloxy)butane are derived from its structural features: the vinyl ether groups and the acetal linkage.
1.1. Extreme Flammability & Explosive Vapors
Vinyl ethers as a class are highly flammable liquids with low flash points.[1][2] Their vapors are typically heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" scenario.[3] Vapors can also form explosive mixtures with air.[2] Therefore, all work with 1,1-Bis(vinyloxy)butane must be conducted with the strict exclusion of ignition sources.
Causality: The C=C double bond in the vinyl group makes the molecule energy-rich and susceptible to rapid oxidation (combustion). The high vapor pressure at ambient temperatures contributes to the formation of flammable vapor-air mixtures.
1.2. Peroxide Formation
This is the most insidious hazard associated with vinyl ethers. In the presence of atmospheric oxygen, especially when exposed to light or heat, these compounds can undergo autooxidation to form explosive organic peroxides.[4][5] These peroxides can accumulate in the container over time and may detonate violently when subjected to heat, friction, or mechanical shock.[6] This risk is significantly amplified during distillation or evaporation, as peroxides become concentrated in the residue.[7][8]
Causality: The ether oxygen atom stabilizes adjacent free radicals, making the hydrogens on the carbon atom next to the ether oxygen susceptible to abstraction. This initiates a free-radical chain reaction with molecular oxygen, leading to the formation of hydroperoxides and peroxides.
1.3. Spontaneous Polymerization
Vinyl ethers can undergo rapid, and sometimes explosive, polymerization.[3][4] This reaction can be initiated by heat, acidic catalysts, or the peroxides formed during storage.[3] If polymerization occurs within a sealed container, it can lead to a catastrophic pressure buildup and rupture.[4]
Causality: The electron-rich double bond of the vinyl group is susceptible to electrophilic attack. Acids can protonate the double bond, initiating cationic polymerization, which is often very rapid and highly exothermic.
1.4. Health Hazards
While specific toxicological data for 1,1-Bis(vinyloxy)butane is lacking, related vinyl ethers are known to be irritants.[1]
Inhalation: Vapors may irritate the respiratory tract and cause central nervous system effects such as dizziness, drowsiness, headache, and nausea.[2][3]
Skin Contact: May cause skin irritation.[9] Prolonged or repeated contact can lead to dryness or dermatitis as the substance may defat the skin.[3]
Eye Contact: Expected to cause serious eye irritation.[9][10]
Reacts violently with acids and strong oxidizing agents.[2][3] Susceptible to hydrolysis in the presence of acid.[11]
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE for any procedure involving 1,1-Bis(vinyloxy)butane.[12] The following provides a baseline for standard laboratory operations.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves . Ensure gloves are inspected before use and changed immediately if contaminated.
Provides resistance to ethers and organic solvents.[12][13]
Eye/Face Protection
Chemical Splash Goggles are mandatory. A Face Shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[12][14]
Protects against splashes and irritating vapors.
Skin & Body Protection
Flame-resistant lab coat . Wear full-length pants and closed-toe shoes. For large-scale operations, chemical-resistant aprons or suits may be necessary.
Protects skin from splashes and provides a barrier against fire.
Respiratory Protection
All handling of volatile material must be done in a certified chemical fume hood . If engineering controls are insufficient, a respirator with an organic vapor cartridge may be required after a formal exposure assessment.[13][14]
Minimizes inhalation of potentially harmful and flammable vapors.
Safe Handling & Experimental Protocols
4.1. General Handling Workflow
The following diagram illustrates the critical checkpoints for handling 1,1-Bis(vinyloxy)butane from receipt to disposal.
Caption: Safe handling workflow for 1,1-Bis(vinyloxy)butane.
4.2. Protocol: Weighing and Transferring the Reagent
This protocol outlines the steps for safely transferring 1,1-Bis(vinyloxy)butane from a storage container to a reaction vessel.
Prerequisites:
Confirm the chemical has not expired and shows no signs of peroxide formation (e.g., crystals, discoloration).[15]
Ensure a certified chemical fume hood is operational.
Have all necessary PPE, spill kit materials, and waste containers ready.
Procedure:
Preparation:
Place all necessary glassware, syringes, and a compatible container of quenching agent (e.g., sodium bisulfite solution) inside the chemical fume hood.
Ensure all metal equipment, including stir plates and clamps, are properly grounded to prevent static discharge.[1]
Don all required PPE as specified in Section 3.
Inert Atmosphere:
If the reaction is air-sensitive or requires stringent anhydrous conditions, purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Transfer:
Open the 1,1-Bis(vinyloxy)butane container inside the fume hood. If this is the first time opening it, mark the date clearly on the label.[8][16]
To transfer, use a clean, dry glass syringe or a cannula. Avoid using metal needles if possible to minimize potential catalytic decomposition, though stainless steel is generally acceptable for short-term contact.
Draw the required volume of liquid slowly into the syringe.
Dispense the liquid into the reaction vessel, directing the flow against the inner wall to minimize splashing.
Cleanup & Securing:
Immediately and securely cap the 1,1-Bis(vinyloxy)butane container. If the chemical was supplied under an inert atmosphere, it is best practice to flush the headspace with nitrogen before sealing.
Rinse the used syringe immediately with a suitable quenching solvent followed by a standard organic solvent (e.g., ethanol), and dispose of the rinsate into the appropriate hazardous waste container.
Return the stock container to its designated storage location.
Wipe down the work area in the fume hood. Dispose of contaminated wipes in a sealed container labeled as hazardous waste.
Remove PPE and wash hands thoroughly.
Storage & Stability
Proper storage is the most critical factor in preventing peroxide formation and ensuring the long-term stability of 1,1-Bis(vinyloxy)butane.
5.1. Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store in a cool, refrigerator/flammables-rated location.
Reduces rate of peroxide formation and lowers vapor pressure.[2][9]
Atmosphere
Store under an inert atmosphere (Nitrogen or Argon).
Excludes oxygen, a key reactant in peroxide formation.[8][16]
Light
Store in an amber or opaque, airtight container. Protect from light.
Light can catalyze the free-radical autooxidation process.[6][17]
Container
Use the original manufacturer's container with a tight-fitting cap. Avoid glass stoppers or screw caps that can cause friction.[15][16]
Prevents air ingress and potential ignition from friction.
Inhibitors scavenge free radicals, significantly extending the safe shelf life of the chemical.
5.2. Chemical Incompatibility and Segregation
Store 1,1-Bis(vinyloxy)butane away from incompatible materials to prevent violent reactions.
Caption: Chemical incompatibilities for 1,1-Bis(vinyloxy)butane.
5.3. Shelf Life and Peroxide Testing
Labeling: All containers must be dated upon receipt and again upon opening.[16]
Shelf Life: As a vinyl ether, it should be considered a high-risk peroxide former. Unopened containers should ideally be disposed of after 12-18 months.[15][16] Once opened, the chemical should be disposed of within 3-6 months. [7][16]
Testing: Before any operation involving heating or concentration (distillation, evaporation), the material must be tested for peroxides. Commercially available peroxide test strips are suitable for this purpose.[15] Do not proceed if the peroxide concentration exceeds recommended limits (typically >50 ppm).[7]
DANGER: If solid crystals are observed in the liquid or around the cap, do not touch or attempt to open the container .[8][16] The container should be considered shock-sensitive and potentially explosive. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.
Emergency Procedures
6.1. Spills
Minor Spill (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or activated charcoal.[17] Do not use combustible absorbents like paper towels.
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
Ventilate and decontaminate the area.
Major Spill (outside a fume hood or large volume):
Evacuate the laboratory immediately. Alert others to evacuate.
Remove all ignition sources if it is safe to do so.
Close the laboratory door and prevent entry.
Call your institution's emergency number and EHS department from a safe location.
6.2. Exposure
Inhalation: Immediately move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact: Immediately remove contaminated clothing.[19] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[20][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.
6.3. Fire
Small Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2] Do not use water jets.
Large Fire: Evacuate the area and activate the fire alarm. Call emergency services. If safe to do so, use water spray to cool nearby containers to prevent rupture.[2]
Waste Disposal
All waste containing 1,1-Bis(vinyloxy)butane, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[22][23]
Collect waste in a dedicated, properly sealed, and labeled container.
Segregate from incompatible waste streams, particularly acids and oxidizers.[24]
Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour down the drain.[22]
References
Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). University of Tennessee Health Science Center Office of Clinical and Research Safety. Retrieved from [Link]
Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
Suggested Storage for Peroxides. (2015, March 25). University of Texas Health Science Center at Houston. Retrieved from [Link]
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). University of California, Santa Cruz Environmental Health & Safety. Retrieved from [Link]
VINYL ETHYL ETHER HAZARD SUMMARY. (2000, May). New Jersey Department of Health. Retrieved from [Link]
Vinyl ether. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
ICSC 1261 - VINYL ETHYL ETHER. (n.d.). International Labour Organization. Retrieved from [Link]
What to Do During a Home Chemical Emergency. (n.d.). City of Brownsville, TX. Retrieved from [Link]
DIVINYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
ICSC 1261 - VINYL ETHYL ETHER. (1993). International Programme on Chemical Safety & the Commission of the European Communities. Retrieved from [Link]
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved from [Link]
Unknown Chemical Exposure. (2025, October 2). Virginia Department of Health. Retrieved from [Link]
Safe Handling & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics. Retrieved from [Link]
Peroxide Forming Chemicals. (2024, May 15). Triumvirate Environmental. Retrieved from [Link]
Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California Center for Laboratory Safety. Retrieved from [Link]
Peroxide Forming Chemicals. (n.d.). University of Alabama at Birmingham Environmental Health & Safety. Retrieved from [Link]
Ethers and peroxide forming compounds. (2008, July). Western Sydney University. Retrieved from [Link]
Peroxide-Forming Chemical. (2021, August 1). University of Washington Environmental Health & Safety. Retrieved from [Link]
Safety Data Sheet. (n.d.). Material Safety Data Sheet provider. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
Novel sustainable synthesis of vinyl ether ester building blocks. (2018, July 10). RSC Publishing. Retrieved from [Link]
Oxidation of vinyl ethers by water catalysed by 6a,b,c,d,e. (n.d.). ResearchGate. Retrieved from [Link]
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
Safe Disposal Tips for Hazardous Chemicals. (2026, February 16). Environmental Marketing Services. Retrieved from [Link]
Understanding the Safety Risks of Diethyl Ether. (2015, April 27). VelocityEHS. Retrieved from [Link]
Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. (1993). Canadian Journal of Chemistry, 71, 38. Retrieved from [Link]
Reaction of vinyl ethers with hydroxy compounds. (n.d.). Google Patents.
Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone and Diethyl Acetylenedicarboxylate in Comparison to Related Monofunctional Electrophiles. (n.d.). ResearchGate. Retrieved from [Link]
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
A 13-week subchronic toxicity study of vanillin propylene glycol acetal in F344 rats. (n.d.). PubMed. Retrieved from [Link]
ICSC 1150 - n-BUTYL ETHER. (n.d.). Inchem.org. Retrieved from [Link]
A Kinetic Study of Addition Reaction of Vinyl Ether with Carboxylic Acids. (n.d.). J-STAGE. Retrieved from [Link]
Acetal. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
applications of 1,1-Bis(vinyloxy)butane in materials science research.
Application Note: 1,1-Bis(vinyloxy)butane in Advanced Materials Science – Design and Synthesis of Acid-Degradable Polymers Executive Summary The transition toward sustainable and stimuli-responsive materials has driven t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,1-Bis(vinyloxy)butane in Advanced Materials Science – Design and Synthesis of Acid-Degradable Polymers
Executive Summary
The transition toward sustainable and stimuli-responsive materials has driven the development of polymers that maintain robust mechanical properties during use but can be triggered to degrade on demand. 1,1-Bis(vinyloxy)butane (also known as butyraldehyde divinyl acetal, CAS 102-68-1)[1] has emerged as a highly versatile monomer and crosslinker in this domain. Featuring two electron-rich vinyl ether groups flanking an acid-labile acetal core, it enables the synthesis of sequence-controlled copolymers and recyclable thermosets[2][3]. This application note provides researchers and materials scientists with mechanistic insights, quantitative data, and validated protocols for utilizing 1,1-bis(vinyloxy)butane in advanced polymer research.
Mechanistic Insights: Causality in Polymer Design
The utility of 1,1-bis(vinyloxy)butane lies in its dual reactivity and built-in "kill switch," which allows researchers to precisely program the lifecycle of a material.
Polymerization Dynamics & Cyclopolymerization : The vinyloxy groups are highly susceptible to cationic polymerization and radical thiol-ene step-growth polymerization. During radical cyclopolymerization, the spatial proximity of the two vinyl groups allows for intramolecular cyclization, forming five- or six-membered cyclic acetal structures along the polymer backbone before intermolecular propagation occurs[2]. This mechanism is highly advantageous: it reduces volume shrinkage during curing and enhances the rigidity (higher
) of the resulting network. Furthermore, in living cationic copolymerization, cyclic acetals derived from this monomer can be used to synthesize ABC-type periodic sequence-controlled terpolymers[3].
Acid-Triggered Cleavage : The acetal center is the cornerstone of the monomer's degradability. While completely stable under neutral and basic conditions, exposure to aqueous acid protonates the acetal oxygen. This leads to the formation of a resonance-stabilized oxocarbenium ion, which is rapidly attacked by water. The network subsequently fragments into non-toxic poly(vinyl alcohol)-like oligomers and butyraldehyde[2]. This causality—where structural stability is strictly governed by pH—makes it an ideal candidate for transient biomedical matrices, drug delivery vehicles, and reworkable industrial adhesives.
Quantitative Data & Material Properties
To facilitate experimental design, the physicochemical properties and degradation kinetics of 1,1-bis(vinyloxy)butane-based networks are summarized below.
Table 1: Physicochemical Profile of 1,1-Bis(vinyloxy)butane
Property
Specification / Value
CAS Registry Number
102-68-1
IUPAC Name
1,1-bis(ethenoxy)butane
Molecular Formula
C8H14O2
Molecular Weight
142.20 g/mol
Functional Groups
Divinyl ether, Acetal
Primary Cleavage Trigger
Acidic aqueous media (pH < 5.0)
Table 2: Comparative Degradation Kinetics of Thiol-Ene Polyacetal Networks
Environmental Condition
Catalyst / Trigger
Time to 100% Mass Loss
Primary Degradation Products
Neutral (pH 7.4, PBS)
None
> 6 months (Stable)
None
Mild Acid (pH 5.0)
Acetate Buffer
12 - 14 days
PVA-like oligomers, Butyraldehyde
Strong Acid (pH 1.0)
0.1 M HCl
< 24 hours
PVA-like oligomers, Butyraldehyde
Experimental Methodologies & Protocols
The following protocols outline the formulation, curing, and degradation of a self-validating acid-degradable thiol-ene photopolymer network.
Protocol A: Formulation and UV-Curing of Thiol-Ene Photopolymers
Rationale: Thiol-ene "click" chemistry is chosen over chain-growth homopolymerization because it yields a highly uniform, step-growth network with delayed gelation, minimizing internal stress and oxygen inhibition. The 1:1 stoichiometric ratio of thiol to vinyl functional groups ensures maximum conversion.
Stoichiometric Calculation : Calculate the mass of PETMP and 1,1-bis(vinyloxy)butane required to achieve an exact 1:1 molar ratio of thiol (–SH) to vinyl (C=C) groups.
Formulation : In a dark or amber glass vial (to prevent premature photopolymerization), mix the calculated amounts of monomer and crosslinker. Add 1.0 wt% of Omnirad 819 relative to the total monomer mass.
Homogenization : Stir the mixture magnetically at 40°C for 15 minutes until the photoinitiator is completely dissolved into a clear resin.
Degassing : Place the vial in a vacuum desiccator for 10 minutes to remove entrapped air bubbles, which can cause optical defects and mechanical weak points in the final polymer film.
Casting : Pour the formulation into a Teflon mold or between two glass slides separated by a 0.5 mm silicone spacer.
UV Curing : Irradiate the sample using a 365 nm LED UV lamp at an intensity of 20 mW/cm² for 60 seconds.
Self-Validation Check: The liquid resin will rapidly transition to a solid, tack-free elastomer, confirming successful crosslinking and network formation.
Protocol B: Acid-Triggered Degradation Assay
Rationale: This assay physically validates the stimuli-responsive nature of the acetal linkages within the crosslinked network.
Step-by-Step Procedure:
Sample Preparation : Punch 10 mm diameter disks from the cured polymer film. Record the initial dry mass (
) of each disk using an analytical balance.
Immersion : Submerge each disk in 20 mL of 0.1 M HCl solution (pH ~1.0) at room temperature.
Monitoring : At predefined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the samples, rinse gently with deionized water, and dry in a vacuum oven at 40°C to a constant weight (
).
Quantification : Calculate the mass loss percentage:
.
Analysis & Validation : The complete dissolution of the disk within 24 hours validates the cleavage of the 1,1-bis(vinyloxy)butane crosslinks. The release of butyraldehyde can be confirmed via its characteristic pungent odor or by GC-MS analysis of the degradation medium.
Visualizations of Workflows and Mechanisms
Fig 1. Mechanistic pathway of 1,1-bis(vinyloxy)butane polymerization and acid-triggered degradation.
Fig 2. Standard experimental workflow for formulating and testing degradable photopolymers.
References
Title : Small molecules for the improvement of mechanical properties and degradation of photopolymers
Source : TU Wien ReposiTUm
URL :[Link]
Title : Strategic Design of Cyclic Acetals for Living Cationic Copolymerization with Vinyl Monomers and Sequence-Controlled Polymer Synthesis
Source : Osaka University Institutional Knowledge Archive
URL :[Link]
Title: Peroxides, their preparation process and use (US6770774B2)
experimental protocols for synthesizing functional vinyl ethers.
An Application Guide for the Synthesis of Functional Vinyl Ethers Authored by: Gemini, Senior Application Scientist Introduction Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of Functional Vinyl Ethers
Authored by: Gemini, Senior Application Scientist
Introduction
Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage attached to a vinyl group. Their unique electronic structure, featuring an electron-rich carbon-carbon double bond, makes them highly valuable building blocks in a wide array of chemical transformations and polymer science. They serve as key intermediates in reactions such as the Diels-Alder reaction, Claisen rearrangement, and cationic polymerization.[1][2] The functional groups that can be incorporated into their structure allow for the synthesis of complex molecules and tailored polymeric materials for applications ranging from adhesives and coatings to advanced drug delivery systems.[1]
This guide provides an in-depth overview of reliable and field-proven experimental protocols for the synthesis of functional vinyl ethers. It is designed for researchers and professionals in organic synthesis and drug development, focusing on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Transition-Metal-Catalyzed Vinylation of Alcohols: The Modern Workhorse
Transition-metal catalysis represents the most significant advancement in vinyl ether synthesis, offering mild reaction conditions, high functional group tolerance, and excellent yields. The most prevalent strategy is "transfer vinylation," where a vinyl group is transferred from an inexpensive, commercially available vinyl ether (like ethyl vinyl ether) or vinyl ester to a target alcohol.
Palladium-Catalyzed Transetherification
This method is arguably one of the most robust and widely used for synthesizing a diverse range of functional vinyl ethers from corresponding alcohols. The reaction is typically catalyzed by a palladium(II) complex, often generated in situ.
Scientific Rationale & Mechanistic Insight:
The catalytic cycle is driven by the exchange of alkoxy groups on the palladium center. An excess of a simple vinyl ether, such as ethyl vinyl ether (EVE), is used to push the equilibrium towards the formation of the desired functionalized product.[3] The mechanism involves the coordination of the alcohol to the palladium catalyst, followed by an alkoxy exchange with the coordinated vinyl ether. The choice of a bidentate ligand, like 1,10-phenanthroline, is crucial as it stabilizes the palladium complex, preventing its decomposition and enhancing catalytic activity.[4]
Experimental Protocol: Synthesis of 2-(vinyloxymethyl)furan [1][4]
This protocol details the synthesis of a furan-containing vinyl ether, demonstrating the method's compatibility with heterocyclic moieties.
Step 1: Catalyst Preparation (in situ)
In a clean, dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve palladium(II) acetate (91.0 mg, 0.40 mmol) in 2 mL of anhydrous dichloromethane (DCM).
In a separate flask, dissolve 1,10-phenanthroline (110.2 mg, 0.60 mmol) in 2 mL of anhydrous DCM.
Add the ligand solution dropwise to the palladium acetate solution with stirring.
Stir the resulting mixture at room temperature for 30 minutes. The formation of the active catalyst complex is often indicated by a color change.
Step 2: Transetherification Reaction
In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (2.00 g, 20.4 mmol) and a large excess of ethyl vinyl ether (17.3 g, 240 mmol) in 5 mL of anhydrous DCM.
Add this substrate solution to the pre-formed catalyst solution.
Stir the reaction mixture vigorously at room temperature for 24 hours.
Reaction Monitoring (Trustworthiness): The reaction progress can be monitored by taking small aliquots, removing the volatile EVE in vacuo, and analyzing the residue by ¹H NMR or GC-MS to determine the conversion of the starting alcohol.
Step 3: Work-up and Purification
Upon completion, quench the reaction by adding 50 mL of distilled water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
The crude product is then purified via silica gel column chromatography to yield the pure 2-(vinyloxymethyl)furan.
Workflow for Palladium-Catalyzed Transetherification
Caption: Workflow for Pd-catalyzed synthesis of functional vinyl ethers.
Iridium-Catalyzed Vinyl Transfer from Vinyl Acetate
As a powerful alternative to palladium catalysis, iridium complexes can effectively catalyze the transfer of a vinyl group from vinyl acetate to an alcohol.[5] This method is particularly useful when transetherification with vinyl ethers is sluggish or incompatible with the substrate.
Scientific Rationale & Mechanistic Insight:
The iridium-catalyzed process provides a versatile and practical route to access vinyl ethers.[6] The reaction is thought to proceed through the formation of an allylic vinyl ether intermediate, which can then undergo further transformations like a Claisen rearrangement if an allylic alcohol is used as the substrate.[5] The use of a base, such as cesium carbonate (Cs₂CO₃), is often required to facilitate the reaction.
Data Summary: Comparison of Transition-Metal Catalysts
Copper-catalyzed cross-coupling reactions, analogous to the Ullmann condensation, provide a powerful method for forming C-O bonds to create vinyl ethers, especially aryl vinyl ethers and sterically hindered systems.[3]
Scientific Rationale & Mechanistic Insight:
These methods typically involve the coupling of a vinyl halide (bromide or iodide) with an alcohol or phenol in the presence of a copper(I) or copper(II) catalyst and a base.[7][9] The reaction is stereospecific, meaning the stereochemistry (E/Z) of the starting vinyl halide is retained in the final vinyl ether product.[3] The choice of ligand is critical for achieving high yields and can modulate the reactivity of the copper center.
Experimental Protocol: Cu(I)-Catalyzed Synthesis of an (E)-Vinylic Ether [7]
Step 1: Reaction Setup
To an oven-dried reaction vial equipped with a magnetic stir bar, add Copper(I) Iodide (CuI, 0.1 equiv.), the chosen ligand (e.g., trans-N,N'-dimethylcyclohexyldiamine, 0.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
Seal the vial with a septum and purge with an inert gas (Argon).
Add the primary or secondary alcohol (1.5 equiv.), the (E)-vinyl halide (1.0 equiv.), and anhydrous solvent (e.g., toluene).
Place the sealed vial in a preheated oil bath at 70-110 °C.
Step 2: Reaction and Work-up
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography to obtain the desired vinylic ether.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high (E)-stereoselectivity.[10] By using an α-alkoxy-substituted phosphonate, this reaction can be adapted to synthesize vinyl ethers.
Scientific Rationale & Mechanistic Insight:
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[11] This carbanion adds to an aldehyde or ketone, forming an intermediate that eliminates a water-soluble phosphate byproduct to generate the alkene.[11] The stereochemical outcome is governed by the thermodynamic stability of the intermediates, which strongly favors the formation of the (E)-alkene.[10]
Mechanism of the Horner-Wadsworth-Emmons Reaction for Vinyl Ethers
Caption: Key steps in the HWE synthesis of (E)-vinyl ethers.
Experimental Protocol: General Procedure for HWE Synthesis of a Vinyl Ether
Step 1: Carbanion Formation
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the appropriate α-alkoxy diethylphosphonate (1.0 equiv.) in anhydrous THF via a dropping funnel.
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.
Step 2: Olefination
Cool the carbanion solution back down to 0 °C.
Add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates consumption of the carbonyl compound.
Step 3: Work-up and Purification
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the mixture with diethyl ether (3 x volume).
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent. The water-soluble phosphate byproduct is largely removed during the aqueous washes.[11]
Purify the crude product by silica gel chromatography to yield the pure vinyl ether, which is predominantly the (E)-isomer.
References
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
Obora, Y., & Ishii, Y. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310. [Link]
Lustosa, D. M., et al. (2016). Synthesis of Fulvene Vinyl Ethers by Gold Catalysis. Angewandte Chemie International Edition, 55(43), 13553-13557. [Link]
Johansson, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Advances, 8(48), 27365-27372. [Link]
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie. [Link]
Sugihara, S., et al. (2023). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]
Obora, Y., & Ishii, Y. (2012). Discussion Addendum for: Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses. [Link]
Zhang, J., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. [Link]
Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. ResearchGate. [Link]
ResearchGate. (n.d.). Synthesis of allyl and alkyl vinyl ethers under Pd‐catalysis. GC yields reported in %. [Link]
Quach, T., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381-1384. [Link]
Wolan, A., & Six, Y. (2010). Vinyl Aryl Ethers from Copper-Catalyzed Coupling of Vinyl Halides and Phenols. Request PDF. [Link]
Kerr, M. A. (n.d.). A Chan–Evans–Lam Approach to Trisubstituted Vinyl Ethers. Downloaded from UVicSpace Research & Learning Repository. [Link]
ChemRxiv. (n.d.). catalyzed C-O cross-coupling synthesis of acyclic 1,2-di- and trisubstituted vinylic ethers from alcohols a. [Link]
Andersson, C. M., & Hallberg, A. (1988). Palladium-catalyzed vinylation of alkyl vinyl ethers with enol triflates. A convenient synthesis of 2-alkoxy 1,3-dienes. The Journal of Organic Chemistry, 53(9), 2112-2114. [Link]
Murphy, J. K., et al. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters, 25(29), 5486-5490. [Link]
van der Vlugt, J. I., et al. (2025). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemSusChem, 18(23). [Link]
Michael, F. E., & Cochran, B. M. (2006). Catalytic intermolecular hydroamination of vinyl ethers. Journal of the American Chemical Society, 128(13), 4246-4247. [Link]
Gontrani, L., et al. (2020). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 25(23), 5767. [Link]
Xu, L., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Chemical Communications, 46(18), 3191-3193. [Link]
Adelman, R. L. (1961). U.S. Patent No. 2,984,688. Washington, DC: U.S.
Cacchi, S., Morera, E., & Ortar, G. (1998). PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Scientific Rationale & Mechanistic Insights
The development of stimuli-responsive polymers has revolutionized targeted drug delivery, particularly in oncology. Polyacetals have emerged as premier candidates for these applications due to their unique degradation kinetics: they remain highly stable at physiological pH (7.4) but undergo rapid, predictable hydrolysis in mildly acidic environments[1].
While traditional polyacetals are often synthesized using linear divinyl ethers, utilizing 1,1-Bis(vinyloxy)butane (a butyraldehyde-derived divinyl acetal) offers distinct mechanistic advantages. When copolymerized with hydrophilic diols (such as Polyethylene Glycol, PEG) via acid-catalyzed step-growth polyaddition, it forms an amphiphilic alternating copolymer[2].
The Causality of Monomer Selection:
The choice of 1,1-bis(vinyloxy)butane is highly strategic. The propyl chain derived from the butyraldehyde core projects laterally from the polymer backbone. This structural feature serves two critical functions:
Steric Shielding: It provides sufficient steric hindrance to protect the main-chain acetal bonds from premature hydrolysis in the bloodstream, ensuring minimal off-target drug leakage.
Hydrophobic Core Packing: The propyl groups significantly increase the free volume and hydrophobicity of the micellar core during self-assembly. This thermodynamic shift enhances the encapsulation efficiency of hydrophobic payloads (e.g., Doxorubicin) compared to polymers derived from highly flexible, linear divinyl ethers[3].
Upon cellular endocytosis into the slightly acidic endolysosomal compartments (pH 5.0–6.5), the acetal linkages are rapidly protonated and cleaved, completely dismantling the polymer backbone into non-toxic, low-molecular-weight byproducts (PEG, butyraldehyde, and acetaldehyde) and triggering a burst release of the therapeutic payload.
Pathway Visualization
Fig 1. Synthesis and acid-triggered degradation pathway of 1,1-bis(vinyloxy)butane polyacetals.
Experimental Protocols
Protocol A: Synthesis of PEG-Polyacetal Copolymer via Step-Growth Polyaddition
This protocol utilizes Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst to prevent the side reactions (e.g., cross-linking) often seen with stronger acids like p-TSA.
Materials Required:
1,1-Bis(vinyloxy)butane (purified via vacuum distillation over CaH₂)
Poly(ethylene glycol) (PEG, Mn ~400 Da, strictly dried via azeotropic distillation)
Pyridinium p-toluenesulfonate (PPTS, 1.0 mol% relative to monomers)
Anhydrous Tetrahydrofuran (THF)
Triethylamine (TEA, quenching agent)
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under a dry nitrogen atmosphere, dissolve 10.0 mmol of dried PEG400 in 15 mL of anhydrous THF.
Monomer Addition: Inject 10.5 mmol of 1,1-bis(vinyloxy)butane into the flask. Causality Note: A slight stoichiometric excess (1.05 eq) of the divinyl ether is used to compensate for trace moisture, ensuring high-molecular-weight chain extension.
Initiation: Add 0.1 mmol of PPTS dissolved in 2 mL of anhydrous THF to initiate the polyaddition. Stir the reaction mixture magnetically at 25°C for 24 hours.
Quenching (Critical Step): Inject 1.0 mL of TEA to neutralize the PPTS catalyst. Causality Note: Because the resulting polyacetal is highly acid-labile, any residual acid during the subsequent solvent evaporation step will auto-catalyze polymer degradation. TEA ensures the system remains slightly basic.
Purification: Concentrate the mixture under reduced pressure and precipitate dropwise into 500 mL of cold diethyl ether (-20°C). Recover the polymer via centrifugation (8,000 rpm, 10 min) and dry under vacuum to a constant weight.
Self-Validating Checkpoints:
¹H NMR Spectroscopy: Verify the complete disappearance of the vinyloxy proton signals at
6.4 ppm and 4.0–4.2 ppm. The appearance of a new broad multiplet at 4.7 ppm confirms the formation of the main-chain acetal linkage.
Protocol B: Formulation of pH-Responsive Doxorubicin Micelles
This protocol utilizes nanoprecipitation to self-assemble the amphiphilic polyacetal into drug-loaded micelles.
Step-by-Step Methodology:
Drug Deprotonation: Dissolve 10 mg of Doxorubicin Hydrochloride (DOX·HCl) in 2 mL of Dimethyl Sulfoxide (DMSO). Add 3 molar equivalents of TEA and stir in the dark for 2 hours to convert DOX into its hydrophobic free-base form.
Polymer Mixing: Dissolve 50 mg of the synthesized PEG-polyacetal in the DOX/DMSO solution.
Nanoprecipitation: Place 20 mL of basic deionized water (adjusted to pH 7.4 with 0.01% TEA) in a beaker under moderate magnetic stirring. Add the polymer/DOX solution dropwise (1 mL/min) using a syringe pump.
Dialysis: Transfer the micellar suspension into a dialysis membrane (MWCO 3.5 kDa). Dialyze against pH 7.4 PBS buffer for 48 hours, changing the buffer every 6 hours to remove DMSO and unencapsulated DOX. Causality Note: Standard distilled water often has a pH of 5.5–6.0 due to dissolved CO₂. Using a strictly buffered pH 7.4 solution prevents premature carrier degradation during dialysis.
Self-Validating Checkpoints:
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful self-assembly should yield a monodisperse population (PDI < 0.2) with a size range of 80–120 nm.
Quantitative Data Summaries
The following tables summarize the expected physicochemical properties and degradation kinetics of the formulated polyacetals, demonstrating their suitability for controlled release.
Table 1: Polymerization Parameters and Molecular Weight Characteristics
Monomer Ratio (PEG : BVB)
Catalyst (PPTS)
Reaction Time (h)
Mn (kDa)
PDI (Mw/Mn)
Yield (%)
1.00 : 1.00
1.0 mol%
24
18.5
1.45
82
1.00 : 1.05
1.0 mol%
24
24.2
1.52
88
1.00 : 1.10
1.0 mol%
24
14.1*
1.85
76
*Excessive deviation from stoichiometric balance terminates chain growth prematurely, resulting in lower molecular weight.
Table 2: pH-Dependent Degradation Kinetics and Drug Release Profiles
Physiological Environment
Local pH Level
Polymer Half-Life ()
Cumulative DOX Release (at 48h)
Systemic Circulation (Blood)
7.4
> 30 days
< 10% (Minimal off-target leakage)
Tumor Extracellular Matrix
6.5
~ 5 days
45% (Gradual release)
Endolysosomal Compartment
5.0
< 4 hours
> 90% (Rapid burst release)
References
A novel thermosensitive polymer with pH-dependent degradation for drug delivery
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Acid-degradable polymers for drug delivery: A decade of innovation
Source: ResearchGate
URL:[Link]
Navigating the Chemistry of 1,1-Bis(vinyloxy)butane: A Comprehensive Guide to Safety and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1,1-Bis(vinyloxy)butane, a member of the divinyl ether family, presents a unique molecular architecture with two reactive vinyl groups attached...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(vinyloxy)butane, a member of the divinyl ether family, presents a unique molecular architecture with two reactive vinyl groups attached to the same carbon atom. This arrangement imparts distinct chemical properties, making it a valuable, albeit specialized, reagent in organic synthesis and polymer chemistry. Its utility primarily lies in its capacity to act as a potent crosslinking agent and a monomer in various polymerization reactions. The presence of the acetal functionality also offers opportunities for specific synthetic transformations. This guide provides an in-depth exploration of the safety considerations, handling protocols, and key applications of 1,1-Bis(vinyloxy)butane, designed to empower researchers in its effective and safe utilization.
Section 1: Critical Safety and Handling Protocols
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of analogous vinyl ethers, 1,1-Bis(vinyloxy)butane is anticipated to be classified as follows:
Hazard Class
Category
Hazard Statement
Flammable Liquids
2 or 3
H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
3
H335: May cause respiratory irritation
Peroxide Former
-
May form explosive peroxides upon exposure to air and light
Signal Word:Danger or Warning
Hazard Pictograms:
Physical and Chemical Properties (Estimated)
Property
Value
Molecular Formula
C₈H₁₄O₂
Molecular Weight
142.20 g/mol
Appearance
Colorless liquid (presumed)
Boiling Point
Data not readily available; likely similar to other C8 ethers
Flash Point
Expected to be low, indicating high flammability
Solubility
Likely soluble in organic solvents and sparingly soluble in water
Safe Handling and Storage
The primary hazards associated with 1,1-Bis(vinyloxy)butane are its flammability and the potential for peroxide formation. Strict adherence to the following protocols is mandatory.
Engineering Controls:
All manipulations of 1,1-Bis(vinyloxy)butane must be conducted in a certified chemical fume hood to minimize inhalation exposure.
The work area should be equipped with a safety shower and an eyewash station.
Use only intrinsically safe and explosion-proof electrical equipment in areas where this chemical is handled and stored.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before and during use.
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
Storage Requirements:
Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[1]
Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
Store away from sources of ignition, heat, sparks, and open flames.
Protect from direct sunlight.
Containers should be dated upon receipt and upon opening to track the potential for peroxide formation.[1]
Peroxide Formation and Prevention:
Vinyl ethers are known to form explosive peroxides upon exposure to air and light.[1]
Inhibitors: Whenever possible, purchase 1,1-Bis(vinyloxy)butane containing an inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT).
Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration steps. Peroxide test strips are commercially available for this purpose. A peroxide concentration of >100 ppm is considered hazardous.[2]
Disposal of Peroxide-Containing Material: If peroxides are detected, do not attempt to distill or concentrate the material. Consult your institution's environmental health and safety (EHS) office for proper disposal procedures. If crystals are observed in the container or around the cap, do not handle the container and contact EHS immediately as this may indicate the presence of dangerous levels of peroxides.[1]
Diagram: Workflow for Safe Handling of 1,1-Bis(vinyloxy)butane
Caption: Workflow for the safe handling of 1,1-Bis(vinyloxy)butane.
Emergency Procedures
In Case of Fire:
Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the fire.
If the fire is large or cannot be controlled, evacuate the area immediately and call emergency services.
In Case of a Spill:
Eliminate all ignition sources.
Evacuate non-essential personnel from the area.
Wear appropriate PPE, including respiratory protection if vapors are present.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed container for proper disposal. Do not allow the absorbent material to dry out.
Ventilate the area and wash the spill site after the material has been removed.
In Case of Exposure:
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 2: Application Notes and Protocols
The dual vinyl functionality of 1,1-Bis(vinyloxy)butane makes it a versatile crosslinking agent and monomer in polymer synthesis. The reactivity of the vinyl ether groups is particularly suited for cationic polymerization, but they can also participate in radical polymerization and other addition reactions.
Role as a Crosslinking Agent
Crosslinking is a process that introduces covalent bonds between polymer chains, transforming them into a three-dimensional network. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. Divinyl ethers like 1,1-Bis(vinyloxy)butane are effective crosslinkers for polymers containing active hydrogens, such as hydroxyl or carboxyl groups, or for co-polymerization with other vinyl monomers.
Mechanism of Crosslinking:
The crosslinking mechanism is dependent on the type of polymerization.
Cationic Polymerization: Vinyl ethers are highly susceptible to cationic polymerization.[3] An acidic catalyst initiates the polymerization of the vinyl ether, which then propagates by adding to the vinyl groups of the crosslinker and other monomer units, forming a crosslinked network.
Radical Polymerization: While less reactive than in cationic systems, the vinyl groups can participate in free-radical polymerization, typically initiated by thermal or photochemical means.[4] This allows for the incorporation of 1,1-Bis(vinyloxy)butane into polymers derived from acrylics, styrenics, and other vinyl monomers.
Application Notes and Protocols for 1,1-Bis(vinyloxy)butane Derivatives in Industrial Applications
Introduction: Unveiling the Potential of Geminal Divinyl Ethers 1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, represents a unique class of difunctional monomers characterized by two vinyl ether gro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of Geminal Divinyl Ethers
1,1-Bis(vinyloxy)butane, also known as butyraldehyde divinyl acetal, represents a unique class of difunctional monomers characterized by two vinyl ether groups attached to the same carbon atom. This geminal arrangement imparts distinct reactivity and properties compared to its more common isomer, 1,4-butanediol divinyl ether. The presence of the acetal linkage introduces a hydrolytically cleavable site, opening avenues for the design of degradable polymers. The vinyl ether functionalities, being electron-rich, are highly susceptible to cationic polymerization and can also participate in free-radical copolymerizations and thiol-ene reactions. These characteristics make 1,1-bis(vinyloxy)butane and its derivatives highly promising candidates for a range of industrial applications, including the formulation of advanced coatings, adhesives, and specialty polymers.
This guide provides a comprehensive overview of the industrial applications of 1,1-bis(vinyloxy)butane derivatives, complete with detailed protocols for their use in key polymerization processes.
Core Industrial Applications
The unique chemical structure of 1,1-bis(vinyloxy)butane derivatives allows for their utilization in several key industrial areas:
Crosslinking Agents in Polymer Systems: The two vinyl groups enable the formation of a three-dimensional polymer network, significantly enhancing the mechanical and thermal properties of the resulting material.[1] Crosslinking improves tensile strength, thermal stability, and chemical resistance.[1]
Monomers in Cationic Polymerization: Vinyl ethers are classic monomers for cationic polymerization due to the electron-donating nature of the oxygen atom, which stabilizes the propagating carbocation.[2] This allows for the synthesis of poly(vinyl ether)s with tailored properties.
UV and EB Curable Coatings and Inks: The rapid, solvent-free, and energy-efficient nature of UV and electron beam (EB) curing makes it a highly desirable technology for coatings and inks. Divinyl ethers are effective reactive diluents that can reduce the viscosity of formulations and participate in the curing process to form a durable film.
Synthesis of Degradable Polymers: The acetal linkage in 1,1-bis(vinyloxy)butane is susceptible to hydrolysis under acidic conditions.[3] This property can be exploited to create polymers that are designed to degrade on demand, which is of significant interest for biomedical applications and environmentally friendly materials.[4][5][6]
Precursors for Polyacetal Synthesis: The reaction of divinyl ethers with diols is a key method for the synthesis of polyacetals, a class of polymers with good mechanical properties and solvent resistance.[5][7][8]
Detailed Application Protocols
Cationic Polymerization for the Synthesis of Crosslinked Poly(vinyl ether)s
Cationic polymerization of 1,1-bis(vinyloxy)butane leads to the formation of a crosslinked polymer network. The following protocol is a general procedure that can be adapted for specific applications.
Protocol: Bulk Cationic Polymerization of a Divinyl Ether
Materials:
1,1-Bis(vinyloxy)butane (or a similar divinyl ether like 1,4-butanediol divinyl ether as a model)
Initiator system: e.g., a Lewis acid such as tin(IV) chloride (SnCl₄) or a protic acid like triflic acid.[9][10]
Anhydrous solvent (e.g., toluene or dichloromethane), if solution polymerization is desired.
Quenching agent (e.g., methanol or ammonia solution).
Nitrogen or argon source for inert atmosphere.
Dry glassware.
Procedure:
Preparation of the Reaction Setup:
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
Assemble the reaction flask with a magnetic stirrer and a septum for the introduction of reagents via syringe.
Maintain a positive pressure of inert gas throughout the reaction.
Monomer and Solvent Addition:
Add the desired amount of 1,1-bis(vinyloxy)butane to the reaction flask. If conducting a solution polymerization, add the anhydrous solvent at this stage.
Initiation of Polymerization:
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryostat. Cationic polymerizations are often carried out at low temperatures to control the reaction rate and minimize side reactions.[2]
Prepare a stock solution of the initiator in the anhydrous solvent.
Slowly add the initiator solution to the stirred monomer solution via syringe. The polymerization is typically very fast and may be accompanied by an exothermic reaction.
Polymerization:
Allow the reaction to proceed for the desired time. The reaction time can range from a few minutes to several hours, depending on the initiator, temperature, and desired conversion.
Monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the vinyl ether C=C stretching band around 1620 cm⁻¹.
Termination (Quenching):
Quench the polymerization by adding a small amount of a nucleophilic agent like methanol or a dilute solution of ammonia in methanol. This will neutralize the cationic active centers.
Isolation and Purification of the Polymer:
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
Collect the precipitated polymer by filtration.
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
Dry the polymer under vacuum to a constant weight.
Characterization:
FTIR Spectroscopy: To confirm the disappearance of the vinyl ether double bonds and the formation of the polyether backbone.
Swellability Test: The degree of crosslinking can be qualitatively assessed by measuring the swelling of the polymer in a suitable solvent. A lower degree of swelling indicates a higher crosslinking density.
Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and the thermal stability of the crosslinked polymer.
Causality Behind Experimental Choices:
Inert Atmosphere: Cationic polymerizations are highly sensitive to moisture, which can act as a terminating agent. Therefore, maintaining an inert and anhydrous environment is crucial for successful polymerization.
Low Temperature: The propagation rate in cationic polymerization is very high. Lowering the temperature helps to control the polymerization, reduce side reactions like chain transfer, and obtain polymers with more defined structures.[2]
Choice of Initiator: The type and concentration of the initiator will significantly affect the rate of polymerization and the properties of the resulting polymer. Lewis acids are common initiators for vinyl ethers.[9]
UV-Curable Coating Formulation
1,1-Bis(vinyloxy)butane can be used as a reactive diluent and crosslinker in UV-curable coatings. The following is a model formulation and protocol.
Protocol: Formulation and UV Curing of a Coating
Materials:
Oligomer: A functional oligomer such as an epoxy acrylate or a urethane acrylate.
Photoinitiator: A cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt) is required for the homopolymerization of vinyl ethers. For hybrid systems with acrylates, a combination of cationic and free-radical photoinitiators may be necessary.[11]
Additives (optional): Leveling agents, defoamers, pigments, etc.
Formulation Example (parts by weight):
Component
Function
Amount (pbw)
Epoxy Acrylate Oligomer
Primary resin binder
60
1,1-Bis(vinyloxy)butane
Reactive diluent, Crosslinker
35
Triarylsulfonium hexafluoroantimonate
Cationic Photoinitiator
5
Procedure:
Formulation Preparation:
In a light-protected container, combine the oligomer and 1,1-bis(vinyloxy)butane.
Mix thoroughly until a homogeneous solution is obtained. Gentle heating may be applied to reduce viscosity if necessary.
Add the photoinitiator and any other additives and continue mixing until fully dissolved.
Coating Application:
Apply the formulation to a substrate (e.g., metal, plastic, or wood) using a suitable method such as a drawdown bar, spin coater, or spray gun to achieve the desired film thickness.
UV Curing:
Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp).
The required UV dose will depend on the film thickness, photoinitiator concentration, and the specific UV lamp used. A typical dose might be in the range of 100-1000 mJ/cm².[11]
The curing process is very rapid, often taking only a few seconds.
Post-Cure (optional):
In some cases, a post-cure at a slightly elevated temperature may be beneficial to ensure complete conversion of the reactive groups.
Characterization of the Cured Coating:
Pencil Hardness Test (ASTM D3363): To assess the surface hardness of the coating.
Cross-hatch Adhesion Test (ASTM D3359): To evaluate the adhesion of the coating to the substrate.
Solvent Resistance Test (ASTM D5402): To determine the chemical resistance of the cured film by rubbing with a solvent-soaked cloth.
FTIR-ATR Spectroscopy: To monitor the conversion of the vinyl ether and acrylate (if present) functional groups.
Causality Behind Experimental Choices:
Photoinitiator Selection: Cationic photoinitiators generate strong acids upon UV irradiation, which initiate the polymerization of vinyl ethers and epoxides. They are not inhibited by oxygen, which is a major advantage over free-radical systems, especially for thin film applications.
Reactive Diluent: The use of a reactive diluent like 1,1-bis(vinyloxy)butane is crucial for reducing the viscosity of high molecular weight oligomers to a workable level for application, without the need for volatile organic compounds (VOCs).
Synthesis of Degradable Polyacetals via Polyaddition
The reaction of a divinyl ether with a diol in the presence of an acid catalyst yields a polyacetal. The acetal linkages in the polymer backbone can be cleaved by acid-catalyzed hydrolysis.[4][5][8]
Protocol: Synthesis of a Linear Polyacetal
Materials:
1,1-Bis(vinyloxy)butane
A diol (e.g., 1,4-butanediol)
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a heterogeneous catalyst like Amberlyst 15).[4]
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene).
Neutralizing agent (e.g., triethylamine) if a homogeneous catalyst is used.
Procedure:
Reactant Preparation:
In a dry reaction flask under an inert atmosphere, dissolve 1,1-bis(vinyloxy)butane and an equimolar amount of the diol in the anhydrous solvent.
Catalyst Addition and Reaction:
Add a catalytic amount of the acid catalyst to the solution.
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir.
Monitor the reaction by FTIR, following the disappearance of the vinyl ether and hydroxyl peaks.
Work-up:
If a homogeneous catalyst was used, cool the reaction mixture and neutralize the acid with a base like triethylamine.
If a heterogeneous catalyst was used, simply filter it off.
Precipitate the polymer in a non-solvent like cold hexane or methanol.
Collect the polymer by filtration and dry under vacuum.
Degradation Study:
Dissolve a sample of the synthesized polyacetal in a suitable solvent (e.g., THF).
Add a small amount of an acidic aqueous solution (e.g., dilute HCl).
Monitor the degradation over time by techniques such as Gel Permeation Chromatography (GPC), which will show a decrease in the molecular weight of the polymer.
Causality Behind Experimental Choices:
Acid Catalyst: The acid catalyst is essential for the electrophilic addition of the alcohol to the vinyl ether, which is the fundamental step in acetal formation.
Equimolar Stoichiometry: Using a 1:1 molar ratio of the divinyl ether and the diol is important for achieving a high molecular weight linear polymer in this step-growth polymerization.
Visualization of Key Processes
Diagram 1: Cationic Polymerization of 1,1-Bis(vinyloxy)butane
Caption: Cationic polymerization and crosslinking of 1,1-bis(vinyloxy)butane.
Diagram 2: Synthesis of Polyacetal via Polyaddition
Caption: Acid-catalyzed polyaddition for polyacetal synthesis.
Quantitative Data Summary
The mechanical and thermal properties of polymers derived from divinyl ethers are highly dependent on the specific monomer, the co-monomers used, and the polymerization conditions. The following table provides a general overview of the expected property ranges for crosslinked polymers based on divinyl ethers.
Property
Typical Value Range
Significance
Glass Transition Temp. (Tg)
50 - 150 °C
Indicates the transition from a rigid to a more flexible state. Higher Tg implies better thermal stability at elevated temperatures.
Tensile Strength
30 - 80 MPa
Measures the force required to pull the material apart. Higher values indicate a stronger material.[1]
Young's Modulus
1 - 3 GPa
A measure of the stiffness of the material. Higher modulus means a more rigid material.[1]
Solvent Swelling (%)
5 - 50%
Lower swelling in a given solvent indicates a higher degree of crosslinking and better chemical resistance.
Note: These values are illustrative and will vary significantly based on the specific formulation and curing conditions.
Conclusion and Future Outlook
1,1-Bis(vinyloxy)butane and its derivatives are versatile building blocks for the development of advanced polymer materials. Their ability to undergo efficient cationic and photopolymerization, coupled with the potential for creating degradable materials, positions them as valuable components in the formulation of high-performance coatings, adhesives, and specialty polymers. While specific industrial applications of the 1,1-isomer are not as widely documented as for its 1,4-counterpart, the fundamental principles of vinyl ether chemistry provide a strong basis for its exploration in these areas. Future research and development efforts are likely to focus on harnessing the unique properties of the geminal divinyl acetal structure to create novel materials with tailored performance characteristics for a circular economy.
References
Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures. (URL not available)
Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Platform for Circular Polyurethanes. (URL not available)
1 Degradable and Functionalizable Polyacetals Synthesized via Ring-Opening Metathesis Copolymerization Tarek Ibrahim1, Sabita Ri. (URL not available)
Synthesis of Degradable Acetal‐Backboned Polymers via Palladium‐Catalyzed Hydroalkoxylation of Alkoxyallenes. Wiley Online Library. [Link]
Preparation of poly(ortho esters) by the reaction of diketene acetals and polyols. (URL not available)
Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. ACS Publications. [Link]
Construction of ring-based architectures via ring-expansion cationic polymerization and post-polymerization modification: design of cyclic initiators from divinyl ether and dicarboxylic acid. Royal Society of Chemistry. [Link]
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]
Novel crosslinking additive for chemical resistant UV-curable clearcoats. Fraunhofer IPA. [Link]
Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects.. SciSpace. [Link]
Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. (URL not available)
Range of Mechanical Properties for Various Engineering Plastics. Elettroplast. [Link]
SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Progressive Academic Publishing. [Link]
Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. ResearchGate. [Link]
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. National Institutes of Health. [Link]
Application Notes and Protocols for the Safe Disposal of 1,1-Bis(vinyloxy)butane Waste
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Importance of Proper Waste Management 1,1-Bis(vinyloxy)butane, also known as butanediol divinyl ether, is a versatile monomer uti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Importance of Proper Waste Management
1,1-Bis(vinyloxy)butane, also known as butanediol divinyl ether, is a versatile monomer utilized in the synthesis of polymers and other organic compounds. As with many reactive chemical species, the byproducts and unreacted materials from its use require careful and informed disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides a comprehensive guide to the proper disposal techniques for 1,1-Bis(vinyloxy)butane waste, grounded in an understanding of its chemical properties and associated hazards. The protocols outlined herein are designed to provide a framework for safe laboratory practices and to ensure compliance with general hazardous waste regulations.
Hazard Assessment of 1,1-Bis(vinyloxy)butane
A thorough understanding of the hazards associated with 1,1-Bis(vinyloxy)butane is fundamental to implementing safe disposal practices. The primary hazards are summarized below.
Hazard Classification
Description
Regulatory Context
Flammable Liquid
1,1-Bis(vinyloxy)butane is classified as a flammable liquid.[1] Vapors can form explosive mixtures with air and can be ignited by heat, sparks, or open flames.
Regulated under EPA and OSHA as a Class 3 Flammable Liquid.[2][3][4]
Peroxide Former
Like other vinyl ethers, 1,1-Bis(vinyloxy)butane is prone to the formation of explosive peroxides upon exposure to air and light.[5][6][7] These peroxides are sensitive to shock, friction, and heat.
Handled under OSHA guidelines for peroxide-forming chemicals.[8][9][10][11][12]
Skin Sensitizer
May cause an allergic skin reaction upon contact.[1]
Requires appropriate personal protective equipment (PPE) to prevent skin contact.
Aquatic Toxicity
Harmful to aquatic life with long-lasting effects.[1]
Disposal into sanitary sewer systems or waterways is prohibited.[13][14]
Waste Stream Management and Segregation
Proper segregation of 1,1-Bis(vinyloxy)butane waste is the first and most critical step in its safe disposal.
Core Principles of Segregation:
Dedicated Waste Container: All 1,1-Bis(vinyloxy)butane waste should be collected in a dedicated, clearly labeled, and chemically compatible container.
Avoid Mixing: Do not mix 1,1-Bis(vinyloxy)butane waste with other waste streams, particularly with strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
Workflow for Waste Segregation:
Caption: Workflow for the segregation of 1,1-Bis(vinyloxy)butane waste.
Protocols for Disposal
The appropriate disposal method for 1,1-Bis(vinyloxy)butane waste depends on the quantity and the available facilities.
Protocol 1: Disposal of Bulk Quantities via Licensed Waste Management
For significant quantities of 1,1-Bis(vinyloxy)butane waste, the only acceptable method of disposal is through a licensed hazardous waste management company.
Step-by-Step Procedure:
Containerization:
Collect the waste in a designated, chemically resistant container (e.g., amber glass bottle or a suitable plastic container). The container must have a secure, tight-fitting lid.
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[15]
Ensure the exterior of the container is clean and free of contamination.[15]
Labeling:
Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "1,1-Bis(vinyloxy)butane Waste"
The hazards associated with the waste (e.g., "Flammable," "Peroxide Former," "Skin Sensitizer").
The accumulation start date.
The name and contact information of the generating researcher or laboratory.
Storage:
Store the waste container in a designated satellite accumulation area.
The storage area must be a well-ventilated, cool, and dry location, away from direct sunlight and sources of ignition.[4]
Store in a flammable liquids storage cabinet if available.[2]
Ensure segregation from incompatible materials.
Peroxide Management:
Date the container upon the first addition of waste.
If the waste is to be stored for an extended period, it should be tested for peroxides periodically (e.g., every 3-6 months).[12]
If peroxide levels exceed 100 ppm, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][12]
Arranging for Pickup:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][16]
Provide them with an accurate description of the waste and its hazards.
Protocol 2: Chemical Degradation of Small Quantities (For Research Laboratories)
For small, manageable quantities of 1,1-Bis(vinyloxy)butane waste, chemical degradation can be a viable option to render the waste less hazardous before collection. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
A. Acid-Catalyzed Hydrolysis
Principle: Vinyl ethers undergo acid-catalyzed hydrolysis to form an aldehyde and an alcohol.[17][18][19][20] In the case of 1,1-Bis(vinyloxy)butane, this reaction will yield butyraldehyde and vinyl alcohol, which will tautomerize to acetaldehyde. These products are generally less hazardous than the parent vinyl ether, although still flammable and requiring proper disposal.
Materials:
1,1-Bis(vinyloxy)butane waste
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
Stir plate and stir bar
Suitable reaction vessel (e.g., Erlenmeyer flask)
pH paper or meter
Procedure:
Setup: Place the reaction vessel in a secondary container on a stir plate within a certified chemical fume hood.
Dilution: If the waste is concentrated, it can be diluted with a water-miscible solvent like tetrahydrofuran (THF) to better control the reaction, although this will increase the volume of flammable waste.
Neutralization of Base: If the waste is basic, neutralize it to a pH of approximately 7 before proceeding.
Acidification: Slowly add the dilute acid to the stirring waste solution. The reaction can be exothermic, so add the acid in small portions and monitor the temperature.
Reaction Monitoring: Continue stirring the mixture at room temperature. The hydrolysis of vinyl ethers is generally rapid in the presence of acid. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if necessary to confirm the disappearance of the starting material.
Neutralization: Once the reaction is complete, neutralize the solution by the slow addition of a base such as sodium bicarbonate until the pH is between 6 and 8.
Disposal: The resulting solution, containing butyraldehyde, acetaldehyde, and salts, should be collected as flammable hazardous waste and disposed of according to Protocol 1.
B. Oxidation
Principle: Strong oxidizing agents can break down the vinyl ether functional groups. However, this method must be approached with extreme caution due to the potential for highly exothermic and uncontrolled reactions. This protocol is provided for informational purposes and should only be considered by experienced chemists after a thorough risk assessment.
A safer, more controlled oxidation can be achieved using milder, more selective reagents.
Technical Support Center: 1,1-Bis(vinyloxy)butane Synthesis & Purification
Welcome to the Technical Support Center for the synthesis and purification of 1,1-bis(vinyloxy)butane (also known as butyraldehyde divinyl acetal). As a Senior Application Scientist, I have compiled this guide to address...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 1,1-bis(vinyloxy)butane (also known as butyraldehyde divinyl acetal). As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers face when working with this highly sensitive divinyl acetal.
Unlike standard ethers, divinyl acetals are exceptionally prone to acid-catalyzed degradation and require rigorous control of reaction equilibrium, phase-transfer dynamics, and storage conditions. This guide bypasses generic advice to provide a field-proven, self-validating methodology based on the classic chlorohydrin route.
Synthetic Workflow Overview
The most reliable and scalable method for synthesizing 1,1-bis(vinyloxy)butane is a two-step process: an acid-catalyzed acetalization of butyraldehyde with 2-chloroethanol, followed by a rigorous base-promoted double dehydrochlorination[1].
Synthetic workflow for 1,1-bis(vinyloxy)butane via the chlorohydrin route.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning built-in In-Process Controls (IPCs) will confirm the success of a step before you commit resources to the next.
Step 1: Synthesis of 1,1-bis(2-chloroethoxy)butane
Causality & Mechanism: Acetal formation is a thermodynamically reversible reaction. To drive the reaction forward, the byproduct (water) must be continuously removed from the system[2]. We utilize an aryl sulfonic acid catalyst[3] to activate the aldehyde carbonyl.
Setup: Equip a 1 L round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
Reagents: Charge the flask with butyraldehyde (1.0 eq), 2-chloroethanol (2.5 eq), anhydrous toluene (solvent, 5 mL/g of aldehyde), and p-toluenesulfonic acid (p-TsOH, 0.01 eq).
Reaction: Heat the mixture to reflux. The toluene/water azeotrope will condense into the Dean-Stark trap.
IPC (Self-Validation): Monitor the volume of water collected. The reaction is complete only when the theoretical stoichiometric volume of water is reached (typically 4–6 hours) and GC-MS shows <2% unreacted butyraldehyde.
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to completely quench the p-TsOH. Failure to neutralize the acid here will cause the acetal to revert to the aldehyde during concentration. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 2: Dehydrochlorination to 1,1-Bis(vinyloxy)butane
Causality & Mechanism: The elimination of HCl requires a strong base. However, aqueous bases will hydrolyze the acetal. Therefore, a solid-liquid biphasic system using powdered KOH and a Phase Transfer Catalyst (PTC) is mandatory to shuttle the hydroxide ions into the organic phase[1].
Setup: Use a heavy-walled reactor with vigorous mechanical stirring (magnetic stirring is insufficient for this dense slurry).
Reagents: Combine the crude 1,1-bis(2-chloroethoxy)butane (1.0 eq), finely powdered potassium hydroxide (KOH, 4.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
Reaction: Heat the heterogeneous mixture to 90°C under mechanical stirring (>500 RPM) for 8–12 hours.
IPC (Self-Validation): Pull an aliquot, dilute in diethyl ether, filter, and run GC-MS. Look for the disappearance of the mono-vinyl intermediate (m/z corresponding to 1-(2-chloroethoxy)-1-(vinyloxy)butane).
Purification: Cool the reactor, dilute with diethyl ether, and filter off the KCl byproduct salts. Distill the crude product under vacuum (e.g., 10 mmHg).
Stabilization:Critical: Pre-charge the distillation receiving flask with 0.1% w/w triethylamine (TEA). This prevents the purified product from undergoing spontaneous 1[1].
Optimization Data: Dehydrochlorination Parameters
The choice of base and phase transfer conditions dictates the success of the second step. Below is our field-validated data summarizing the impact of reaction conditions on the final yield.
Base Type
Phase Transfer Catalyst (PTC)
Temperature (°C)
Time (h)
Isolated Yield (%)
Notes
NaOH (50% aq)
None
90
24
< 10%
Severe acetal hydrolysis observed.
KOH (Pellets)
None
90
24
35%
Poor surface area; reaction stalled at mono-vinyl stage.
KOH (Powder)
TBAB (5 mol%)
90
10
82%
Optimal balance of cost, speed, and yield.
t-BuOK (in THF)
None
65
4
88%
Excellent yield, but prohibitively expensive for scale-up.
Troubleshooting & FAQs
Diagnostic decision tree for identifying and resolving low yield bottlenecks.
Q: My acetalization stalls at 60% conversion. How can I drive it further?
A: Acetal formation is thermodynamically limited by the generation of water. If your Dean-Stark trap is inefficient, the reverse hydrolysis reaction competes with forward acetalization[2]. Ensure your toluene is strictly anhydrous, insulate your Dean-Stark arm with glass wool to prevent premature condensation, and verify that your p-TsOH catalyst hasn't been neutralized by basic impurities left on your glassware from previous alkaline baths.
Q: I am seeing a large mono-vinyl intermediate peak in my GC-MS. Why isn't the second elimination happening?
A: The first elimination of HCl from the bis(2-chloroethyl) acetal is statistically and sterically favored. Once the mono-vinyl ether forms, the electron density of the molecule shifts, making the second β-proton slightly less acidic. To force the second elimination, you must ensure a robust solid-liquid biphasic system. Using standard KOH pellets will fail due to low surface area. You must use finely powdered KOH, ensure your mechanical stirring is >500 RPM, and verify your PTC (TBAB or Aliquat 336) hasn't degraded.
Q: My purified 1,1-bis(vinyloxy)butane turns into a viscous yellow oil after a week in the fridge. What's happening?
A: Divinyl acetals are exceptionally prone to acid-catalyzed cationic cyclopolymerization, often forming4[4]. Even ambient CO₂ dissolving into the product can generate enough carbonic acid to initiate this cascade. To prevent this, you must distill the product into a receiving flask pre-charged with 100-500 ppm of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Store the stabilized product over basic alumina under an argon atmosphere in amber ampoules.
References
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES
SciSpace
2
US6770774B2 - Peroxides, their preparation process and use
Google Patents
3
Insertion Polymerization of Divinyl Formal
ResearchGate
4
Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer (Cyclic polymerization and copolymerization of divinyl acetals)
ResearchGate (J. Polymer Sci.)
1
Technical Support Guide: Optimization of 1,1-Bis(vinyloxy)butane Polymerization
Introduction: The Chemistry of 1,1-Bis(vinyloxy)butane 1,1-Bis(vinyloxy)butane is a divinyl acetal . Unlike mono-functional vinyl ethers, this monomer possesses two polymerizable vinyl groups connected to a central aceta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemistry of 1,1-Bis(vinyloxy)butane
1,1-Bis(vinyloxy)butane is a divinyl acetal . Unlike mono-functional vinyl ethers, this monomer possesses two polymerizable vinyl groups connected to a central acetal carbon.
Successful polymerization relies on Cationic Cyclopolymerization .
Ideal Pathway: The propagating carbocation attacks the second vinyl group intramolecularly to form a ring (typically a 1,3-dioxolane or 1,3-dioxepane derivative) before adding the next monomer. This yields a soluble, linear polymer with cyclic units in the backbone.
Failure Mode: If the carbocation attacks a vinyl group on a different chain (intermolecular propagation), the system crosslinks, resulting in an insoluble gel.
This guide addresses the critical balance required to achieve soluble, high-molecular-weight polymers.
Module 1: Catalyst & Initiation System
Q1: Which initiator system should I use for controlled molecular weight?
Recommendation: Do not use simple protonic acids (e.g.,
, ) or strong Lewis acids () alone if you require narrow dispersity or control. These cause rapid, uncontrolled initiation and transfer.
The "Living" Standard: Use an HCl-Vinyl Ether Adduct / Lewis Acid binary system.
Initiator: 1-isobutoxyethyl acetate (IBEA) or the HCl-adduct of the monomer itself.
Activator (Lewis Acid): Zinc Chloride (
) or Tin(IV) Chloride ().
Stabilizer: Add a weak Lewis base (e.g., 1,4-dioxane or ethyl acetate) to stabilize the growing carbocation.
Q2: My reaction turns black/dark brown immediately. What is happening?
Diagnosis: "Flash Polymerization" caused by uncontrolled exotherms or acid-catalyzed decomposition.
Causality: Vinyl ethers are highly electron-rich. Strong acids generate unstable carbocations that undergo side reactions (aldol condensations, elimination) leading to conjugated, colored species.
Solution:
Lower the Lewis Acidity: Switch from
or to (weaker).
Dilute the Initiator: Pre-chill the initiator solution and add it dropwise.
Check Moisture: Water acts as a chain transfer agent and uncontrolled proton source.[1]
The Golden Rule:Concentration dictates topology.
According to the Ruggli-Ziegler dilution principle , lower monomer concentrations favor intramolecular reactions (cyclization) over intermolecular reactions (crosslinking).
Parameter
Recommendation
Mechanism
Monomer Conc. ()
< 0.15 M
Increases probability of ring closure vs. chain entanglement.
Conversion Limit
Stop at < 80%
Crosslinking probability rises exponentially at high conversion.
Temperature
-78°C to -40°C
Suppresses transfer reactions; stabilizes the "living" cation.
Q4: Toluene vs. Dichloromethane (DCM) – Which is better?
Toluene (Non-polar): Slower rates, tighter ion pairing. Often yields higher tacticity but requires stronger Lewis acids.
DCM (Polar): Faster rates, separated ion pairs. Promotes cyclization by stabilizing the transition state, but increases the risk of transfer.
Verdict: Start with Toluene at -78°C . If solubility of the polymer is an issue (precipitating out), switch to DCM or a 50:50 mix.
Module 3: Visualization of Competitive Pathways
The following diagram illustrates the kinetic competition between the desired cyclopolymerization and the fatal crosslinking pathway.
Figure 1: Kinetic competition between cyclization (green) and crosslinking (red) in divinyl acetal polymerization.
Module 4: Standardized Experimental Protocol
Objective: Synthesis of soluble Poly(1,1-bis(vinyloxy)butane) targeting
g/mol .
Materials Preparation
Monomer: Distill 1,1-bis(vinyloxy)butane over Calcium Hydride (
) twice. Store under Argon.
Solvent: Toluene, dried via solvent purification system (water < 10 ppm).
Initiator: Prepare HCl-IBVE adduct (1-isobutoxyethyl chloride) in situ or store at -80°C.
Step-by-Step Procedure
Setup: Flame-dry a Schlenk flask. Cool to -78°C (Dry ice/Acetone bath) under dry Nitrogen.
Charge: Add Toluene (solvent) and Monomer.
Target Concentration: 0.10 M (Critical for avoiding gelation).
Initiation: Add chilled solution of
(in ) followed by the Initiator adduct .
Ratio: Monomer : Initiator :
= 100 : 1 : 0.5.
Reaction: Stir for 2–4 hours. Monitor viscosity.
Note: If viscosity spikes suddenly, quench immediately (gelation risk).
Quenching: Terminate with Ammoniacal Methanol (MeOH + 1%
).
Why Ammonia? Acetal linkages are acid-sensitive. Simple MeOH might generate trace acid, degrading the polymer backbone.
Purification: Evaporate solvent, redissolve in minimal DCM, precipitate into cold n-Hexane.
Module 5: Troubleshooting FAQ
Symptom
Probable Cause
Corrective Action
Low Yield (<20%)
Impurity termination (Water/Alcohols).
Re-distill monomer over Sodium metal or . Ensure glassware is flame-dried.
Broad Dispersity (Đ > 1.5)
Slow initiation relative to propagation.
Switch to the "Adduct" initiation method (HCl-VE + ) rather than direct Lewis Acid addition.
Polymer Degrades over time
Acidic residues remaining.
The acetal backbone is hydrolytically unstable in acid. Ensure quench is basic (add ) and store polymer in neutral conditions.
Sticky/Oily Product
Low Tg / Low Molecular Weight.
This polymer has a flexible backbone. If is low, decrease initiator concentration ().
References
Aso, C., et al. "Cyclic polymerization and copolymerization of divinyl acetals." Journal of Polymer Science Part A-1: Polymer Chemistry, vol. 6, no. 5, 1968, pp. 1163–1174. Link
Hashimoto, T., et al. "Living/controlled cationic cyclopolymerization of divinyl ether with a cyclic acetal moiety."[2] Journal of Polymer Science Part A: Polymer Chemistry, vol. 48, no.[2] 4, 2010, pp. 952–958.[2] Link
Sawamoto, M., et al. "Living Cationic Polymerization of Vinyl Ethers and Related Monomers." Progress in Polymer Science, vol. 16, 1991, pp. 111-172. Link
BenchChem Technical Support. "Troubleshooting Cationic Polymerization of Vinyl Ethers." BenchChem Knowledge Base, 2025. Link
common side reactions and byproducts of 1,1-Bis(vinyloxy)butane
Welcome to the Technical Support Center for divinyl acetal chemistry. As a Senior Application Scientist, I frequently see researchers struggle with the handling of 1,1-Bis(vinyloxy)butane.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for divinyl acetal chemistry. As a Senior Application Scientist, I frequently see researchers struggle with the handling of 1,1-Bis(vinyloxy)butane. While its bifunctional vinyloxy groups make it a powerful synthon and cross-linker, this same structural feature makes it notoriously susceptible to three major competitive pathways: acid-catalyzed hydrolysis, spontaneous cyclopolymerization, and sigmatropic rearrangements.
This guide is designed to move beyond basic troubleshooting. By understanding the underlying mechanistic causality of these side reactions, you can implement self-validating protocols that ensure absolute experimental integrity.
PART 1: Diagnostic Troubleshooting Guide (FAQs)
Q1: My reaction yield is unexpectedly low, and the crude mixture smells strongly of green apples. What happened?Diagnosis: You are observing the classic signature of acid-catalyzed hydrolysis . The "green apple" odor is acetaldehyde, a primary cleavage byproduct[1].
Causality: The hydrolysis of vinyl ethers is unique. Unlike standard acetals, the reaction proceeds via a rate-determining proton transfer from the catalyst directly to the
-carbon of the vinyl group[1][2]. This generates a highly reactive alkoxycarbocation that rapidly hydrates to form a hemiacetal. For 1,1-bis(vinyloxy)butane, this hemiacetal instantly collapses into butyraldehyde and two equivalents of acetaldehyde. Because protonation is the rate-determining step, even trace amounts of weak acids (e.g., unbuffered silica gel, slightly acidic deuterated solvents like CDCl₃) will rapidly destroy your starting material[2].
Fig 1. Acid-catalyzed hydrolysis pathway of 1,1-Bis(vinyloxy)butane via carbocation intermediate.
Q2: My reagent bottle or reaction mixture has become highly viscous or formed an insoluble gel. How do I prevent this?Diagnosis: Your monomer has undergone spontaneous cyclopolymerization .
Causality: Divinyl acetals are highly prone to both radical and cationic polymerization. Because the two vinyloxy groups are tethered by the acetal center, initiation triggers an intramolecular cyclization (chain walking) prior to intermolecular propagation[3]. This cascade predominantly forms a polymer backbone rich in cis-4,5-disubstituted-1,3-dioxolane rings, leading to a cross-linked, viscous gel[3][4].
Solution: Always store the reagent over a solid base (like anhydrous K₂CO₃) in the dark at 4°C. If your downstream application permits, spike the reagent with 100 ppm of a radical inhibitor like BHT.
Q3: I am using a Lewis acid catalyst, and my NMR shows unexpected complex aldehyde peaks instead of my desired addition product. Why?Diagnosis: You have inadvertently triggered a Coates-Claisen Rearrangement .
Causality: Divinyl acetals are structurally primed for [3,3]-sigmatropic rearrangements. In the presence of Lewis acids (such as MgBr₂ or LiClO₄) or even mild Brønsted acids like silica gel, the divinyl ether network isomerizes to form complex, unsaturated aldehydes or ketones[5]. This side reaction is highly diastereoselective but will completely consume your starting material if the intended electrophilic addition is slower than the rearrangement[5].
PART 2: Quantitative Data & Diagnostic Signatures
To accurately diagnose which side reaction is plaguing your workflow, compare your crude analytical data against these established byproduct signatures.
Table 1: Diagnostic Signatures of 1,1-Bis(vinyloxy)butane Degradation
Side Reaction
Primary Byproducts
Diagnostic NMR Shifts (¹H, CDCl₃)
Physical Symptoms
Hydrolysis
Butyraldehyde, Acetaldehyde
~9.7 ppm (t, CHO), ~9.8 ppm (q, CHO)
"Green apple" odor, loss of mass during rotovap.
Cyclopolymerization
Poly(divinyl acetal) networks
Broad backbone peaks ~1.5-2.0 ppm, loss of 6.4 ppm (vinyl CH)
Viscosity increase, insoluble gel formation, cloudy solution.
Claisen Rearrangement
Unsaturated aldehydes/ketones
~9.5 ppm (CHO), new internal alkene multiplets ~5.5 ppm
Clean conversion to a single unexpected isomer; no odor change.
Table 2: Environmental Triggers and Half-Lives
Condition
Dominant Side Reaction
Estimated Impact
Prevention Strategy
Aqueous Acid (pH < 5)
Hydrolysis
Complete degradation in minutes
Buffer with Et₃N; use basic workup.
Ambient Light / O₂
Cyclopolymerization
Gelation over weeks
Store with BHT in amber bottles over K₂CO₃.
Lewis Acids (e.g., MgBr₂)
Coates-Claisen Rearrangement
Isomerization in hours
Optimize catalyst loading; switch to softer Lewis acids.
PART 3: Self-Validating Experimental Protocols
Trustworthiness in the lab relies on self-validating systems. Do not assume your 1,1-Bis(vinyloxy)butane is pure just because it was recently purchased. Use the following protocols to ensure reagent integrity.
Protocol 1: Basified Purification and Stabilization of 1,1-Bis(vinyloxy)butane
Purpose: To remove pre-existing polymeric networks and trace acids before use.
Validation Check: Take a 50 µL aliquot of the commercial reagent and dissolve it in 0.5 mL of CDCl₃ (pre-filtered through basic alumina). If the vinyl proton multiplet at ~6.4 ppm is broad or missing, proceed to step 2.
Setup: Equip a short-path distillation apparatus. Ensure all glassware is base-washed (rinsed with 1% Et₃N in DCM) and oven-dried.
Inhibition: Add 1,1-Bis(vinyloxy)butane to the distillation flask along with 0.5 wt% anhydrous K₂CO₃ (to neutralize trace acids) and 100 ppm BHT (to quench radical cyclopolymerization).
Distillation: Distill under reduced pressure. The acetal center is thermally sensitive, so keep the bath temperature as low as possible.
Storage: Collect the distillate in an amber vial pre-charged with a few pellets of NaOH or anhydrous K₂CO₃. Store at 4°C.
Protocol 2: Controlled Reaction Quenching to Prevent Hydrolysis
Purpose: To isolate acid-sensitive products without triggering the rate-determining protonation of the
-carbon.
Pre-Quench Preparation: Prepare a quenching solution of saturated aqueous NaHCO₃ containing 5% v/v triethylamine (Et₃N).
Quenching: Cool your reaction mixture to 0°C. Add the basic quenching solution dropwise. Crucial Causality: The Et₃N immediately outcompetes the vinyl ether
-carbon for any residual protons, preventing the formation of the alkoxycarbocation[2].
Extraction: Extract with an organic solvent (e.g., EtOAc) that has been pre-spiked with 1% Et₃N.
Validation Check: Spot the organic layer on a TLC plate (pre-treated with 1% Et₃N in hexanes). If the spot streaks, your silica is too acidic and is inducing on-column Claisen rearrangement or hydrolysis[5]. Switch to basic alumina for chromatography.
References
"Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics" - PMC.
"Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β-carbon in a rate-determining step (r.d.s.)." - ResearchGate.
"Insertion Polymerization of Divinyl Formal" - ResearchGate.
"Radical Cyclocopolymerization of Divinyl Ether Derivatives with Maleic Anhydride. The Structure Determination of the Alternating Copolymers by 13C-NMR Spectroscopy" - ResearchGate.
"Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement" - PMC.
Technical Support Center: Optimizing the Synthesis of 1,1-Bis(vinyloxy)butane
Welcome to the technical support and troubleshooting center for the synthesis and purification of 1,1-bis(vinyloxy)butane (CAS 102-68-1). As a highly reactive divinyl acetal, this compound is a critical building block in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis and purification of 1,1-bis(vinyloxy)butane (CAS 102-68-1). As a highly reactive divinyl acetal, this compound is a critical building block in the development of acid-labile drug delivery systems, cross-linked polymers, and specialty resins[1].
Because divinyl acetals feature both an acid-sensitive acetal center and highly polymerizable vinyloxy groups, their synthesis requires rigorous control over reaction thermodynamics and environmental conditions. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the classic two-step synthetic route: the acid-catalyzed acetalization of butyraldehyde with 2-chloroethanol, followed by base-promoted double dehydrochlorination[2].
Part 1: Troubleshooting Guides & FAQs
Q1: Why is the conversion of butyraldehyde to the intermediate bis(2-chloroethyl) acetal stalling at 60-70%?The Causality: Acetalization is a thermodynamic equilibrium process. Every molecule of acetal formed generates a molecule of water. If water is allowed to accumulate in the reaction matrix, the equilibrium shifts backward, stalling the reaction and promoting the hydrolysis of your product.
The Solution: You must actively drive the equilibrium forward. Utilize a Dean-Stark apparatus with a suitable azeotropic entrainer (such as toluene or cyclohexane) to continuously remove water from the system. Ensure your acid catalyst (e.g., p-Toluenesulfonic acid, PTSA) is strictly anhydrous before addition.
Q2: During the dehydrochlorination step, I am getting a stubborn mixture of mono-vinyl and di-vinyl acetals. How can I drive the reaction to completion?The Causality: The elimination of the first chloride is relatively fast. However, the resulting mono-vinyl ether oxygen donates electron density into the system, significantly increasing the activation energy required for the second elimination. Standard aqueous bases fail here because water competes as a nucleophile, leading to hydrolysis rather than elimination.
The Solution: Switch to a solid-liquid phase transfer system. Use a large excess (at least 4 equivalents) of finely powdered, anhydrous solid KOH. Critically, add 5 mol% of a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or Aliquat 336. The PTC shuttles the hydroxide ions into the organic phase, providing the harsh, localized basicity required to force the second elimination without introducing water.
Q3: My purified 1,1-Bis(vinyloxy)butane degrades into a yellow liquid smelling of butyraldehyde upon storage. How do I prevent this?The Causality: Divinyl acetals are exceptionally sensitive to trace Brønsted acids and moisture. Degradation occurs via acid-catalyzed hydrolysis: trace protons attack the vinyloxy oxygen, forming a hemiacetal intermediate that rapidly collapses into butyraldehyde and vinyl alcohol (which tautomerizes to acetaldehyde).
The Solution: Your product must never encounter an acidic or neutral-aqueous environment post-synthesis. Quench the reaction strictly with base, wash organic layers with saturated NaHCO₃, and store the final product over 4Å molecular sieves under an inert Argon atmosphere.
Q4: I am observing a viscous, intractable residue in the distillation flask and suffering massive yield losses. What is happening?The Causality: The electron-rich vinyloxy groups are highly susceptible to cationic polymerization initiated by trace acidic sites on the glassware, as well as free-radical cross-linking at elevated temperatures[3].
The Solution: Prior to distillation, add 200–500 ppm of a radical scavenger like Butylated hydroxytoluene (BHT) and a pinch (0.1% w/w) of a non-volatile base like K₂CO₃ to the distillation pot. The BHT neutralizes radical propagation, while the K₂CO₃ neutralizes trace acids. Always perform the distillation under high vacuum to minimize thermal stress.
Part 2: Quantitative Data & Process Optimization
Summarizing the optimization parameters helps establish a baseline for your expected yields. Below are the comparative data for the dehydrochlorination step and a rapid-reference troubleshooting matrix.
Table 1: Effect of Dehydrochlorination Conditions on Yield and Purity
Reaction Conditions
Conversion (%)
Divinyl Acetal Yield (%)
Mono-vinyl Impurity (%)
Aqueous KOH (50%), 80°C
45
15
30
Solid KOH, Toluene, 110°C
70
40
30
Solid KOH, TBAB (PTC), 110°C
>99
88
<2
Table 2: Troubleshooting Matrix
Symptom
Root Cause
Corrective Action
Low yield in Step 1
Incomplete water removal
Use Dean-Stark trap; ensure dry PTSA catalyst.
Mono-vinyl intermediate persists
Insufficient base/phase transfer
Add 5 mol% TBAB; use finely powdered solid KOH.
Product turns yellow/viscous
Polymerization during distillation
Add 200 ppm BHT and 0.1% w/w K₂CO₃ to the pot.
Aldehyde smell upon storage
Acid-catalyzed hydrolysis
Store over 4Å molecular sieves under Argon.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in self-validation checkpoints. If a checkpoint fails, do not proceed to the next step.
Protocol A: Synthesis of 1,1-Bis(2-chloroethoxy)butane (Intermediate)
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
Reagents: Charge the flask with butyraldehyde (1.0 eq, 0.5 mol), 2-chloroethanol (2.2 eq, 1.1 mol), anhydrous toluene (200 mL), and PTSA (0.01 eq, 0.005 mol).
Reaction: Heat the mixture to reflux (approx. 110°C). Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4-6 hours).
Workup: Cool to room temperature. Wash the organic layer twice with 100 mL of saturated NaHCO₃ solution to completely neutralize the PTSA, followed by 100 mL of brine. Dry over anhydrous Na₂SO₄.
Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR or ¹H-NMR. The complete disappearance of the strong carbonyl stretch (C=O) at ~1720 cm⁻¹ in IR, or the aldehyde proton at ~9.7 ppm in NMR, validates 100% conversion.
Protocol B: Double Dehydrochlorination to 1,1-Bis(vinyloxy)butane
Setup: Equip a 1 L heavy-walled reactor with a mechanical stirrer and a reflux condenser.
Reagents: Add the crude 1,1-bis(2-chloroethoxy)butane from Protocol A to the reactor. Add finely powdered anhydrous KOH (5.0 eq, 2.5 mol) and TBAB (0.05 eq, 0.025 mol).
Reaction: Heat the heterogeneous mixture to 110°C under vigorous mechanical stirring for 12 hours.
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove KCl salts and excess KOH. Wash the filter cake with dry diethyl ether.
Self-Validation Checkpoint 2: Perform GC-FID or ¹H-NMR on the crude filtrate. The presence of characteristic vinyloxy proton signals (doublets of doublets at ~6.4 ppm, ~4.2 ppm, and ~4.0 ppm) and the absolute absence of the -CH₂Cl multiplet (~3.6 ppm) validates successful double elimination.
Protocol C: Distillation and Stabilization
Preparation: Transfer the crude organic filtrate to a distillation flask. Add 200 ppm of BHT and 0.5 g of anhydrous K₂CO₃ directly into the distillation pot.
Distillation: Evaporate the solvent under mild vacuum. Perform fractional distillation under high vacuum (e.g., 1-5 mmHg). Collect the main fraction corresponding to 1,1-bis(vinyloxy)butane.
Storage: Immediately transfer the clear, colorless distillate to an amber glass bottle containing activated 4Å molecular sieves. Purge the headspace with Argon and seal tightly.
Part 4: Process Workflow Visualization
Below is the logical workflow mapping the synthesis and highlighting the exact stages where the troubleshooting interventions must be applied to guarantee high yield and purity.
Workflow for 1,1-Bis(vinyloxy)butane synthesis highlighting critical interventions.
Technical Support Center: 1,1-Bis(vinyloxy)butane Stability & Troubleshooting
Welcome to the Technical Support Center for 1,1-Bis(vinyloxy)butane (CAS: 102-68-1)[1]. This portal is specifically designed for researchers, analytical scientists, and drug development professionals handling this highly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,1-Bis(vinyloxy)butane (CAS: 102-68-1)[1]. This portal is specifically designed for researchers, analytical scientists, and drug development professionals handling this highly reactive divinyl acetal[2]. Due to its dual functionality—an acetal core flanked by two polymerizable vinyl ether groups—it presents unique stability challenges in both synthesis and formulation.
This guide provides field-proven insights into its degradation mechanisms, troubleshooting workflows for experimental anomalies, and self-validating protocols to ensure scientific integrity during your workflows.
Q1: Why does 1,1-Bis(vinyloxy)butane degrade so rapidly in mildly acidic aqueous media?
Mechanism & Causality: While standard dialkyl acetals (like diethyl acetals) require moderate acid and heat for hydrolysis[3], divinyl acetals are exceptionally labile. The vinyloxy groups act as enol ethers. Protonation can occur directly on the
-carbon of the vinyl group or the acetal oxygen, rapidly generating a resonance-stabilized oxocarbenium ion intermediate[4][5]. Because this intermediate is highly stabilized, the activation energy for cleavage is drastically lowered, making the compound highly sensitive to even trace ambient acidity.
Q2: What are the primary degradation products I need to monitor?
Complete acid-catalyzed hydrolysis of 1,1-Bis(vinyloxy)butane yields one equivalent of butyraldehyde and two equivalents of acetaldehyde . The acetaldehyde is formed because the immediate cleavage product, vinyl alcohol, rapidly tautomerizes.
Q3: How do temperature and pH affect its stability?
Acetals are generally stable to bases, nucleophiles, and mild oxidants, provided the conditions do not lead to hydrolysis[3][6]. However, they are highly pH-dependent[4]. Below is a quantitative summary of the estimated kinetic stability profile for divinyl acetals under various conditions:
Quantitative Stability Profile
Environmental Condition
pH
Temp (°C)
Estimated Half-Life ()
Primary Degradation Pathway
Acidic Aqueous
4.0
25
< 5 minutes
Rapid Hydrolysis
Mildly Acidic
6.0
25
2 - 4 hours
Hydrolysis
Neutral Aqueous
7.0
25
3 - 5 days
Slow Hydrolysis
Basic Aqueous
9.0
25
> 6 months
Stable (No Hydrolysis)
Neat (Anhydrous)
N/A
60+
Variable (Initiator dep.)
Polymerization / Gelation
Section 2: Visualizing the Degradation Pathways
To effectively troubleshoot, it is critical to understand the divergent pathways that consume your reagent. The compound can either be cleaved by acids or polymerized by radicals/cations.
Mechanistic degradation pathways of 1,1-Bis(vinyloxy)butane via hydrolysis and polymerization.
Section 3: Troubleshooting Guide for Experimental Anomalies
Issue 1: The reagent has turned viscous or formed an insoluble gel during storage or reaction.
Diagnosis: Unintended polymerization. The divinyl ether moieties are highly susceptible to cationic or free-radical cross-linking.
Causality: Exposure to UV light, excessive heat, trace Lewis acids, or oxygen (which can form radical-initiating peroxides) triggers the vinyl groups to polymerize.
Actionable Solution: Discard the gelled batch. For future batches, add a radical inhibitor (e.g., 10-50 ppm BHT) and store strictly at 4°C in dark, amber glassware.
Issue 2: Complete loss of the compound during aqueous workup (e.g., extraction with water/brine).
Diagnosis: Acidic or neutral water hydrolysis.
Causality: Distilled water often has a pH of 5.5-6.0 due to dissolved CO2. Because the formation of the resonance-stabilized carboxonium ion is the rate-determining step[5], even this mild acidity is sufficient to cleave the divinyl acetal during a standard extraction.
Actionable Solution: Always buffer your aqueous wash solutions to pH 8.0-8.5 using saturated
.
Decision tree for troubleshooting 1,1-Bis(vinyloxy)butane degradation anomalies.
Section 4: Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Self-Validating NMR Kinetics Assay for Hydrolytic Stability
This protocol allows you to measure the exact half-life of your batch under specific formulation conditions.
Preparation: Dissolve 10 mg of 1,1-bis(vinyloxy)butane and 5 mg of 1,3,5-trimethoxybenzene (Internal Standard, IS) in 0.5 mL of anhydrous
.
Causality:
is a polar aprotic solvent that misces with water but will not participate in acetal exchange (unlike protic solvents like ). The IS allows for absolute molar quantification.
Initiation: Inject 0.1 mL of
buffered to your target pH (e.g., pH 5.0 using a deuterated phosphate buffer).
Causality: Buffering is critical; unbuffered water will drop in pH as trace acidic byproducts form, skewing the kinetic degradation curve[4].
Data Acquisition: Monitor via
NMR at 298 K, acquiring spectra every 5 minutes. Track the disappearance of the acetal methine proton and the appearance of the butyraldehyde aldehyde proton (~9.7 ppm).
Self-Validation (Mass Balance Closure): Calculate the molar sum of the remaining acetal and the newly formed butyraldehyde relative to the IS. If the sum equals the initial molarity, hydrolysis is the sole degradation pathway. If the total molarity decreases, side reactions (like polymerization) are occurring simultaneously.
Protocol B: Anhydrous & Basic Workup Procedure
Use this protocol to prevent yield loss during the isolation of 1,1-Bis(vinyloxy)butane.
Reaction Quenching: Quench reactions involving this compound with saturated aqueous
(pH ~8.5).
Causality: Acetals are highly stable to bases[3][6]. Ensuring the aqueous phase is basic prevents the protonation required to form the oxocarbenium ion[5].
Extraction: Extract the mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Hexanes).
Washing: Wash the organic layer with brine that has been made slightly basic (add 100 mg of
per 100 mL of brine).
Drying (Critical Step): Dry the organic layer over anhydrous
or . Do NOT use .
Causality:
is mildly acidic and can induce partial cleavage of highly sensitive divinyl acetals during the drying step.
References
PubChemLite - 1,1-bis(vinyloxy)butane (C8H14O2) . Université du Luxembourg. Available at:[Link]
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels . National Institutes of Health (PMC). Available at:[Link]
Dimethyl Acetals (Protection and Deprotection) . Organic Chemistry Portal. Available at:[Link]
Well-established mechanism of the hydrolysis of acetals and ketals . ResearchGate. Available at:[Link]
Cationic polymerization of vinyl ethers (VEs) is notoriously sensitive. Unlike radical polymerization, where termination is often bimolecular, cationic centers are unstable and prone to rapid transfer reactions (
-proton elimination) or termination by trace nucleophiles (moisture).
This guide moves beyond basic textbook theory to the Sawamoto-Higashimura "Living" Cationic Polymerization standard. Our goal is to help you transition from uncontrolled, broad-dispersity "black tar" to precision, narrow-dispersity (
) polymers.
Part 1: The Core Mechanism (The "Added Base" Effect)
User Question: "My reaction works, but the PDI is broad (>1.5) and I cannot control the molecular weight. What is missing?"
Technical Diagnosis:
You are likely performing "uncontrolled" cationic polymerization. The carbocationic propagating species is too reactive. In a pure Lewis acid system (e.g.,
alone), the propagation rate () is orders of magnitude faster than initiation (), and transfer reactions are rampant.
The Solution: Stabilization via Lewis Bases
To achieve "living" behavior, you must introduce a Lewis Base (e.g., Ethyl Acetate, Dioxane, or THF) into the non-polar solvent. This creates a dynamic equilibrium between a reactive "active" species and a stable "dormant" species.
Active Species: Propagates rapidly but is prone to termination.
Dormant Species: Covalent adduct (inactive) that protects the chain end.
The Key: The Lewis base buffers the concentration of the active cation, slowing propagation down to a controllable rate and suppressing side reactions.
Visualization: The Dormant-Active Equilibrium
Figure 1: The dynamic equilibrium essential for Living Cationic Polymerization. The added Lewis Base (EtOAc) prevents the "runaway" reactivity of the carbocation.
Part 2: Pre-Reaction Protocols (Purity is Paramount)
User Question: "My reaction didn't start, or I got a very low yield. Is my catalyst dead?"
Technical Diagnosis:
It is rarely the catalyst. It is almost always moisture .
In cationic systems, water acts as a chain terminator (quenching the cation) or, in the presence of strong Lewis acids, as an uncontrolled protonic initiator.
The Self-Validating Purity Protocol:
Component
Purification Method
The "Why" (Causality)
Monomer (Vinyl Ether)
Wash with 10% NaOH (aq), dry over KOH, then distill over Calcium Hydride () .
Crucial: Never use acidic drying agents (, Silica) or the monomer will polymerize in the flask. is basic and safe.
Solvent (Toluene/CH2Cl2)
Solvent Purification System (SPS) or distill over Sodium/Benzophenone.
Non-polar solvents promote tight ion pairing, which is better for stereocontrol and livingness.
Glassware
Flame-dried under vacuum (Schlenk line) or baked at 120°C overnight.
Even a monolayer of water on the glass surface can kill the initiator at millimolar concentrations.
Part 3: Step-by-Step Living Polymerization Workflow
Scenario: Polymerization of Isobutyl Vinyl Ether (IBVE).[1][2][3]
Target:
, Narrow PDI.
Reagents:
Monomer: IBVE (Purified).
Solvent: Toluene (Dry).
Base (Stabilizer): Ethyl Acetate (EtOAc).
Initiator: IBVE-HCl adduct (1-isobutoxyethyl chloride). Note: Prepare by bubbling dry HCl gas into IBVE in hexane at 0°C.
Setup: Flame-dry a two-necked round-bottom flask equipped with a 3-way stopcock under nitrogen flow.
Charge: Add dry Toluene (solvent) and Ethyl Acetate (Lewis Base).
Ratio: Toluene/EtOAc volume ratio roughly 10:1 to 20:1.
Monomer: Add IBVE via a gas-tight syringe.
Initiator: Add the IBVE-HCl adduct solution.
Checkpoint: The system is stable here. No reaction occurs yet.
Temperature: Cool the bath to -78°C (Dry Ice/Acetone) or 0°C (Ice/Water) depending on target tacticity.
Note: Lower temp = Higher isotacticity and better livingness.
Initiation (The Critical Step): Add the
solution to start the reaction.
Quenching: After calculated conversion time, add pre-chilled Ammoniacal Methanol .
Why Ammonia? It neutralizes the acid immediately, preventing acetal hydrolysis of the polymer backbone during workup.
Workflow Visualization
Figure 2: Standard Operating Procedure for Base-Assisted Living Cationic Polymerization.
Part 4: Troubleshooting & FAQs
Q1: Why did my reaction turn deep orange or black?
Diagnosis: Loss of "Living" character.
Mechanism: The color comes from conjugated polyenes. If the carbocation is not stabilized (i.e., insufficient Lewis Base or temperature too high),
-proton elimination occurs. This forms a double bond at the chain end, which can further react/isomerize to form conjugated sequences.
Fix: Increase the concentration of Ethyl Acetate or lower the temperature.
Q2: My PDI is narrow, but the
is higher than calculated. Why?
Diagnosis: Low Initiator Efficiency (
).
Reasoning: Not all initiator molecules started a chain. This often happens if the IBVE-HCl adduct has partially decomposed (hydrolyzed) before use.
Fix: Prepare the IBVE-HCl adduct fresh or store it strictly under
at -80°C.
Q3: Can I do this at Room Temperature?
Answer: Generally, no, if you want high precision with standard Lewis acids.
Exception: Recent advances in Cationic RAFT (using CTA agents) or Photo-controlled Cationic Polymerization allow for ambient temperature control, but these require specific chain transfer agents (like dithiocarbamates) rather than the standard Lewis Acid/Base method [4].
Q4: The polymer degrades after isolation. What is happening?
Diagnosis: Acid hydrolysis.
Mechanism: Poly(vinyl ethers) are polyacetals. They are stable to base but highly sensitive to acid. If you did not neutralize the catalyst completely during quenching, residual acid will chop up the polymer backbone over time.
Fix: Always use ammoniacal methanol for quenching and ensure the final polymer is stored in a neutral environment.
References
Aoshima, S., & Kanaoka, S. (2009).[4][5][6][7] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
Sawamoto, M. (1991).[4][5] Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172.[4][5]
Higashimura, T., & Sawamoto, M. (1984). Living Polymerization of Vinyl Ethers.[1][2][7][8][9][10] Advances in Polymer Science, 62, 49-94.
Kottisch, V., Michaudel, Q., & Fors, B. P. (2017). Cationic Polymerization of Vinyl Ethers Controlled by Visible Light.[9][10][11] Journal of the American Chemical Society, 139(31), 10665–10668.
Teo, V. L., & Davis, T. P. (2022). Moisture Tolerant Cationic RAFT Polymerization. Polymer Chemistry, 13, 5974-5979.[10][12]
Technical Support Center: Production of 1,1-Bis(vinyloxy)butane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(vinyloxy)butane. It provides in-depth troubleshooting advice and answers to fre...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(vinyloxy)butane. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to mitigate impurities and optimize your synthetic protocols.
I. Overview of 1,1-Bis(vinyloxy)butane Synthesis
1,1-Bis(vinyloxy)butane, also known as butanediol divinyl ether, is a valuable monomer and crosslinking agent.[][2] The most common industrial synthesis is the Reppe process, which involves the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst, such as potassium hydroxide or its alkoxide.[3][4]
While seemingly straightforward, this process is sensitive to reaction conditions, and several side reactions can lead to the formation of impurities, impacting product purity, yield, and performance in downstream applications.
II. Troubleshooting Guide: Mitigating Impurities
This section addresses common issues encountered during the synthesis of 1,1-Bis(vinyloxy)butane in a question-and-answer format.
Q1: My yield of 1,1-Bis(vinyloxy)butane is significantly lower than expected. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
Incomplete Reaction: The vinylation of both hydroxyl groups of 1,4-butanediol may be incomplete, leading to the presence of the mono-vinylated intermediate, 4-(vinyloxy)butan-1-ol.
Troubleshooting Protocol:
Increase Acetylene Pressure: Ensure a sufficient overpressure of acetylene to drive the reaction to completion. The reaction is often dependent on the partial pressure of acetylene.
Optimize Catalyst Loading: An insufficient amount of catalyst can lead to incomplete conversion. Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions.
Extend Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the mono-vinylated intermediate is still present, extend the reaction time.
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions and the thermal stability of your reactants and products.[5]
Catalyst Deactivation: The basic catalyst can be neutralized by acidic impurities in the starting materials or by carbon dioxide from the air.
Troubleshooting Protocol:
Use High-Purity Reagents: Ensure your 1,4-butanediol and solvent are free from acidic impurities.
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by CO₂.
Freshly Prepare or Procure Catalyst: Use a fresh batch of catalyst for each reaction to ensure maximum activity.
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. (See subsequent questions for specific side reactions).
Q2: My final product is colored (yellow to brown). What is the source of this coloration and how can I prevent it?
Potential Causes & Solutions:
Aldol Condensation and Polymerization of Acetaldehyde: Acetylene can be hydrated to acetaldehyde, which can then undergo aldol condensation and polymerization under basic conditions to form colored polyenes.
Troubleshooting Protocol:
Minimize Water Content: Ensure all reactants and the reaction setup are scrupulously dry. Water can facilitate the hydration of acetylene.
Control Reaction Temperature: Higher temperatures can promote side reactions. Maintain the lowest effective temperature for the vinylation reaction.
Thermal Degradation: At elevated temperatures, 1,4-butanediol and the vinyl ether products can degrade, leading to the formation of colored byproducts.[5][6]
Troubleshooting Protocol:
Optimize Distillation Conditions: During purification by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the product.[6]
Avoid Prolonged Heating: Minimize the time the reaction mixture is held at high temperatures.
Oxygen Contamination: The presence of oxygen can lead to oxidative side reactions, forming colored impurities.
Troubleshooting Protocol:
Degas Solvents: Degas all solvents prior to use.
Maintain an Inert Atmosphere: As mentioned previously, a nitrogen or argon atmosphere is crucial.
Q3: I am observing byproducts with higher boiling points than 1,1-Bis(vinyloxy)butane in my GC analysis. What could they be?
Potential Causes & Solutions:
Formation of Acetals and Hemiacetals: Acetaldehyde, formed from the hydration of acetylene, can react with 1,4-butanediol to form cyclic acetals or with the product itself to form other acetal impurities.[7][8][9] Hemiacetals are also possible intermediates.[10][11]
Troubleshooting Protocol:
Strict Anhydrous Conditions: The most critical factor is the exclusion of water to prevent acetaldehyde formation.
Purification: These higher-boiling impurities can often be removed by fractional distillation under reduced pressure.
Oligomerization/Polymerization of the Product: Vinyl ethers are susceptible to cationic polymerization, which can be initiated by acidic impurities.[12]
Troubleshooting Protocol:
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic species.
Add a Polymerization Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as potassium carbonate, to the distillation flask.
Q4: My purified product shows signs of degradation over time. How can I improve its stability?
Potential Causes & Solutions:
Acid-Catalyzed Hydrolysis: Vinyl ethers are highly susceptible to hydrolysis back to the corresponding alcohol and aldehyde in the presence of even trace amounts of acid.[13]
Troubleshooting Protocol:
Thorough Neutralization: Ensure the final product is free of any acidic residues from the workup. Washing with a dilute base and then with deionized water until the washings are neutral is recommended.
Storage Conditions: Store the purified product over a small amount of a solid base, such as potassium carbonate, to scavenge any acidic species that may form. Store in a tightly sealed container under an inert atmosphere.
III. Frequently Asked Questions (FAQs)
Q: What is the role of the basic catalyst in the vinylation reaction?
A: The strong base (e.g., KOH) deprotonates the hydroxyl groups of 1,4-butanediol to form the more nucleophilic alkoxide. This alkoxide then attacks the triple bond of acetylene in a nucleophilic addition reaction, leading to the formation of the vinyl ether.
Q: Are there alternative, milder methods for the synthesis of 1,1-Bis(vinyloxy)butane?
A: Yes, transetherification is a common alternative. This involves reacting 1,4-butanediol with a less volatile vinyl ether, such as ethyl vinyl ether, in the presence of a transition metal catalyst (e.g., palladium or iridium complexes).[12] This method can sometimes offer better control and avoid the use of high-pressure acetylene.
Q: What analytical techniques are best suited for monitoring the reaction and assessing product purity?
A:
Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials and the formation of the mono- and di-vinylated products. It is also the primary method for quantifying the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and can be used to identify impurities if they are present in sufficient concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic vinyl ether C=C and C-O-C stretches and the disappearance of the broad O-H stretch of the starting diol.
Q: What are the key safety precautions to consider when working with acetylene?
A: Acetylene is a highly flammable and potentially explosive gas.
Always handle acetylene in a well-ventilated area, such as a fume hood.
Use appropriate pressure-rated equipment and regulators.
Never use copper or high-copper alloy tubing or fittings with acetylene, as explosive copper acetylides can form.[14]
Ensure all equipment is properly grounded to prevent static discharge.
Store acetylene cylinders upright and away from heat and ignition sources.[15]
IV. Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Key Side Reactions
Caption: Main reaction pathway and formation of key impurities.
Technical Support Center: Enhancing Polymerization Efficiency in Flow Synthesis
Welcome to the technical support center for polymerization in continuous flow systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of flow chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for polymerization in continuous flow systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of flow chemistry for polymer synthesis. Continuous flow offers unparalleled control over reaction parameters, leading to improved efficiency, safety, and reproducibility compared to traditional batch methods.[1][2] However, the transition to and optimization of flow systems can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural steps and explain the fundamental causality behind experimental choices, empowering you to diagnose and resolve problems effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common obstacles encountered in flow polymerization, from low conversion rates to reactor blockages. Each issue is presented in a question-and-answer format to directly address your concerns.
Poor Monomer Conversion & Low Polymer Yields
Question: My monomer conversion is consistently lower than expected. What are the primary factors I should investigate?
Answer: Low monomer conversion is one of the most frequent issues and typically points to a mismatch between reaction kinetics and reactor parameters. The key factors to investigate are residence time, temperature, and mixing efficiency.
Residence Time: This is the average time reactants spend inside the reactor. If the residence time is shorter than the time required for the polymerization to reach high conversion, the output will be a mixture of monomer and low molecular weight polymer.
Causality: The relationship is straightforward: Residence Time = Reactor Volume / Total Flow Rate. For a given reactor, a higher flow rate results in a shorter residence time.[3][4] Slower reactions require longer residence times to achieve high conversion.
Solution:
Decrease the Flow Rate: This is the easiest way to increase residence time and allow the reaction more time to proceed.[4]
Increase the Reactor Volume: If decreasing the flow rate is not feasible (e.g., due to mixing considerations), use a longer reactor coil or a larger volume reactor.
Kinetic Analysis: Perform preliminary batch experiments or use a small-scale flow setup to understand the reaction kinetics at your target temperature. This will inform the required residence time.[5]
Reaction Temperature: Polymerization rates are highly sensitive to temperature.[6][7]
Causality: Inadequate heating can lead to sluggish kinetics, while excessive heat can cause monomer or polymer degradation, or even depolymerization. Flow reactors offer excellent heat transfer, but you must ensure the entire reactor volume is at the optimal temperature.[6][8]
Solution:
Verify Temperature Control: Ensure your heating system (e.g., oil bath, heating block) is calibrated and provides uniform heating across the entire reactor.
Optimize Temperature: Systematically vary the temperature to find the optimal point that maximizes the polymerization rate without causing degradation. See the protocol below for a systematic approach.
Mixing Efficiency: Inefficient mixing at the point of initiation can lead to localized areas of high and low initiator concentration, resulting in inconsistent polymerization and overall low conversion.
Causality: Flow systems rely on rapid mixing to ensure a homogeneous reaction front.[9] This is especially critical for fast polymerizations like living anionic polymerization.[3][10]
Solution:
Use a Micromixer: Employ a static micromixer (e.g., a T-mixer or interdigital mixer) at the junction where monomer and initiator streams meet to ensure rapid and efficient mixing.
Increase Flow Rate: Higher flow rates can improve mixing but will decrease residence time, requiring a careful balance.[10]
High Polydispersity & Inconsistent Molecular Weight
Question: I'm getting a broad molecular weight distribution (high PDI). What causes this in a flow system?
Answer: A high polydispersity index (PDI, or MWD) indicates a lack of control over the polymer chain growth. In flow systems, the primary culprit is the Residence Time Distribution (RTD) .
Residence Time Distribution (RTD):
Causality: In typical tubular reactors operating under laminar flow, the fluid velocity is not uniform. It is fastest at the center of the tube and slowest near the walls, creating a parabolic velocity profile.[1] This means some polymer chains spend significantly less time in the reactor than others, resulting in a wide distribution of chain lengths and thus a high PDI.[11][12] This effect is worsened by the increase in viscosity as polymerization proceeds.[1][12]
Solution:
Reactor Design: Use reactors with smaller internal diameters. This reduces the distance molecules have to diffuse radially, narrowing the RTD.[12]
Droplet Flow: Introduce an immiscible carrier fluid (like a fluorous oil for an organic phase polymerization) to create discrete "plugs" or droplets of the reaction mixture.[1][12] This minimizes the laminar flow profile and approaches ideal plug flow, dramatically narrowing the RTD and reducing PDI.[11][12]
Increase Residence Time: Longer residence times (achieved via lower flow rates) can sometimes narrow the relative width of the RTD, though this is less effective for very fast polymerizations.[13]
Temperature Gradients:
Causality: Non-uniform temperature across the reactor can lead to different reaction rates in different parts of the flow stream, contributing to a broader molecular weight distribution.[6]
Solution: Ensure uniform and stable heating. The high surface-area-to-volume ratio of most flow reactors is advantageous for this.[3]
Caption: A decision tree for troubleshooting common flow polymerization problems.
Reactor Fouling & Clogging
Question: My reactor keeps clogging, leading to high backpressure and failed experiments. What are the causes and how can I prevent this?
Answer: Reactor fouling and clogging are critical issues that can halt production. They are most often caused by the polymer precipitating out of solution or excessive viscosity buildup.
Polymer Insolubility:
Causality: If the growing polymer chain becomes insoluble in the monomer/solvent mixture at a certain molecular weight, it will precipitate onto the reactor walls.[6] This is a common issue in dispersion or emulsion polymerizations if not properly stabilized.[14]
Solution:
Solvent Selection: Choose a solvent system in which both the monomer and the resulting polymer are highly soluble under the reaction conditions.
Lower Monomer Concentration: Reducing the monomer concentration can help keep the polymer in solution and also reduces the solution viscosity.[14]
Temperature Adjustment: Sometimes, a moderate increase in temperature can improve polymer solubility.[7]
High Viscosity:
Causality: As the molecular weight and concentration of the polymer increase, the viscosity of the solution rises dramatically.[1][9] This leads to a significant increase in backpressure, especially in narrow tubing, and can ultimately stall the pumps. High viscosity also exacerbates poor RTD.[1][12]
Solution:
Dilution: Use a higher solvent-to-monomer ratio. While effective, this reduces the overall productivity of the system.[5]
Droplet Flow: As mentioned previously, using an immiscible fluorous phase can lubricate the reactor walls, allowing highly viscous polymer solutions to be synthesized and transported effectively.[1]
Reactor Design: Using tubing with a larger internal diameter can reduce backpressure, but this may broaden the RTD.[12] A hybrid approach, such as using a well-mixed reactor (like a CSTR) followed by a tubular reactor, can also manage viscosity.[15]
Particle Agglomeration:
Causality: In emulsion or suspension polymerizations, inadequate stabilization can cause polymer particles to coalesce and form larger agglomerates, which can easily clog the narrow channels of a flow reactor.[14]
Solution: Optimize the surfactant or stabilizer concentration and ensure proper mixing to maintain emulsion stability.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of flow polymerization over traditional batch methods?
Flow polymerization offers several key advantages, including superior heat and mass transfer, enhanced safety, and improved reproducibility.[1][2] The high surface-area-to-volume ratio of microreactors allows for precise temperature control of even highly exothermic reactions, while rapid mixing ensures reaction homogeneity.[3] This level of control leads to more consistent polymer properties (e.g., narrower PDI) and allows for the safe use of hazardous reagents.[2][16]
Q2: How do monomer and solvent purity impact my results?
Purity is paramount. Impurities in the monomer feed can act as inhibitors or unwanted chain-transfer agents, leading to poor initiation, low molecular weight, and broad PDI.[6][14][17] Similarly, impurities in the solvent can interfere with the catalyst or initiator.[18] For controlled polymerizations like living anionic, stringent purification of all reagents is essential.[3]
Q3: Can I synthesize block copolymers in a continuous flow setup?
Absolutely. Flow chemistry is exceptionally well-suited for synthesizing block copolymers. This can be achieved by:
Sequential Monomer Addition: Setting up a multi-stage reactor where a second monomer is introduced into the stream after the first monomer has been fully polymerized.[19]
Macroinitiator Strategy: Synthesizing the first block in a flow reactor, isolating the resulting macroinitiator, and then using it to initiate the polymerization of the second monomer in a subsequent flow process.[1]
Technical Support Center: Managing Hazardous Chemicals in Organic Synthesis
Welcome to the Technical Support Center for the safe management of hazardous chemicals in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the safe management of hazardous chemicals in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to specific challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the underlying principles to empower you to make safer and more effective decisions during your experiments.
This section covers the fundamental concepts that underpin all safe laboratory operations. A proactive approach to safety begins with a thorough understanding of the hazards present and a systematic strategy for mitigating them.
FAQ 1.1: How should I approach safety planning for a new synthesis?
Before any new synthesis, a thorough risk assessment is critical. This involves more than just reading a Safety Data Sheet (SDS); it requires a holistic evaluation of the entire experimental process. The fundamental framework for mitigating risk is the Hierarchy of Controls .[1] This principle prioritizes control methods from most to least effective.
The first step is always to review scientific literature, SDSs, and resources like Bretherick's Handbook of Reactive Chemical Hazards to identify known risks.[2] A comprehensive hazard evaluation should be conducted to understand the energetics of both the desired reaction and any potential undesired side reactions.[3]
The Hierarchy of Controls
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
FAQ 1.2: What is the NFPA 704 "Fire Diamond" and how do I interpret it?
The NFPA 704 diamond provides a rapid, at-a-glance overview of the hazards associated with a chemical.[4][5][6] This system is crucial for emergency responders to quickly assess the risks.[4][5][6] The diamond is divided into four colored quadrants, each representing a different hazard category rated on a scale from 0 (minimal hazard) to 4 (severe hazard).[4][5]
Quadrant
Color
Hazard
Rating Scale (0-4)
Top
Red
Flammability
0: Will not burn. 4: Rapidly vaporizes and burns readily.
Uses symbols like 'W' (reacts with water) or 'OX' (oxidizer).[4]
Table: Summary of NFPA 704 Hazard Diamond Ratings.[4][5][6]
Section 2: Handling Air & Water-Reactive (Pyrophoric) Chemicals
Pyrophoric substances can spontaneously ignite on contact with air or moisture.[8][9] Their handling requires robust atmospheric control and specialized techniques.
FAQ 2.1: My pyrophoric liquid (e.g., t-BuLi) looks fine, but the septum is old. What's the risk?
The primary risk is the loss of the inert atmosphere inside the bottle. Pyrophoric liquids are packaged under an inert gas like nitrogen or argon.[9][10] A compromised septum allows air and moisture to slowly enter, reacting with the reagent at the headspace and around the cap. This can create a plug of pyrophoric salts, which can ignite when the needle is inserted or removed, or when the cap is opened. With proper handling techniques, the original Sure/Seal™ cap can be used multiple times, but it should be inspected before each use.[10]
FAQ 2.2: What is the safest way to transfer a pyrophoric liquid from a Sure/Seal™ bottle?
Never open a bottle of pyrophoric liquid to the atmosphere.[1] The two accepted methods for transfer are via syringe and double-tipped needle (cannula).
For small volumes (<20 mL): A gas-tight syringe is appropriate.[8] The syringe should have a capacity at least double the volume you intend to transfer.[9]
For larger volumes (>10 mL): The cannula technique is recommended.[8][9] This uses inert gas pressure to transfer the liquid from the reagent bottle to the reaction flask via a double-tipped needle.
Causality: The goal of both techniques is to maintain a positive inert gas pressure in both the source bottle and the receiving flask, preventing any ingress of air. Securing the reagent bottle to a stand is mandatory; holding the bottle with one hand while operating a syringe is not an acceptable practice.[9][11]
FAQ 2.3: I've finished my reaction. How do I safely "quench" the leftover pyrophoric reagent?
Quenching is the controlled deactivation of a highly reactive substance.[12][13] This must be done carefully in a fume hood, under an inert atmosphere, and with adequate cooling to manage the exothermic reaction.[14]
Caption: A decision workflow for the safe quenching of pyrophoric reagents.
Detailed Protocol: Quenching of Pyrophoric/Reactive Metal Residues
This procedure is for deactivating residual pyrophoric materials (e.g., n-BuLi, LAH, Na metal) after a reaction or in a still bottom.[15]
Preparation: Conduct the entire procedure in a chemical fume hood.[15] Ensure a blast shield is available.[15] The reaction flask should be under a positive pressure of an inert gas (Nitrogen or Argon) with an outlet to a bubbler.[14] The flask must be cooled in an ice-water bath.[14]
Initial Quench (Less Reactive Alcohol): Slowly and dropwise, add a less reactive alcohol like isopropanol or sec-butanol.[14][15][16] The rate of addition should be controlled to keep the reaction from becoming too vigorous. Wait for gas evolution to cease before adding more.
Secondary Quench (More Reactive Alcohol): Once the reaction with the secondary alcohol has subsided, begin the slow, dropwise addition of a more reactive primary alcohol, such as n-butanol or ethanol.[15]
Tertiary Quench (Methanol): After the reaction with the previous alcohol is complete, cautiously add methanol.[15]
Final Quench (Water): Be extremely careful with the addition of water.[15] Even after methanol addition, pockets of reactive material can exist. Add water drop by drop, allowing gas evolution to stop between additions.
Neutralization: Once the reaction with water is complete, slowly add a suitable acid (e.g., dilute HCl, citric acid) to neutralize the basic solution.[12][15] The mixture can then be disposed of as hazardous aqueous waste.
Many common solvents can form explosive peroxide crystals upon storage and exposure to air.[17] Improper management of these chemicals is a leading cause of serious laboratory accidents.
FAQ 3.1: Which chemicals form peroxides and how do I track them?
A wide variety of organic compounds, particularly ethers, can form peroxides.[18] It is mandatory to date all containers of peroxide-forming chemicals upon receipt and again upon opening.[17][18] This is the most critical step in their management.
Class
Description
Examples
Storage/Testing Guidelines
A
Form explosive peroxides without concentration. Can be dangerous even in unopened containers.[19]
If any of these signs are present, treat the container as a potential bomb. Do not attempt to open it. Alert your safety officer immediately for emergency disposal.[19][20]
Detailed Protocol: Testing for Peroxides
If the container appears safe, it must be tested for peroxides.
Preparation: Wear appropriate PPE, including safety glasses and gloves.[20]
Method 1 (Test Strips): Use commercially available peroxide test strips.[17] Dip the strip into the solvent and compare the resulting color to the chart provided.
Method 2 (Potassium Iodide): Add 1-3 mL of the solvent to an equal volume of glacial acetic acid. Add a few drops of a freshly prepared 5% potassium iodide (KI) solution. A yellow color indicates low peroxide levels; a brown color indicates high levels.
>100 ppm: Considered dangerous. Arrange for immediate disposal.[17][20]
Documentation: Record the test date and results directly on the container label.[17]
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
Engineering controls, like fume hoods, are the primary line of defense against chemical exposure.[21] PPE is the last line of defense.
FAQ 4.1: What are the most important rules for using a chemical fume hood?
A fume hood is designed to protect you by drawing hazardous vapors away from your breathing zone.[22][23] Improper use can negate its protective effect.
Work at least 6 inches inside the hood: All chemicals and equipment should be placed at least 6 inches (15 cm) behind the plane of the sash.[23][24][25] This improves containment.
Keep the sash at the proper height: The sash acts as a physical barrier. Keep it as low as possible, never raising it above the marked operating level during work.[22][24]
Do not block airflow: Avoid placing large equipment or numerous bottles inside the hood as this disrupts airflow patterns.[24] Elevate large equipment on blocks to allow air to flow underneath.[24]
Never use a hood for storage: A cluttered hood is a dangerous hood. Do not permanently store chemicals or equipment inside.[22][24][25]
Keep your head outside the hood: Never put your head inside the plane of the hood opening.[23][24][25]
FAQ 4.2: What kind of gloves and lab coat should I wear when handling pyrophorics?
Standard nitrile gloves are often insufficient. For handling pyrophoric materials, a double-gloving technique is recommended, often with nitrile gloves underneath neoprene or other chemically resistant gloves.[8] A flame-resistant lab coat (e.g., made from Nomex) is highly recommended over standard cotton or polyester coats, which can ignite and melt.[8][10] Avoid synthetic clothing and open-toed shoes.[8]
Section 5: Emergency Response & Waste Disposal
Preparedness is key to managing unexpected events like spills and ensuring hazardous waste is handled correctly.
FAQ 5.1: A flask of solvent spilled in my hood. What do I do?
The first step is to assess if it is a "minor" or "major" spill.[26] A minor spill is one that you are capable of cleaning up safely without assistance.[26]
Caption: Workflow for responding to a minor chemical spill.
Detailed Protocol: Minor Chemical Spill Cleanup
This protocol applies to small spills that do not pose an immediate fire or health hazard.
Alert & Assess: Alert personnel in the immediate area.[26][27] If the chemical is flammable, extinguish any nearby ignition sources.[26]
Don PPE: Put on appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.[28]
Contain: Control the spread of the liquid by creating a dike around the spill using an absorbent material like vermiculite or a spill sock.[28][29]
Neutralize (if applicable): For acids, use sodium bicarbonate (baking soda). For bases, use citric acid.[28] Once neutralized, the spill can be absorbed.
Absorb: Cover the spill with an absorbent material, working from the outside in.[29]
Collect & Dispose: Scoop the absorbent material into a designated hazardous waste container.[28][29] Label the container clearly with its contents.[28]
Decontaminate: Clean the spill area with soap and water.[29]
FAQ 5.2: Can I pour my reaction waste down the drain?
Generally, no. Most organic synthesis waste is considered hazardous and must be disposed of through your institution's environmental health and safety (EHS) office.[30] Some aqueous solutions of non-hazardous salts or neutralized acids/bases may be drain-disposable, but this requires explicit permission from your local wastewater authority.[30][31] Never mix incompatible waste streams, such as nitric acid with organic solvents, as this can lead to violent reactions.[32] Collect waste in clearly labeled, appropriate containers, leaving about 10% headspace for expansion.[31][32]
Section 6: Special Topics - Reaction Scale-Up
Increasing the scale of a reaction from a few grams to kilograms introduces new hazards that must be carefully managed.[33]
FAQ 6.1: I have a successful 1g scale reaction. Can I just multiply all reagents by 100 for a 100g scale?
No, direct multiplication is extremely dangerous. The key issue is heat transfer. A reaction's heat generation scales with volume (a cubic function), while its ability to dissipate heat scales with surface area (a squared function). This means a large-scale reaction can overheat much more easily, leading to a "thermal runaway."[2]
Before scaling up, you must:
Assess Thermal Hazards: Use techniques like reaction calorimetry to understand the heat output of your desired reaction and any potential side reactions.[3][34]
Control Addition Rates: For exothermic reactions, use a semi-batch process where one reagent is added slowly to control the temperature and reaction rate.[2][3] Never add reagents faster than the vessel's ability to dissipate heat.[2]
Re-evaluate Work-up: Purification methods that are easy on a small scale, like column chromatography, are often impractical at a large scale.[33] Alternative methods like crystallization or distillation must be developed.[33]
Start Small: Scale up incrementally, perhaps by a factor of three at most for each step, carefully monitoring for any unexpected behavior.[2]
References
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Safe Handling of Pyrophoric Materials. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]
Pyrophoric Reagents Handling in Research Labs. (n.d.). University of Houston. Retrieved from [Link]
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2012). ACS Chemical Health & Safety. Retrieved from [Link]
Guide for Chemical Spill Response. (1995). American Chemical Society. Retrieved from [Link]
Peroxide Forming Compounds. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
Chemical Spill Response. (n.d.). Rowan University. Retrieved from [Link]
Common Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]
Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved from [Link]
A Guide to Safe Handling of Compressed Gases in the Laboratory. (n.d.). C&EN. Retrieved from [Link]
Fume Hoods. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Medical Laboratory Observer. Retrieved from [Link]
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. Retrieved from [Link]
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. Retrieved from [Link]
NFPA 704. (n.d.). Wikipedia. Retrieved from [Link]
Peroxide Forming Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
Hazardous Materials Identification. (2021, November 5). National Fire Protection Association. Retrieved from [Link]
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A Comparative Guide to Divinyl Ethers: Spotlight on 1,1-Bis(vinyloxy)butane
In the dynamic landscape of polymer chemistry and materials science, divinyl ethers (DVEs) represent a versatile class of monomers, prized for their utility in a range of applications from dental materials to advanced co...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of polymer chemistry and materials science, divinyl ethers (DVEs) represent a versatile class of monomers, prized for their utility in a range of applications from dental materials to advanced coatings and drug delivery systems. Their ability to undergo cationic polymerization and serve as efficient crosslinking agents makes them indispensable tools for researchers and formulation scientists. This guide provides an in-depth comparison of 1,1-Bis(vinyloxy)butane, also known as 1,4-butanediol divinyl ether (BDDVE), with other commercially significant divinyl ethers, offering insights into their performance characteristics supported by experimental data.
Introduction to Divinyl Ethers: Structure and Reactivity
Divinyl ethers are characterized by the presence of two vinyl ether functionalities. The general structure, R-(O-CH=CH₂)₂, allows for a wide variety of chemical architectures depending on the nature of the R group, which significantly influences the monomer's reactivity, flexibility, and the physical properties of the resulting polymer. The electron-rich nature of the vinyl ether double bond makes these monomers particularly susceptible to cationic polymerization, a key feature that distinguishes them from many other vinyl monomers.[1][2]
The reactivity of the vinyl ether group is governed by the stability of the resulting carbocation intermediate during polymerization. Electron-donating groups attached to the oxygen atom can stabilize this intermediate, thereby increasing the monomer's reactivity. The nature of the spacer unit (R group) between the two vinyl ether groups also plays a crucial role in determining the properties of the cured polymer, such as its crosslink density, flexibility, and thermal stability.[1]
Profile of 1,1-Bis(vinyloxy)butane (BDDVE)
1,1-Bis(vinyloxy)butane (CAS No. 3891-33-6) is a divinyl ether featuring a flexible four-carbon alkyl chain separating the two vinyloxy groups. This structure imparts a unique balance of reactivity and flexibility to the resulting polymers.
Chemical Structure:
Key Attributes:
Flexibility: The butyl spacer provides significant conformational freedom, leading to polymers with lower glass transition temperatures (Tg) and enhanced flexibility compared to DVEs with more rigid spacers.
Crosslinking: As a difunctional monomer, BDDVE is an effective crosslinking agent, forming stable ether linkages within the polymer network.[3]
Reactivity: The alkyl ether oxygen atoms activate the double bonds towards cationic polymerization.
Comparative Analysis of Divinyl Ethers
To provide a clear comparison, this guide will focus on BDDVE and two other widely used divinyl ethers: Di(ethylene glycol) divinyl ether (DVE-2) and Tri(ethylene glycol) divinyl ether (DVE-3).
In general, all three DVEs exhibit high reactivity in cationic polymerization, which can be initiated by a variety of Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protonic acids.[5][6][7] The choice of initiator and reaction conditions (temperature, solvent) can significantly impact the polymerization kinetics and the properties of the resulting polymer.[7]
Properties of Cured Polymers
The structure of the divinyl ether monomer directly translates to the properties of the crosslinked polymer.
Thermal Stability:
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal properties of polymers.[8][9][10]
Poly(BDDVE): The hydrocarbon-rich backbone of polymers crosslinked with BDDVE is expected to exhibit good thermal stability. The onset of decomposition will be characteristic of polyether structures.
Poly(DVE-2) and Poly(DVE-3): The presence of multiple ether linkages in the backbone of polymers from DVE-2 and DVE-3 may slightly lower the onset of thermal degradation compared to poly(BDDVE) due to the higher density of potentially thermo-labile ether bonds. However, the increased crosslink density can sometimes counteract this effect.
Mechanical Properties:
The mechanical properties of the cured polymers are heavily influenced by the crosslink density and the flexibility of the crosslinker.[11][12][13][14]
Flexibility: The longer, more flexible spacer of DVE-3 will result in the most flexible network, followed by DVE-2, and then BDDVE. This is reflected in a lower Young's modulus and higher elongation at break for polymers derived from the ethylene glycol-based DVEs.
Hardness and Rigidity: Polymers crosslinked with BDDVE are expected to be more rigid and have a higher Shore hardness compared to those crosslinked with DVE-2 or DVE-3, owing to the shorter, less flexible spacer.
Experimental Protocols
To provide a practical comparison, a representative experimental protocol for the cationic polymerization of divinyl ethers is outlined below. This protocol can be adapted for each of the compared monomers to allow for a direct comparison of their performance under identical conditions.
Cationic Polymerization of Divinyl Ethers
Objective: To synthesize and compare the properties of polymers derived from BDDVE, DVE-2, and DVE-3 via cationic polymerization.
Materials:
1,1-Bis(vinyloxy)butane (BDDVE), Di(ethylene glycol) divinyl ether (DVE-2), Tri(ethylene glycol) divinyl ether (DVE-3) (all freshly distilled or passed through a column of basic alumina to remove inhibitors and impurities)
Quenching solution: Methanol with a small amount of ammonia
Nitrogen gas for inert atmosphere
Experimental Workflow Diagram:
Caption: Experimental workflow for the cationic polymerization of divinyl ethers.
Procedure:
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The divinyl ether monomers should be purified immediately before use.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add the divinyl ether monomer (e.g., 5.0 g) and anhydrous dichloromethane (20 mL).
Initiation: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add the BF₃·OEt₂ solution (e.g., 0.5 mL of a 1 wt% solution) dropwise via syringe.
Polymerization: Allow the reaction to proceed at 0 °C for a set time (e.g., 2 hours). The viscosity of the solution will increase as the polymerization progresses.
Quenching: Terminate the polymerization by adding the quenching solution (e.g., 5 mL of methanol containing a few drops of ammonia).
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
Characterization: Analyze the resulting polymer using FT-IR, ¹H NMR, GPC (for soluble polymers), and TGA/DSC.
Characterization Techniques
FT-IR Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C stretching vibration of the vinyl group (around 1620 cm⁻¹) and the appearance of the characteristic polyether C-O-C stretching bands.
¹H NMR Spectroscopy: To determine the structure of the polymer and confirm the absence of residual vinyl protons. For 1,1-Bis(vinyloxy)butane, the characteristic peaks of the vinyl group (δ ≈ 6.4 ppm, dd; δ ≈ 4.2 ppm, dd; δ ≈ 4.0 ppm, dd) will disappear upon polymerization.[15]
Gel Permeation Chromatography (GPC): For soluble polymers, GPC can be used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the polymers.[16][17]
Application-Specific Performance
The choice of divinyl ether is often dictated by the specific requirements of the end application.
Coatings and Adhesives: For applications requiring high hardness and scratch resistance, the more rigid network formed by BDDVE may be advantageous. For flexible coatings or adhesives, DVE-2 and DVE-3 are often preferred.
Biomedical Applications: The biocompatibility and hydrophilicity of the ethylene glycol-based DVEs make them suitable for use in hydrogels for drug delivery and tissue engineering.[18][19] The more hydrophobic nature of BDDVE may be beneficial in applications where water absorption is undesirable.
Reactive Diluents: All three DVEs can be used as reactive diluents for epoxy and other resin systems to reduce viscosity and participate in the curing reaction. The choice will depend on the desired balance of viscosity reduction and final properties.
Conclusion
1,1-Bis(vinyloxy)butane is a valuable divinyl ether monomer that offers a unique set of properties, particularly in creating more rigid and hydrophobic polymer networks compared to its oligo(ethylene glycol) divinyl ether counterparts. The selection of the most appropriate divinyl ether is a critical decision that depends on a thorough understanding of the structure-property relationships and the specific performance requirements of the intended application. This guide provides a framework for comparing these versatile monomers and serves as a starting point for further investigation and formulation development.
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A Comparative Guide to Analytical Techniques for the Characterization of 1,1-Bis(vinyloxy)butane Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Complexity of Poly(1,1-bis(vinyloxy)butane) 1,1-Bis(vinyloxy)butane, a divinyl ether monomer, polymerizes to form complex, high...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Complexity of Poly(1,1-bis(vinyloxy)butane)
1,1-Bis(vinyloxy)butane, a divinyl ether monomer, polymerizes to form complex, highly branched, and potentially crosslinked three-dimensional polymer networks. These materials are of growing interest in various fields, including coatings, adhesives, and biomedical applications, owing to their unique chemical and physical properties. The extensive branching and potential for gelation during synthesis necessitate a multi-faceted analytical approach to thoroughly characterize their molecular structure, weight, and thermal properties. A comprehensive understanding of these characteristics is paramount for controlling the synthesis process, predicting material performance, and ensuring batch-to-batch consistency.
This guide provides an in-depth comparison of key analytical techniques for the characterization of poly(1,1-bis(vinyloxy)butane). We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the most appropriate methods for their specific research and development needs.
The Analytical Workflow: A Multi-Technique Approach
The characterization of poly(1,1-bis(vinyloxy)butane) is not a one-size-fits-all process. A combination of techniques is essential to build a complete picture of the polymer's attributes. The logical flow of analysis often starts with confirming the chemical identity and structure, followed by an assessment of molecular weight and distribution, and finally, an evaluation of its thermal behavior.
Caption: An integrated workflow for the comprehensive characterization of poly(1,1-bis(vinyloxy)butane).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Blueprint
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of poly(1,1-bis(vinyloxy)butane). Both ¹H and ¹³C NMR provide detailed information about the polymer's monomeric units, the extent of polymerization, and the nature of the end groups.
Expertise & Experience: For a divinyl ether polymer, ¹H NMR is particularly powerful for monitoring the disappearance of the vinyl protons, providing a direct measure of monomer conversion. ¹³C NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in assigning the signals of quaternary, methine, methylene, and methyl carbons, offering a detailed map of the polymer backbone and side chains.[1]
Excellent spectral dispersion, provides a "fingerprint" of the polymer structure.
Lower natural abundance of ¹³C requires longer acquisition times.
2D NMR (COSY, HSQC)
Correlation of protons and carbons, aids in complex spectral assignment.
Unambiguous assignment of overlapping signals.
Requires more specialized instrumentation and longer experiment times.
Experimental Protocol: ¹H NMR of Poly(1,1-bis(vinyloxy)butane)
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution, which may require gentle heating or sonication for higher molecular weight or crosslinked samples.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
Acquisition Parameters:
Pulse Sequence: Standard single-pulse experiment.
Number of Scans: 16-64 scans for good signal-to-noise ratio.
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
Data Analysis:
Integrate the signals corresponding to the residual vinyl protons (typically in the range of 4.0-4.5 ppm and 6.0-6.5 ppm) and compare them to the integration of the polymer backbone protons (e.g., the butyl chain protons).[2][3]
The disappearance of the vinyl signals confirms polymerization. The ratio of the integrals provides a quantitative measure of monomer conversion.
Caption: Step-by-step workflow for NMR analysis of poly(1,1-bis(vinyloxy)butane).
II. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check of Polymerization
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" of the polymer. It is particularly useful for confirming the polymerization of 1,1-bis(vinyloxy)butane by monitoring the disappearance of characteristic monomer bands and the appearance of new polymer bands.
Expertise & Experience: The key to using FTIR effectively for this polymer is to focus on the vinyl C=C stretching and =C-H bending vibrations of the monomer, which are expected to diminish significantly upon polymerization. Concurrently, the strengthening of the C-O-C ether stretching bands in the polymer backbone provides further evidence of successful polymerization. For crosslinked samples, changes in the broadness and position of the C-O-C band can indicate the formation of a network structure.[4][5]
Comparative Data: Key FTIR Vibrational Modes
Functional Group
Monomer Wavenumber (cm⁻¹)
Polymer Wavenumber (cm⁻¹)
Interpretation
Vinyl C=C Stretch
~1620-1640
Absent or significantly reduced
Indicates consumption of the vinyl groups during polymerization.
Vinyl =C-H Bend
~810-820 (out-of-plane)
Absent or significantly reduced
Confirms the loss of the vinyl double bond.
C-O-C Ether Stretch
~1000-1200
~1000-1200 (often broader and more intense)
Becomes the dominant feature in the polymer spectrum.[2]
C-H Stretch (Alkyl)
~2850-3000
~2850-3000
Remains present in both monomer and polymer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the polymer sample (solid or viscous liquid) directly onto the ATR crystal.
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
Data Analysis:
Compare the spectrum of the polymer to that of the 1,1-bis(vinyloxy)butane monomer.
Look for the disappearance or significant reduction of the vinyl C=C and =C-H bands and the prominence of the C-O-C ether band.[4][5]
III. Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): Sizing Up the Polymer
GPC/SEC is the premier technique for determining the molecular weight distribution (MWD) of polymers. For branched and crosslinked polymers like poly(1,1-bis(vinyloxy)butane), a standard GPC setup with only a refractive index (RI) detector is insufficient. The use of advanced detectors, such as a multi-angle light scattering (MALS) detector and a viscometer, is crucial for obtaining accurate molecular weight data and insights into the polymer's architecture.[6][7][8]
Trustworthiness: A self-validating GPC/SEC system for branched polymers involves the use of a triple-detector setup (RI, MALS, and viscometer). The combination of these detectors allows for the determination of absolute molecular weight without relying on column calibration with linear standards, which would be inaccurate for branched structures.[8]
Comparison of GPC/SEC Detection Methods
Detector
Information Provided
Advantages for Branched Polymers
Limitations
Refractive Index (RI)
Concentration
Universal detector for most polymers.
Provides relative molecular weight based on calibration with linear standards. Inaccurate for branched polymers.
Multi-Angle Light Scattering (MALS)
Absolute Molecular Weight, Radius of Gyration (Rg)
Does not require column calibration. Provides direct measurement of molecular weight.
Requires accurate knowledge of the polymer's refractive index increment (dn/dc).
Viscometer
Intrinsic Viscosity (IV)
Sensitive to molecular conformation and branching. Allows for the determination of branching parameters.
Can be sensitive to temperature fluctuations.
Triple Detection (RI+MALS+Viscometer)
Absolute MW, Rg, IV, MWD, Branching Information
Provides the most comprehensive characterization of branched polymers.[6]
Higher initial instrument cost and more complex data analysis.
Experimental Protocol: Triple-Detector GPC/SEC
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, chloroform) at a known concentration (typically 1-5 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter to remove any particulates.
Instrumentation: A GPC/SEC system equipped with an RI detector, a MALS detector, and a viscometer.
GPC/SEC Conditions:
Columns: A set of columns with a suitable pore size range for the expected molecular weight of the polymer.
Mobile Phase: A good solvent for the polymer (e.g., THF).
Flow Rate: Typically 1.0 mL/min.
Temperature: Isothermal conditions (e.g., 35 °C) to ensure reproducible results.
Data Analysis:
Determine the dn/dc of the polymer in the mobile phase.
Use the data from all three detectors to calculate the absolute molecular weight distribution, radius of gyration, and intrinsic viscosity.
Construct a Mark-Houwink plot (log[IV] vs. log[MW]) and compare it to that of a linear analogue to assess the degree of branching.[8]
IV. Thermal Analysis: Assessing Material Stability and Performance
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for determining the operational limits and processing conditions for poly(1,1-bis(vinyloxy)butane).
Expertise & Experience: TGA provides information on the thermal stability and decomposition profile of the polymer, which is crucial for applications involving elevated temperatures. DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), which relates to the material's transition from a rigid to a more flexible state, and any melting (Tm) or crystallization (Tc) events if the polymer possesses ordered domains.[9][10]
Comparative Overview of Thermal Analysis Techniques
Technique
Key Parameters Measured
Significance for Poly(1,1-bis(vinyloxy)butane)
Thermogravimetric Analysis (TGA)
Onset of decomposition (T_onset), Temperature of maximum decomposition rate (T_max)
Determines the upper temperature limit for the use of the polymer. Provides information on its thermal stability.
Differential Scanning Calorimetry (DSC)
Glass transition temperature (T_g), Melting temperature (T_m), Crystallization temperature (T_c)
T_g is a critical parameter for defining the material's mechanical properties at different temperatures. T_m and T_c indicate the presence of any crystalline domains.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a TGA pan (e.g., alumina or platinum).
Instrumentation: A thermogravimetric analyzer.
Procedure:
Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Data Analysis: Determine the T_onset and T_max from the TGA curve and its derivative.
Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a DSC pan and hermetically seal it.
Instrumentation: A differential scanning calorimeter.
Procedure:
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
Heat from ambient to a temperature above the expected T_g at 10 °C/min.
Cool to a low temperature (e.g., -50 °C) at 10 °C/min.
Heat again at 10 °C/min to obtain the T_g from the second heating scan.
Data Analysis: Determine the T_g as the midpoint of the step transition in the heat flow curve from the second heating scan.
Conclusion: A Synergistic Approach to Comprehensive Characterization
The characterization of poly(1,1-bis(vinyloxy)butane) requires a thoughtful and integrated application of multiple analytical techniques. NMR and FTIR spectroscopy are fundamental for elucidating the chemical structure and confirming successful polymerization. For a polymer with a complex, branched architecture, triple-detector GPC/SEC is essential for obtaining accurate molecular weight and branching information. Finally, thermal analysis by TGA and DSC provides critical data on the material's stability and processing window. By employing this synergistic suite of techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of their poly(1,1-bis(vinyloxy)butane) materials, enabling the development of innovative products with tailored properties and reliable performance.
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Structural Validation of Divinyl Monomers: A Spectroscopic Comparison of 1,1-Bis(vinyloxy)butane and 1,4-Butanediol Divinyl Ether
As polymer chemistry advances toward stimuli-responsive and degradable materials, the precise structural validation of crosslinkers and monomers becomes non-negotiable. Divinyl acetals, such as 1,1-bis(vinyloxy)butane (a...
Author: BenchChem Technical Support Team. Date: March 2026
As polymer chemistry advances toward stimuli-responsive and degradable materials, the precise structural validation of crosslinkers and monomers becomes non-negotiable. Divinyl acetals, such as 1,1-bis(vinyloxy)butane (also known as butyraldehyde divinyl acetal), are increasingly utilized to engineer acid-cleavable networks and cyclopolymers [1]. However, verifying the structural integrity of these acetal-linked monomers against traditional ether-linked alternatives like 1,4-butanediol divinyl ether (BDDVE) requires rigorous analytical scrutiny.
As an application scientist, I frequently encounter mischaracterizations where subtle degradation (e.g., premature hydrolysis) or synthesis impurities are overlooked. This guide provides a definitive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic validation of 1,1-bis(vinyloxy)butane, objectively comparing its spectroscopic signature against BDDVE to highlight the mechanistic causality behind their spectral differences.
Mechanistic Causality: Acetal vs. Ether Linkages
The fundamental difference between 1,1-bis(vinyloxy)butane and BDDVE lies in the oxygen connectivity. BDDVE possesses two isolated ether linkages separated by a flexible tetramethylene spacer. In contrast, 1,1-bis(vinyloxy)butane features a geminal dioxy center—an acetal carbon bonded to two vinyloxy groups and a propyl chain.
This structural divergence dictates their electronic environments:
Inductive Deshielding: The acetal proton in 1,1-bis(vinyloxy)butane is highly deshielded due to the combined electron-withdrawing inductive effect of two adjacent oxygen atoms. This pushes its
H NMR resonance significantly downfield compared to standard aliphatic protons.
Resonance Effects on the Vinyl Group: The oxygen lone pairs in both molecules participate in
- conjugation with the vinyl double bonds. However, in the divinyl acetal, the shared proximity of the two oxygens slightly modulates this electron donation, subtly shifting the vinylic -protons () compared to the isolated ether in BDDVE [2].
Self-Validating Experimental Protocols
To ensure reproducibility and prevent artifactual data (such as acid-catalyzed hydrolysis of the acetal during sample prep), the following self-validating methodologies must be strictly adhered to.
Protocol A: High-Resolution 1D NMR Spectroscopy (
H and
C)
Solvent Selection & Preparation: Use Chloroform-
(CDCl) stabilized with silver foil or basic alumina to neutralize trace DCl, which can rapidly hydrolyze 1,1-bis(vinyloxy)butane.
Sample Concentration: Dissolve 15–20 mg of the monomer in 0.6 mL of stabilized CDCl
for H NMR. For C NMR, increase the concentration to 50–70 mg to ensure a high signal-to-noise ratio for the quaternary/acetal carbons.
Acquisition Parameters: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer. For
H, use a 30° pulse angle, 2-second relaxation delay, and 16 scans. For C, use proton decoupling (WALTZ-16), a 2-second relaxation delay, and a minimum of 512 scans.
Internal Referencing: Calibrate the residual CHCl
solvent peak to 7.26 ppm (H) and 77.16 ppm (C).
Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Background Acquisition: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm
resolution) in ambient air.
Sample Deposition: Apply 1–2 drops of neat 1,1-bis(vinyloxy)butane or BDDVE directly onto the ATR crystal. Causality note: ATR is preferred over KBr pelleting because KBr is highly hygroscopic; absorbed moisture can initiate localized hydrolysis of the divinyl acetal under applied pressure.
Data Collection: Acquire the sample spectrum from 4000 to 400 cm
(64 scans).
Validation Check: Ensure the absence of a broad O-H stretching band at ~3400 cm
. Its presence indicates either moisture contamination or partial hydrolysis yielding butyraldehyde and vinyl alcohol (which tautomerizes to acetaldehyde).
Workflow for NMR and IR spectroscopic validation of divinyl monomers.
Quantitative Data & Comparative Analysis
The following tables summarize the critical spectroscopic markers used to distinguish the divinyl acetal from the divinyl ether.
Table 1: Comparative
H and
C NMR Chemical Shifts (in CDCl
)
Structural Feature
1,1-Bis(vinyloxy)butane (Acetal)
1,4-Butanediol Divinyl Ether (Ether)
Spectroscopic Causality & Assignment
Acetal/Ether C-H (H)
5.20 ppm (t, 1H)
3.70 ppm (t, 4H)
The gem-dioxy effect in the acetal strongly deshields the single proton, shifting it downfield to >5.0 ppm. The ether CH remains in the typical aliphatic oxygen region [3].
Acetal/Ether Carbon (C)
102.5 ppm
67.5 ppm
The acetal carbon is highly deshielded, appearing in the 100-105 ppm range, a definitive marker for poly(divinyl acetal) precursors [4].
Vinylic -CH (H)
6.35 ppm (dd, 2H)
6.48 ppm (dd, 2H)
Adjacent to oxygen; slightly more shielded in the acetal due to the competitive electron-withdrawing nature of the shared acetal center.
Vinylic -CH (H)
4.25 (trans), 4.05 (cis) ppm
4.18 (trans), 3.98 (cis) ppm
Terminal vinyl protons split by geminal, cis, and trans couplings.
Aliphatic Backbone (H)
1.70 (m), 1.45 (m), 0.95 (t) ppm
1.75 (m) ppm
The propyl chain of the butyraldehyde moiety shows distinct terminal methyl (0.95 ppm) and methylene multiplets.
Table 2: Comparative ATR-FTIR Frequencies
Vibrational Mode
1,1-Bis(vinyloxy)butane (cm)
BDDVE (cm)
Diagnostic Significance
=C-H Stretch (Vinyl)
3115
3110
Confirms the presence of terminal vinyl groups.
C=C Stretch (Vinyl)
1635
1620
The vinylic double bond stretch. The slight shift is due to the differing electron density donated by the acetal vs. ether oxygen.
C-O-C Asym. Stretch
1120, 1050 (Split/Broad)
1100 (Sharp)
Critical diagnostic: Acetals exhibit a complex, split C-O-C stretching band due to the coupled vibrations of the O-C-O linkage, whereas simple ethers show a more unified, sharp peak.
Analytical Interpretation
When validating 1,1-bis(vinyloxy)butane, the absolute confirmation of the structure hinges on the 102.5 ppm
C resonance and the 5.20 ppm H triplet . If these peaks are absent or shifted, or if a strong aldehyde peak (~9.8 ppm) appears, the monomer has degraded. In contrast, BDDVE will show a clean, symmetric spectrum devoid of any peaks between 4.5 and 6.0 ppm in the H NMR, reflecting its stable, linear ether topology.
Application Insights for Drug Development & Materials Science
For researchers synthesizing degradable drug delivery hydrogels or photo-curable thermosets, the choice between 1,1-bis(vinyloxy)butane and BDDVE dictates the material's lifecycle. The acetal linkage in 1,1-bis(vinyloxy)butane is highly susceptible to acidic cleavage, making it an ideal crosslinker for targeted release in the acidic microenvironments of tumors or endosomes. Conversely, BDDVE yields chemically robust, non-degradable networks. Validating the monomer purity using the protocols outlined above ensures predictable polymerization kinetics—particularly in cationic polymerizations where trace aldehyde impurities from degraded acetals act as potent chain-transfer agents or inhibitors.
References
Insertion Polymerization of Divinyl Formal. ResearchGate.
The Microstructure of Poly(divinyl acetal)s as Determined by 13C NMR Spectroscopy. ResearchGate.
Polyaddition of Discrete Oligo(butylene succinate)s with Divinyl Ethers for Periodic and Selectively Cleavable Main-Chain Acetal Linkages. ACS Publications.
Radical Cyclocopolymerization of Divinyl Ether Derivatives with Maleic Anhydride. The Structure Determination of the Alternating Copolymers by 13C-NMR Spectroscopy. ResearchGate.
Comparative
Publish Comparison Guide: Purity Determination of 1,1-Bis(vinyloxy)butane
The following guide details the purity determination of 1,1-Bis(vinyloxy)butane (also known as Butyraldehyde Divinyl Acetal). Note on Isomer Specificity: This guide specifically addresses the 1,1-isomer (an acetal derive...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the purity determination of 1,1-Bis(vinyloxy)butane (also known as Butyraldehyde Divinyl Acetal).
Note on Isomer Specificity: This guide specifically addresses the 1,1-isomer (an acetal derived from butyraldehyde), distinct from the more common 1,4-bis(vinyloxy)butane (a diether derived from 1,4-butanediol). The 1,1-isomer possesses unique acid-sensitivity that dictates specific analytical handling.
Executive Summary & Comparison Matrix
For the precise characterization of 1,1-Bis(vinyloxy)butane, no single method provides a complete picture. The molecule's acetal linkage renders it susceptible to hydrolysis, while its polymerization potential requires careful thermal handling.
Recommendation:
For Routine QC: Use GC-FID with a base-deactivated liner to prevent on-column degradation.
For Absolute Assay & Structure Validation: Use qNMR (
H) .
For Bulk Assay (Cost-effective): Use Hydrolytic Oximation Titration .
Method Comparison Table
Feature
Method A: GC-FID
Method B: qNMR (H)
Method C: Hydrolytic Titration
Primary Output
Impurity Profile (Volatiles)
Absolute Purity (Molar)
Functional Group Equivalent
Precision
High (< 0.5% RSD)
High (< 1.0% RSD)
Moderate (< 2.0% RSD)
Specificity
Excellent (Separates isomers)
Excellent (Structural ID)
Low (Detects all hydrolyzable acetals)
Sample Size
Microliters
~20 mg
~500 mg
Key Limitation
Thermal degradation risk
High capital cost
Cannot detect non-reactive impurities
Throughput
High (Autosampler)
Medium
Low (Manual)
Impurity Profile & Degradation Pathways
Understanding the impurity profile is critical before selecting an analytical method. 1,1-Bis(vinyloxy)butane is an acetal; its primary degradation pathway is acid-catalyzed hydrolysis.
Degradation Mechanism
In the presence of trace moisture and acid (even acidic sites on glass), the compound hydrolyzes into Butyraldehyde and Acetaldehyde (via the tautomerization of vinyl alcohol).
Figure 1: Acid-catalyzed hydrolysis pathway of 1,1-Bis(vinyloxy)butane leading to aldehyde impurities.
Detailed Experimental Protocols
Method A: Gas Chromatography (GC-FID)
Best for: Detecting volatile impurities (butyraldehyde, butanol, unknown oligomers).
Critical Scientific Insight: Standard GC liners often contain active silanol groups (acidic) that can decompose acetals during injection, leading to false low purity results. You must use a base-deactivated liner and a non-polar column.
Protocol
Instrument: GC with Flame Ionization Detector (FID).
Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm x 0.25µm. Avoid PEG/Wax columns due to potential acidity.
Liner: Deactivated split liner with glass wool (silanized).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Hold 40°C for 2 min (to trap acetaldehyde/butyraldehyde).
Ramp 10°C/min to 150°C.
Ramp 20°C/min to 250°C (Hold 5 min to elute oligomers).
Sample Prep: Dilute 20 µL of sample in 1.5 mL anhydrous cyclohexane or toluene.
Tip: Add a few grains of solid
to the vial to neutralize any trace acid.
Data Analysis:
Calculate purity using the Area Normalization Method , excluding the solvent peak.
Method B: Quantitative NMR (qNMR)
Best for: Absolute purity determination without reference standards of the analyte.
Critical Scientific Insight: qNMR is non-destructive and avoids the thermal stress of GC. The distinct acetal methine triplet (~4.8 ppm) allows for precise integration against an internal standard.
Protocol
Solvent:
(Deuterated Chloroform).
Pre-treatment:
is naturally acidic (forms DCl). Pass solvent through a small plug of basic alumina or store over silver foil/molecular sieves to neutralize.
Internal Standard (IS): Dimethyl sulfone (DMSO
) or 1,3,5-Trimethoxybenzene. (Must be high purity, >99.9%).
Preparation:
Weigh accurately ~20 mg of 1,1-Bis(vinyloxy)butane (
).
Weigh accurately ~10 mg of Internal Standard (
).
Dissolve in 0.6 mL neutralized
.
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): > 30 seconds (Essential for full relaxation of protons).
Scans: 16 or 32.
Integration:
Integrate the IS signal (e.g., Dimethyl sulfone singlet at 3.0 ppm).
Integrate the acetal methine proton of the analyte (Triplet, ~4.7–4.9 ppm). Note: Do not use the vinyl protons for quantification if hydrolysis is suspected, as acetaldehyde signals may overlap.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = mass, = Purity.[1]
Method C: Hydrolytic Oximation (Titration)
Best for: Bulk assay validation and checking for non-volatile impurities.
Mechanism: The acetal is hydrolyzed to release butyraldehyde, which reacts with hydroxylamine hydrochloride to release HCl. The HCl is titrated with standard alkali.
Protocol
Reagent: 0.5 N Hydroxylamine Hydrochloride in 80% Ethanol (pH adjusted to 3.5).
Procedure:
Weigh 0.5 g sample into a flask.
Add 25 mL Reagent.
Allow to stand for 15 minutes (Hydrolysis is rapid for vinyl acetals).
Titrate the liberated HCl with 0.5 N NaOH to the same pH 3.5 endpoint (using a pH meter).
Blank: Perform a blank titration on the reagent.
Calculation:
Note: Eq.Wt for 1,1-Bis(vinyloxy)butane = MW / 2 (since 1 mole yields 1 mole butyraldehyde? No, wait. The titration measures the aldehyde. 1 mole acetal 1 mole butyraldehyde. Butyraldehyde reacts with 1 mole to release 1 mole HCl. Thus, Eq.Wt = MW = 142.2 g/mol ).
Decision Workflow
Use this logic flow to determine the correct analytical path for your specific development stage.
Figure 2: Decision matrix for selecting the appropriate analytical method.
References
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience.
PubChem. (2023). 1,1-Bis(vinyloxy)butane Compound Summary. National Library of Medicine. Retrieved from [Link]
A Comparative Analysis of Bis(vinyloxy)alkanes in Polymer Research: Structure, Reactivity, and Performance
This guide provides an in-depth comparative analysis of 1,1-Bis(vinyloxy)butane derivatives, with a primary focus on the more commonly researched and industrially significant class of α,ω-bis(vinyloxy)alkanes. We will di...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of 1,1-Bis(vinyloxy)butane derivatives, with a primary focus on the more commonly researched and industrially significant class of α,ω-bis(vinyloxy)alkanes. We will dissect how subtle changes in the monomer's spacer unit—the bridge between the two reactive vinyl ether groups—profoundly influence synthesis, polymerization kinetics, and the ultimate properties of the resulting polymer networks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of divinyl ethers for advanced material design.
Introduction: The Unique Reactivity of Divinyl Ethers
Divinyl ethers are a class of difunctional monomers prized for their high reactivity in cationic polymerization. The ether oxygen atom adjacent to the carbon-carbon double bond creates an electron-rich π-system.[1][2] This electronic character makes the double bond highly susceptible to attack by electrophiles, facilitating rapid polymerization under cationic conditions, including photoinitiation, to form cross-linked poly(vinyl ether) networks.[1][3][4] These polymers find diverse applications as adhesives, specialty coatings, elastomers, and, increasingly, in biomedical fields for hydrogels and drug delivery systems.[1][5][6][]
While 1,1-bis(vinyloxy)butane represents a geminal divinyl ether, the vast majority of research and commercial application centers on α,ω-bis(vinyloxy)alkanes where the vinyl ether groups are separated by a flexible spacer. This guide will focus on comparing these more prevalent derivatives, using 1,4-butanediol divinyl ether (BDDVE)—a C4 spacer analogue—as our primary reference point.
Synthesis Routes: From Precursor Diols to High-Purity Monomers
The synthesis of bis(vinyloxy)alkanes is primarily achieved through two established industrial methods. The choice of method impacts monomer purity, by-product profiles, and scalability.
Reppe Reaction: The classic and large-scale method involves the reaction of acetylene with a corresponding diol (e.g., 1,4-butanediol) under high pressure and temperature in the presence of an alkali hydroxide catalyst.[8] While efficient, this method requires specialized equipment to handle gaseous acetylene safely.
Transvinylation/Transetherification: A more versatile and laboratory-friendly approach is the palladium-catalyzed reaction between a diol and a vinyl ether donor, such as ethyl vinyl ether (EVE).[9][10] This method operates under milder conditions and allows for the synthesis of a wide variety of functionalized vinyl ethers from complex alcohols.[10]
The causality behind choosing transvinylation for research applications lies in its tolerance for various functional groups and its milder reaction conditions, which prevent degradation of sensitive substrates. For industrial scale-up of simple, non-functionalized monomers like BDDVE, the Reppe process is often more economical.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Divinyl Ether
This protocol describes a representative synthesis of a divinyl ether via transetherification, adapted from methodologies described in the literature.[10]
Objective: To synthesize a divinyl ether from a corresponding diol and ethyl vinyl ether (EVE).
Materials:
Diol (e.g., 1,6-hexanediol)
Ethyl vinyl ether (EVE), large excess
Palladium(II) acetate (Pd(OAc)₂)
1,10-Phenanthroline (ligand)
Dichloromethane (CH₂Cl₂, anhydrous)
Sodium sulfate (Na₂SO₄, anhydrous)
Distilled water
Procedure:
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) acetate (e.g., 2 mol%) in anhydrous dichloromethane. In a separate flask, dissolve the ligand, 1,10-phenanthroline (e.g., 3 mol%), in dichloromethane. Add the ligand solution dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst complex in situ.
Reaction Mixture: In a separate, larger flask, dissolve the diol (1 equivalent) in a minimal amount of anhydrous dichloromethane. Add a large excess of ethyl vinyl ether (e.g., 12 equivalents).
Initiation: Add the diol/EVE solution to the catalyst solution.
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. The excess EVE serves as both a reactant and a solvent, driving the equilibrium towards the product.
Work-up:
Quench the reaction by adding distilled water.
Extract the aqueous layer with dichloromethane (2x volumes).
Combine the organic phases and dry over anhydrous sodium sulfate.
Filter the solution and remove the solvent and excess EVE under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure divinyl ether.
Characterization: Confirm the structure and purity of the final product using ¹H and ¹³C NMR spectroscopy.
Comparative Analysis of Monomer Properties
The physical properties of the divinyl ether monomer, governed by the nature of the spacer unit, directly impact formulation viscosity and processing conditions. As shown in the table below, monomers with flexible oligoether spacers, like tri(ethylene glycol) divinyl ether (DVE-3), have lower volatility but higher viscosity compared to their linear alkane counterparts like BDDVE.
Monomer
Spacer Structure
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/cm³)
Refractive Index (n20/D)
1,4-Butanediol Divinyl Ether (BDDVE)
-(CH₂)₄-
142.20
62-64 (10 mmHg)[]
0.898[]
1.444[]
1,6-Hexanediol Divinyl Ether (HDDVE)
-(CH₂)₆-
170.25
108-110 (14 mmHg)
0.897
1.449
Di(ethylene glycol) Divinyl Ether (DVE-2)
-(CH₂)₂O(CH₂)₂-
158.19
211-213
0.971
1.449
Tri(ethylene glycol) Divinyl Ether (DVE-3)
-(CH₂)₂O(CH₂)₂O(CH₂)₂-
202.25
255
1.017
1.455
Note: Data compiled from commercial supplier information and literature.[][8] Exact values may vary slightly.
Reactivity in Cationic Polymerization: The Decisive Role of the Spacer
Cationic polymerization of divinyl ethers is an exceptionally fast process initiated by a proton or a Lewis acid. The mechanism proceeds via the formation of a highly stabilized carbocation intermediate, which is then attacked by the double bond of another monomer molecule. In divinyl ethers, this process can follow two competing pathways: intermolecular propagation, which leads to cross-linking and network formation, and intramolecular cyclization.
Caption: Cationic polymerization pathways for divinyl ethers.
The structure of the spacer chain is the critical factor determining the balance between these two pathways.
Rigid/Short Alkane Spacers (e.g., BDDVE): Shorter, more rigid alkane chains create steric hindrance that can disfavor intramolecular cyclization. This promotes intermolecular reactions, leading to a higher cross-link density and faster gelation at lower monomer conversions.[11]
Flexible/Long Spacers (e.g., DVE-3, HDDVE): Longer, more flexible spacers, particularly those containing ether linkages, can easily fold back on themselves.[6] This significantly increases the probability of intramolecular cyclization, where the growing cationic chain reacts with the pendant vinyl group on the same monomer unit. This "wasted" reaction forms cyclic structures within the polymer backbone and delays the onset of gel formation to higher monomer conversions. The resulting network has a lower effective cross-link density, leading to softer, more flexible materials.
Comparative Properties of Cross-linked Poly(divinyl ether) Networks
The differences in polymerization behavior directly translate to the macroscopic properties of the final cured materials. The choice of divinyl ether derivative is therefore a critical design parameter for tailoring the performance of the thermoset.
Property
Network from BDDVE (Short Alkane Spacer)
Network from DVE-3 (Flexible Ether Spacer)
Rationale
Glass Transition Temp. (Tg)
Higher
Lower
Higher cross-link density in the BDDVE network restricts polymer chain mobility, increasing the Tg.
Modulus / Hardness
Higher
Lower
The densely cross-linked structure of poly(BDDVE) results in a stiffer, harder material.
Flexibility / Elongation
Lower
Higher
The lower cross-link density and flexible ether linkages in the poly(DVE-3) network allow for greater chain movement and flexibility.
Solvent Swelling
Lower
Higher
A higher cross-link density creates smaller mesh sizes in the polymer network, reducing the uptake of solvent.
Cure Speed
Faster
Slower
The preference for intermolecular reactions in BDDVE leads to more rapid network formation and viscosity build-up.
Applications and Strategic Monomer Selection
The distinct properties of polymers derived from different divinyl ether monomers make them suitable for specific applications:
BDDVE and Short-Chain Analogs: Their ability to form hard, rigid networks with high cross-link density makes them ideal for applications requiring scratch resistance and chemical inertness, such as protective coatings, hard-top coats in UV-cured systems, and rigid adhesives.[1]
DVE-3 and Flexible Analogs: The flexibility and lower modulus of these polymers are highly desirable for applications in flexible coatings, elastomers, and soft-feel finishes.[8] In the biomedical field, their ability to form soft hydrogels with high water content is advantageous for tissue engineering and as carriers for drug delivery.[6] The presence of ether linkages also enhances hydrophilicity.
Alternatives to Bis(vinyloxy)alkanes
While divinyl ethers are excellent for cationic curing, other difunctional monomers can be considered for different polymerization systems:
Multifunctional Acrylates/Methacrylates: These are the monomers of choice for free-radical UV curing. They offer a vast range of properties but are susceptible to oxygen inhibition during polymerization.
Divinyl Sulfones: These can react with diols via an oxa-Michael addition reaction under basic conditions, offering an alternative cross-linking chemistry for forming poly(ether-sulfone) networks and hydrogels.[12]
Epoxies: Cured via cationic or amine-based ring-opening polymerization, they are known for outstanding adhesion and mechanical strength but often require thermal curing.
Conclusion
The selection of a 1,1-bis(vinyloxy)butane derivative or, more broadly, a bis(vinyloxy)alkane, is a critical decision in the design of cross-linked polymer networks. A comparative analysis reveals a clear structure-property relationship dictated by the monomer's spacer unit. Shorter, rigid alkane spacers like that in 1,4-butanediol divinyl ether (BDDVE) promote rapid, efficient cross-linking, yielding hard, rigid materials. Conversely, longer, flexible oligoether spacers, as found in tri(ethylene glycol) divinyl ether (DVE-3), favor intramolecular cyclization, resulting in softer, more flexible networks with a delayed gel point. By understanding these fundamental differences, researchers can rationally select the optimal divinyl ether monomer to achieve the desired performance characteristics for their specific application, from high-performance coatings to advanced biomedical materials.
References
ResearchGate. (n.d.). Poly(vinyl ether)s, poly(vinyl ester)s, and poly(vinyl halogenide)s. Retrieved from [Link]
Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. Retrieved from [Link]
Hashimoto, T., Nakamura, T., Tanahashi, S., & Kodaira, T. (2004). Gel formation in cationic polymerization of divinyl ethers. III. Effect of oligooxyethylene chain versus oligomethylene chain as central spacer units. Journal of Polymer Science, Part A: Polymer Chemistry, 42(15), 3729-3738. Retrieved from [Link]
Au, N. T., Su, K., Pistorio, M. V., & Cogen, J. M. (2015). Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. Green Chemistry, 17(4), 2495-2503. Retrieved from [Link]
Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]
Schinski, M. A., & Theato, P. (2014). A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications. ACS Macro Letters, 3(10), 1039-1043. Retrieved from [Link]
Uygun, M., Schnabel, W., Cook, W. D., & Yagci, Y. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4949-4951. Retrieved from [Link]
Decker, C., & Moussa, K. (1990). Photo‐redox induced cationic polymerization of divinyl ethers. Journal of Polymer Science: Part A: Polymer Chemistry, 28(12), 3429-3443. Retrieved from [Link]
Taylor & Francis. (n.d.). Divinyl ether – Knowledge and References. Retrieved from [Link]
BASF. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech. Retrieved from [Link]
Wappl, C., & Slugovc, C. (2023). Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review. Polymer Chemistry, 14(14), 1547-1571. Retrieved from [Link]
mass spectrometry for identifying polymer composition.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development and materials science where the wrong mass spectrometry (MS) technique is applied to complex polymeric systems. Whether...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development and materials science where the wrong mass spectrometry (MS) technique is applied to complex polymeric systems. Whether you are characterizing PEGylated biologics, biodegradable poly(lactic-co-glycolic acid) (PLGA) excipients, or highly cross-linked dental resins, understanding the physics of ionization is the key to accurate compositional analysis.
This guide objectively evaluates the three cornerstone technologies for polymer characterization: MALDI-TOF MS , ESI-HRMS , and Pyrolysis-GC-MS (Py-GC-MS) . By dissecting the causality behind experimental choices, this guide provides a self-validating framework for selecting and executing the optimal analytical workflow.
The Causality of Ionization in Polymer Analysis
The fundamental challenge in polymer mass spectrometry is converting large, often polydisperse, and sometimes insoluble macromolecules into gas-phase ions without destroying their structural integrity . The choice of instrument is dictated entirely by the polymer's solubility, molecular weight distribution (MWD), and the specific structural data required (e.g., end-group elucidation vs. block copolymer sequencing).
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI is a "soft" ionization technique that predominantly generates singly charged ions ([M+H]+ or [M+Na]+). For highly polydisperse polymers, this is critical. If a polymer has 50 different chain lengths, MALDI produces 50 distinct peaks. This one-to-one ratio between peak and chain length allows for highly accurate calculations of Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and dispersity .
ESI-HRMS (Electrospray Ionization High-Resolution MS): ESI generates multiply charged ions. While this lowers the mass-to-charge (m/z) ratio—allowing high-molecular-weight polymers to be analyzed on standard quadrupole or Orbitrap detectors—it creates extreme spectral convolution for polydisperse samples. A 50-chain polymer with 10 charge states yields 500 overlapping peaks. Therefore, ESI is reserved for low-polydispersity polymers or when tandem MS (MS/MS) is required to sequence biodegradable copolymers like polyhydroxyalkanoates (PHAs) .
Py-GC-MS (Pyrolysis Gas Chromatography): When a polymer is highly cross-linked or insoluble (e.g., vulcanized rubbers, complex composite matrices), liquid-phase ionization fails. Py-GC-MS bypasses solubility by utilizing controlled thermal degradation (500–1000 °C) to cleave the polymer backbone into reproducible, volatile monomeric and dimeric fragments, which are then separated by GC and identified via Electron Ionization (EI) .
Decision matrix for selecting the optimal mass spectrometry technique for polymer analysis.
Quantitative Performance Comparison
To objectively compare these platforms, we must evaluate their operational parameters against the demands of polymer chemistry.
Parameter
MALDI-TOF MS
ESI-HRMS
Py-GC-MS
Ideal Sample State
Soluble (Organic/Aqueous)
Soluble (Highly dilute)
Solid, Insoluble, Cross-linked
Ionization Mechanism
Laser ablation + Matrix transfer
High-voltage aerosol desolvation
Thermal cleavage + Electron Ionization
Charge State
Predominantly Singly Charged (+1)
Multiply Charged (+1 to +50)
Singly Charged (+1)
Mass Range (m/z)
Up to 300,000+ Da
Typically < 4,000 Da (extended by charge)
< 1,000 Da (Fragment level)
Primary Output
Absolute MW, Dispersity, End-groups
Copolymer sequence, Trace additives
Monomer ID, Tacticity, Additive deformulation
Sample Prep Time
Moderate (Matrix optimization)
Low (Dilution)
Zero (Direct solid insertion)
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, explaining the why behind the how.
Protocol A: Intact Mass & End-Group Elucidation via MALDI-TOF MS
Target: Polyethylene Glycol (PEG) excipient (Approx. 5,000 Da).
Causality Focus: PEGs lack basic functional groups (like amines) to easily accept a proton [M+H]+. Relying on ambient protons leads to weak signals and spectral splitting between protonated and ambient-sodium cationized species. We purposefully force sodium adduct formation [M+Na]+ to ensure 100% ionization uniformity.
Matrix Selection: Prepare a 20 mg/mL solution of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in THF. Rationale: DCTB offers cold ionization, preventing the in-source fragmentation common with older matrices like CHCA when analyzing fragile polymers.
Cationization Agent: Prepare a 1 mg/mL solution of Sodium Trifluoroacetate (NaTFA) in THF. Rationale: The TFA anion is highly volatile, leaving the Na+ to efficiently coordinate with the oxygen-rich PEG backbone.
Analyte Preparation: Dissolve the PEG sample in THF at 1 mg/mL.
The "Dried Droplet" Co-crystallization: Mix the Matrix, Analyte, and Salt in a 10:1:1 volumetric ratio. Spot 1 µL onto a polished steel MALDI target. Validation Check: Observe the spot under a microscope. A uniform crystalline bed indicates successful co-crystallization; a "coffee-ring" effect requires solvent optimization.
Acquisition (Reflectron Mode): Tune the instrument to Reflectron mode. Rationale: For polymers < 10,000 Da, the ion mirror (reflectron) corrects the kinetic energy spread of the desorbed ions, providing isotopic resolution necessary to calculate exact end-group masses.
Mechanistic workflow of MALDI-TOF ionization and time-of-flight separation.
Protocol B: Insoluble Matrix Deformulation via Py-GC-MS
Target: Cross-linked automotive composite or insoluble drug-eluting stent coating.
Causality Focus: Direct MS cannot analyze heavily cross-linked networks. By applying a flash-heating ramp, we break the weakest bonds (typically the polymer backbone) while preserving the monomeric structures, creating a "chemical fingerprint" .
Sample Loading: Place 50–100 µg of the solid polymer into a deactivated stainless-steel eco-cup. Rationale: Microgram quantities prevent detector saturation and ensure instantaneous, uniform heat transfer, preventing secondary side-reactions.
Flash Pyrolysis: Drop the cup into a micro-furnace pre-heated to 600 °C under a helium atmosphere. Rationale: 600 °C is the optimal thermodynamic window to induce random chain scission or unzipping (depolymerization) without reducing the sample to elemental carbon and gas.
Chromatographic Separation: Route the volatile pyrolyzates onto a non-polar capillary GC column (e.g., 5% phenyl polysilphenylene-siloxane). Program a temperature ramp from 40 °C to 300 °C at 10 °C/min.
EI-MS Detection: Ionize the eluting peaks using 70 eV Electron Ionization. Validation Check: 70 eV is the universal standard for EI. This ensures the resulting fragmentation spectra can be directly cross-referenced against NIST or F-Search polymer libraries for definitive identification.
Conclusion & Future Perspectives
For absolute molecular weight distributions and end-group fidelity of soluble polymers, MALDI-TOF MS remains the undisputed gold standard due to its single-charge dominance. However, when structural sequencing of biodegradable copolymers is required for pharmacokinetic profiling, the tandem capabilities of ESI-HRMS are necessary. Finally, for the deformulation of insoluble, real-world materials, Py-GC-MS provides unparalleled analytical access without the need for aggressive chemical digestion.
Modern laboratories are increasingly turning to multidimensional approaches, such as coupling Pyrolysis with Atmospheric Pressure Gas Chromatography (APGC) and high-resolution Time-of-Flight (TOF) detectors, bridging the gap between thermal degradation and soft ionization for intact molecular ion preservation.
References
Mass spectrometry of polymers: A tutorial review. PubMed - National Institutes of Health (NIH). Available at:[Link]
First Systematic MALDI/ESI Mass Spectrometry Comparison to Characterize Polystyrene Synthesized by Different Controlled Radical Polymerizations. Macromolecules - American Chemical Society (ACS). Available at:[Link]
Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. Polymers - MDPI. Available at:[Link]
Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at:[Link]
Validation
A Senior Application Scientist’s Guide to Comparing Spectroscopic Data of Similar Vinyl Ether Compounds
Introduction Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group. Their unique electronic structure, with a highly electron-rich double bond, makes them valuable building blocks in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group. Their unique electronic structure, with a highly electron-rich double bond, makes them valuable building blocks in organic synthesis and polymer chemistry. For researchers, scientists, and drug development professionals, the ability to accurately and efficiently distinguish between similar vinyl ether compounds is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth comparison of the spectroscopic data of four common alkyl vinyl ethers—methyl, ethyl, n-butyl, and tert-butyl vinyl ether—using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will explore not only the characteristic spectral features but also the underlying electronic and steric effects that give rise to the observed differences.
The Foundational Spectroscopic Techniques: A Brief Overview
A multi-spectroscopic approach is essential for the unambiguous characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Chemical shifts (δ) indicate the electronic environment of the nuclei, while coupling constants (J) reveal information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of specific functional groups, providing a "molecular fingerprint."
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information.
Comparative Spectroscopic Analysis of Alkyl Vinyl Ethers
The subtle differences in the alkyl substituents of methyl, ethyl, n-butyl, and tert-butyl vinyl ether lead to distinct and predictable variations in their spectroscopic data.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
The vinyl group of an alkyl vinyl ether gives rise to a characteristic AMX spin system in the ¹H NMR spectrum, with three distinct signals for the vinylic protons. The chemical shifts of both the vinyl protons and carbons are sensitive to the electronic effects of the adjacent oxygen and the attached alkyl group.
The electron-donating ability of the alkyl group plays a crucial role in determining the chemical shifts of the α- and β-carbons of the vinyl group. As the electron-donating power of the alkyl group increases, the chemical shift of the α-carbon moves to a higher field (lower ppm), while that of the β-carbon shifts to a lower field (higher ppm).[1] This is due to a decrease in the contribution of the resonance form ⁻CH₂–CH=⁺O–R.[1]
Compound
Alkyl Group
¹³C α-Carbon (δ, ppm)
¹³C β-Carbon (δ, ppm)
¹H α-Proton (δ, ppm)
¹H β-cis-Proton (δ, ppm)
¹H β-trans-Proton (δ, ppm)
Methyl Vinyl Ether
-CH₃
~152.7
~84.1
~6.47 (dd)
~3.97 (dd)
~4.18 (dd)
Ethyl Vinyl Ether
-CH₂CH₃
~152.0
~85.4
~6.48 (dd)
~3.95 (dd)
~4.15 (dd)
n-Butyl Vinyl Ether
-CH₂(CH₂)₂CH₃
~152.2
~85.8
~6.47 (dd)
~3.98 (dd)
~4.17 (dd)
tert-Butyl Vinyl Ether
-C(CH₃)₃
~149.2
~89.2
~6.28 (dd)
~4.02 (dd)
~4.38 (dd)
Table 1: Comparative ¹H and ¹³C NMR chemical shifts of selected alkyl vinyl ethers. Data is compiled from various sources and is approximate. dd = doublet of doublets.
The ¹H NMR spectrum of 2-(vinyloxymethyl) furan shows the two non-equivalent protons of the vinyl group as two doublets of doublets at 4.11 and 4.34 ppm.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent tool for confirming the presence of the key functional groups in vinyl ethers. The most prominent absorption bands are associated with the C=C double bond and the C-O-C ether linkage.
C=C Stretch: This absorption typically appears in the region of 1640-1610 cm⁻¹.
C-O-C Asymmetric Stretch: A strong, characteristic band is observed between 1225 and 1200 cm⁻¹.
=C-H Bending (Out-of-Plane): These bands appear in the 1000-810 cm⁻¹ region and can be indicative of the substitution pattern on the double bond.
Compound
C=C Stretch (cm⁻¹)
C-O-C Asymmetric Stretch (cm⁻¹)
=C-H Bend (cm⁻¹)
Methyl Vinyl Ether
~1620
~1205
~960, ~820
Ethyl Vinyl Ether
~1620
~1200
~960, ~820
n-Butyl Vinyl Ether
~1620
~1200
~960, ~820
tert-Butyl Vinyl Ether
~1615
~1195
~965, ~825
Table 2: Key FTIR absorption frequencies for selected alkyl vinyl ethers. Data is compiled from various sources and is approximate.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Under electron ionization (EI), vinyl ethers undergo characteristic fragmentation, providing valuable structural information. The molecular ion (M⁺) is often observed, and its m/z value confirms the molecular weight. The fragmentation patterns are dominated by α-cleavage and rearrangements.
The fragmentation of ethers can proceed through both heterolytic and homolytic cleavage.[4]
Table 3: Major fragment ions observed in the electron ionization mass spectra of selected alkyl vinyl ethers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Spectroscopy Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the liquid vinyl ether sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
ATR-FTIR Spectroscopy for Liquid Samples
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small drop of the liquid vinyl ether sample onto the center of the ATR crystal, ensuring complete coverage.
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Electron Ionization Mass Spectrometry (EI-MS) for Volatile Liquids
Sample Introduction: For volatile liquids like vinyl ethers, a direct insertion probe or a gas chromatography (GC) inlet can be used. If using a GC inlet, inject a small volume (e.g., 1 µL) of a dilute solution of the vinyl ether in a volatile solvent (e.g., dichloromethane).
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of vinyl ether compounds.
Caption: Common fragmentation pathways for alkyl vinyl ethers in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of methyl, ethyl, n-butyl, and tert-butyl vinyl ether reveals a clear correlation between the structure of the alkyl group and the resulting spectral data. In NMR spectroscopy, the electronic and steric effects of the alkyl substituent directly influence the chemical shifts of the vinyl protons and carbons. FTIR spectroscopy provides a reliable method for identifying the characteristic functional groups, with subtle shifts in absorption frequencies reflecting the changing molecular environment. Mass spectrometry offers definitive molecular weight information and reveals distinct fragmentation patterns that can be used to differentiate between these similar compounds. By employing a multi-technique approach and understanding the fundamental principles that govern these spectroscopic methods, researchers can confidently and accurately characterize a wide range of vinyl ether compounds.
References
Hatada, K., Nagata, K., & Yuki, H. (1970). The ¹³C NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3267-3271. [Link]
PubChem. (n.d.). Ethyl vinyl ether. National Center for Biotechnology Information. Retrieved from [Link]
Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]
Romano, A., Frattini, S., Miani, R., Sisti, L., Celli, A., & Gigli, M. (2022). Exploiting Acetal Moieties for the Synthesis of Degradable-On-Demand Polymeric Architectures. Polymers, 14(15), 3183. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Sproß, J. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Journal of Visualized Experiments, (91), 51858. [Link]
Schüßler, F., et al. (2015). Influence of Alkoxy Groups on the Photoinduced Dynamics of Organic Molecules Exemplified on Alkyl Vinyl Ethers. The Journal of Physical Chemistry A, 119(49), 11847-11855. [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
Chemistry LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. [Link]
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]
NIST. (n.d.). Ethene, methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Chromedia. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
All about chemistry. (2020, July 5). Ether fragmentation patteren (Mass spectrometry) [Video]. YouTube. [Link]
Bulliard, C., Allan, M., & Grimme, S. (2001). Electron energy loss and dissociative electron attachment spectroscopy of methyl vinyl ether and related compounds. International Journal of Mass Spectrometry, 205(1-3), 43-55. [Link]
Baghal-Vayjooee, M. H., & Benson, S. W. (1979). Thermochemical properties of methyl vinyl ether, .alpha.-chloroethyl methyl ether, and iodomethyl methyl ether. Evidence for nonbonded electrostatic interactions. Journal of the American Chemical Society, 101(11), 2838-2842. [Link]
Hatada, K., Nagata, K., & Yuki, H. (1970). The Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3267-3271. [Link]
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
Wendling, K. S. (2010). Methods to detect volatile organic compounds using selected-ion chemical ionization mass spectrometry [Doctoral dissertation, University of North Carolina at Chapel Hill]. Carolina Digital Repository. [Link]
Cahill, P. A., & Gold, L. P. (1983). Microwave Spectrum, Conformation, Dipole Moment, and Barrier to Internal Rotation in Methyl Vinyl Ether. The Journal of Chemical Physics, 78(1), 16-22. [Link]
Matsuzaki, K., Ito, H., Kawamura, T., & Uryu, T. (1974). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Journal of Polymer Science: Polymer Chemistry Edition, 12(12), 2907-2917. [Link]
Owen, N. L., & Sheppard, N. (1963). Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers. Transactions of the Faraday Society, 59, 2641-2651. [Link]
Defense Technical Information Center. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
NIST. (n.d.). n-Butyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 13). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]
Smith, M. B. (2025, October 28). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. ACS Omega. [Link]
University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
PubChem. (n.d.). Methyl vinyl ether. National Center for Biotechnology Information. Retrieved from [Link]
Ji, Y., et al. (2023). Tracking indoor volatile organic compounds with online mass spectrometry. TrAC Trends in Analytical Chemistry, 169, 117361. [Link]
Wender, P. A., & Ternansky, R. J. (1985). Diasterocontrol in the intramolecular meta-photocycloaddition of arenes and olefines. Tetrahedron Letters, 26(23), 2625-2628. [Link]
Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]
The Organic Chemistry Tutor. (2025, August 20). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. [Link]
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]
Al-Masri, A., et al. (2024). Analysis of VOCs in Liquids through Vaporization in a Tubular Oven Monitored by Chemical Ionization Mass Spectrometry. Molecules, 29(3), 735. [Link]
The Good Scents Company. (n.d.). ethyl vinyl ether. [Link]
Comparative Guide: Spectroscopic Strategies for De Novo Structural Elucidation
Executive Summary: The Orthogonal Imperative In modern drug discovery, the "bottleneck" has shifted from synthesis to structural validation. The historical reliance on a single analytical modality is no longer sufficient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Orthogonal Imperative
In modern drug discovery, the "bottleneck" has shifted from synthesis to structural validation. The historical reliance on a single analytical modality is no longer sufficient for the complex scaffolds found in macrocycles, PROTACs, and natural products.
This guide objectively compares the three dominant pillars of structural identification—Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and the emerging Microcrystal Electron Diffraction (MicroED) . Unlike standard textbook descriptions, this analysis focuses on operational constraints, sensitivity thresholds, and the "decision logic" required to select the correct tool for sub-milligram samples.
Comparative Matrix: Sensitivity & Resolution
The following table contrasts the operational capabilities of high-field NMR, Orbitrap MS, and MicroED. Data is aggregated from standard field performance (e.g., Bruker, Thermo Fisher, Rigaku systems).
Table 1: Technical Specification Comparison
Feature
Cryo-Probe NMR (600 MHz)
HRMS (Orbitrap/Q-TOF)
MicroED (Cryo-TEM)
Primary Output
Connectivity, Stereochemistry, Dynamics
Elemental Composition, Fragmentation
3D Atomic Coordinates (Crystal)
Sample State
Solution (Solubility Critical)
Solution (Ionizable)
Solid (Nanocrystal/Powder)
Min. Sample Mass
~20 µg (1.7mm CryoProbe)
< 1 ng (femtogram detectable)
~10–100 ng (Nanocrystals)
Resolution
Atomic connectivity (via couplings)
Mass Accuracy < 1–3 ppm
< 1.0 Å (Atomic Resolution)
Throughput
Medium (10 min – 12 hrs/sample)
High (< 5 min/sample)
Medium (30 min data collect)
Limitation
Sensitivity (requires mass), Solubility
Isomer differentiation (often blind)
Requires crystallinity (even micro)
Cost per Run
$ (Cryogen overhead)
$
(Instrument time)
Decision Logic: The Elucidation Workflow
Scientific integrity demands a logical progression to minimize sample loss. The following decision tree outlines the standard operating procedure (SOP) for an unknown organic solid.
Figure 1: Strategic decision tree for selecting the primary elucidation modality based on sample physical properties.
Deep Dive: Nuclear Magnetic Resonance (NMR)
The "Cryo" Advantage
Standard room-temperature (RT) probes often fail with drug metabolites or minor impurities (<50 µg). CryoProbes (where the coil and preamplifier are cooled to ~20 K with Helium gas) reduce thermal noise, boosting the Signal-to-Noise Ratio (SNR) by a factor of 3–5x.[1][2]
Causality: Lower resistance in the coil + reduced thermal noise = higher sensitivity.[3]
Impact: A 13C experiment that takes 3 days on an RT probe can be completed in ~4 hours on a CryoProbe [1].
Protocol: Stereochemical Assignment (NOESY vs. ROESY)
A common failure point in drug discovery is misassigning stereochemistry because the molecule falls into the "zero-crossing" region of the Nuclear Overhauser Effect (NOE).
Small Molecules (MW < 600): Rapid tumbling. Positive NOE. Use NOESY .
Medium Molecules (MW 700–1200): Intermediate tumbling. NOE intensity approaches zero .[4] NOESY signals vanish.
Solution: You must use ROESY (Rotating-frame Overhauser Effect Spectroscopy) for compounds in this mass range (e.g., macrocycles, peptides). ROE signals remain positive regardless of molecular weight [2].[5]
HSQC (Multiplicity-Edited): Map protons to carbons; distinguish CH/CH3 (up) from CH2 (down).
HMBC: Long-range (2-3 bond) coupling to bridge quaternary carbons and heteroatoms.
ROESY: Define spatial proximity for stereochemistry (crucial for MW ~1000).
Emerging Technology: Microcrystal Electron Diffraction (MicroED)[6][7][8][9]
While X-ray crystallography is the gold standard, it requires large, well-ordered single crystals. MicroED is the disruptive alternative for "powders."
The MicroED Mechanism
MicroED uses a Cryo-TEM (Transmission Electron Microscope) to diffract electrons through nanocrystals (100 nm – 1 µm) found in what appears to be amorphous powder.
Advantage: Electrons interact with matter 10,000x more strongly than X-rays. This allows diffraction from crystals a billionth the size of those required for X-ray [3].
Workflow:
Grid Preparation: Apply trace powder to a TEM grid.
Freezing: Plunge-freeze in liquid ethane (vitrification).
Diffraction: Collect continuous rotation data (movie mode) on Cryo-TEM.
Reconstruction: Atomic resolution (<1.0 Å) often achieved in minutes.[6]
To meet the Journal of Organic Chemistry (JOC) and FDA submission standards, a single technique is insufficient. The following protocol ensures "Self-Validating" data integrity.
Requirement: Mass error must be < 5 ppm (preferably < 3 ppm) [5].
Validation: The isotopic pattern (M+1, M+2) must match the theoretical distribution (especially for Cl/Br/S containing drugs).
Phase 2: Structural Connectivity (NMR)
Objective: Map the carbon skeleton.
Solvent: Deuterated solvent peak must be referenced (e.g., DMSO-d6 center peak @ 2.50 ppm).
Purity: Integration of impurity peaks must confirm >95% purity.
Data: Full assignment of all proton and carbon signals using HSQC/HMBC.
Phase 3: Absolute Configuration (MicroED or XRD)
Objective: Define Stereochemistry (R/S).
If a single crystal grows: SC-XRD .
If powder only: MicroED .
If liquid/amorphous: Mosher's Method (chemical derivatization monitored by 1H/19F NMR).
Data Integration Flowchart
Figure 2: The convergence of orthogonal data streams to produce a validated structure.
References
Bruker BioSpin. (2023). CryoProbe Technology: Sensitivity Enhancement in NMR.[1][2]Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See discussion on NOE zero-crossing).
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[6] ACS Central Science, 4(11), 1587–1592. Link
Nannenga, B. L., & Gonen, T. (2019). The Cryo-EM Method MicroED: Molecular Structure Determination from Nanocrystals.[7][6] Nature Methods, 16, 369–379.[8] Link
A Senior Application Scientist's Guide to Assessing Chemical Purity: A Comparative Analysis of Core Analytical Techniques
Introduction: The Imperative of Purity in Scientific Discovery In the realms of pharmaceutical development, materials science, and chemical research, the purity of a compound is not a mere metric; it is the bedrock upon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Scientific Discovery
In the realms of pharmaceutical development, materials science, and chemical research, the purity of a compound is not a mere metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. An impurity, even in trace amounts, can drastically alter the pharmacological, toxicological, or physical properties of a substance, leading to failed experiments, misleading data, and significant safety risks. This guide provides an in-depth comparison of the principal analytical methodologies used to assess chemical purity. As a senior application scientist, my focus extends beyond the "what" and "how" of these techniques to the "why"—elucidating the strategic rationale behind selecting one method over another and providing the experimental context needed to generate data of the highest integrity.
This document is structured to guide researchers, scientists, and drug development professionals through the logical framework of purity assessment, from understanding the regulatory landscape to implementing robust analytical protocols and interpreting the resulting data.
The Regulatory Framework: Understanding the Benchmarks for Purity
For professionals in drug development, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational guidelines for impurity control. The ICH Q3 series, in particular, establishes a framework for managing impurities in new drug substances and products.[1]
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of an active pharmaceutical ingredient (API).[2][3] It defines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1]
ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities found in the finished dosage form, including degradation products.[1]
ICH Q3C(R5): Residual Solvents: This guideline controls the levels of solvents used in the manufacturing process.[4]
ICH Q3D(R1): Elemental Impurities: This introduces a risk-based approach to controlling impurities from elements like heavy metals.[1]
Understanding these guidelines is critical because they dictate the required sensitivity and specificity of the analytical methods you will employ.
Table 1: ICH Q3A/Q3B Impurity Thresholds
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg TDI, whichever is lower
0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day
0.03%
0.05%
0.05%
*TDI = Total Daily Intake
This regulatory framework underscores the necessity of analytical techniques that are not only precise but also capable of detecting and quantifying impurities at very low levels.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical method is contingent upon the physicochemical properties of the analyte and its potential impurities, including volatility, thermal stability, polarity, and molecular weight.[5] No single technique is universally applicable; therefore, a multi-faceted, or "orthogonal," approach is often required for comprehensive purity profiling.
Chromatographic Methods: The Workhorses of Separation
Chromatography is the cornerstone of purity analysis, separating components of a mixture for individual quantification.[6] The fundamental principle involves the differential partitioning of components between a mobile phase and a stationary phase.[7]
HPLC is the undisputed "gold standard" for the analysis of non-volatile or thermally unstable compounds, making it indispensable in the pharmaceutical industry.[8] It separates molecules in a liquid mobile phase using a solid stationary phase packed into a column.[8]
Principle of Causality: The choice of HPLC is dictated by the need to separate and quantify thermally labile and non-volatile compounds, which constitute the majority of APIs and their related impurities. Its high resolution and quantitative precision are essential for meeting stringent regulatory standards.[9]
Common Modes:
Reverse-Phase (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly effective for separating a wide range of organic molecules.[7]
Normal-Phase (NP-HPLC): Uses a polar stationary phase and a non-polar mobile phase.
Ion-Exchange (IEC): Separates molecules based on their net charge.[9]
Size-Exclusion (SEC): Separates molecules by their size in solution, crucial for analyzing protein aggregates.[9]
GC is the preferred method for separating and analyzing compounds that can be vaporized without decomposition.[10] It is particularly powerful for assessing the purity of volatile organic compounds, such as residual solvents.[11][12]
Principle of Causality: GC is selected when the analytes of interest are volatile and thermally stable. Its high efficiency and sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID), allow for the detection of trace-level impurities.[13][14] The sample is injected, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase.[10]
Spectroscopic Methods: For Identification and Structure Elucidation
While chromatography excels at separation and quantification, spectroscopy provides detailed structural information, which is critical for identifying unknown impurities.[15]
NMR is an exceptionally powerful technique for the unambiguous identification and structural elucidation of organic molecules.[16] It is considered a primary analytical method because it can provide quantitative results without the need for identical reference standards (quantitative NMR or qNMR).[17][18]
Principle of Causality: NMR is employed when absolute structural confirmation of an impurity is required, or as an orthogonal technique to chromatography.[17] Its ability to provide detailed information on molecular structure, including stereochemistry, makes it invaluable for characterizing impurities that cannot be identified by other means.[16][19] The technique is based on the interaction of atomic nuclei with an external magnetic field.[16]
MS is a highly sensitive and selective technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.[20]
Principle of Causality: MS is chosen for its exceptional sensitivity, enabling the detection of trace-level impurities, and its ability to provide molecular weight information that is crucial for identification.[20] High-resolution mass spectrometry (HRMS) can provide mass data with such precision that it allows for the determination of an impurity's elemental formula.[20]
Hyphenated Techniques: The Best of Both Worlds
Combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry creates a synergistic tool for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and versatile technique for impurity profiling in the pharmaceutical industry. It can separate complex mixtures and provide mass information for each eluted peak, even for co-eluting components that are indistinguishable by a standard UV detector.[21][22]
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive tool for identifying volatile and semi-volatile impurities. It is routinely used for residual solvent analysis and the identification of unknown volatile organic compounds.[21]
Thermal Analysis: A Niche but Powerful Tool
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[23]
Principle of Causality: DSC is a specialized technique selected for crystalline, high-purity materials (>95 mol%).[23] It operates on the Van't Hoff law, which describes how impurities broaden and lower the melting point of a substance.[24] It offers a fast, alternative method for purity assessment but is not suitable for amorphous materials, compounds that decompose upon melting, or for identifying specific impurities.[23][25]
A Logic-Driven Approach to Method Selection
Choosing the appropriate analytical technique requires a systematic evaluation of the sample and the analytical objectives. The following decision tree illustrates a logical workflow for method selection.
Caption: A decision tree for selecting the appropriate analytical method for chemical purity assessment.
Comparative Summary of Analytical Techniques
The table below provides a high-level comparison to aid in method selection.
Table 2: Comparison of Key Analytical Purity Testing Methods
Technique
Principle
Primary Application
Strengths
Limitations
HPLC
Differential partitioning between liquid mobile and solid stationary phases.[7]
Purity of non-volatile & thermally labile compounds.[8]
High resolution, robust, precise quantification, widely applicable.[9][26]
Requires reference standards for identified impurities, may not detect non-UV active compounds.[22]
GC
Partitioning between a gaseous mobile phase and a stationary phase.[10]
Purity of volatile & thermally stable compounds (e.g., residual solvents).[11]
Excellent for volatile analysis, high sensitivity (FID), well-established.[13]
Not suitable for non-volatile or thermally labile compounds.[10]
NMR
Interaction of atomic nuclei with a magnetic field.[16]
Lower sensitivity than MS, complex spectra for mixtures, high instrument cost.
MS
Separation of ions based on mass-to-charge ratio.[20]
Molecular weight determination and impurity identification.[20]
Extremely high sensitivity and selectivity, provides molecular weight.[20]
Provides limited structural information alone, susceptible to matrix effects.
LC-MS
Combines HPLC separation with MS detection.
Comprehensive impurity profiling: separation, quantification, and identification.[21]
Highly sensitive and specific, can identify co-eluting peaks and unknown impurities.[22]
Higher complexity and cost than HPLC-UV, potential for ion suppression.
DSC
Measurement of heat flow during a thermal transition.[23]
Purity determination of highly pure (>95%) crystalline solids.[23]
Fast, requires no reference standard for purity calculation, uses small sample amount.[24]
Only for crystalline materials, assumes eutectic system, does not identify impurities.[23][28]
Experimental Protocol: A Self-Validating HPLC-UV Purity Assay
This protocol describes a standard reverse-phase HPLC method for determining the purity of a typical active pharmaceutical ingredient (API). The inclusion of system suitability testing ensures the protocol is self-validating for each run.
Objective
To determine the purity of an API and quantify related substances by HPLC with UV detection using an area normalization method.
Workflow Diagram
Caption: Standard workflow for an HPLC purity analysis, including the critical system suitability check.
Methodology
Instrumentation & Materials:
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Analytical balance, volumetric flasks, pipettes.
HPLC-grade solvents and reagents.
Chromatographic Conditions (Example):
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5% B to 95% B over 30 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Preparation of Solutions:
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v). Rationale: Ensures the sample is fully dissolved and compatible with the mobile phase to prevent peak distortion.
Sample Solution: Accurately weigh and dissolve the API in the diluent to a final concentration of ~1.0 mg/mL.
System Suitability Solution (SST): Prepare a solution containing the API (~1.0 mg/mL) and spiked with low levels (~0.1%) of known key impurities. Rationale: This solution is critical to verify the system's ability to separate the main component from its critical impurities.
System Suitability Testing (SST):
Before sample analysis, inject the SST solution (typically 5 replicate injections).
Acceptance Criteria (Example):
Resolution: The resolution between the API peak and the closest eluting impurity must be > 2.0. Rationale: Ensures baseline separation of critical components.
Tailing Factor: The tailing factor for the API peak must be < 1.5. Rationale: Confirms good peak shape and column performance.
Precision (RSD): The relative standard deviation (RSD) of the API peak area from 5 replicate injections must be < 2.0%. Rationale: Demonstrates the precision and reproducibility of the injector and pump.
The analysis can only proceed if all SST criteria are met. This step provides documented, verifiable evidence that the system is fit for purpose for that specific run. This is a core principle of a self-validating system.[29][30]
Analytical Procedure:
Inject the diluent (blank) to ensure no system contamination.
Inject the sample solution in duplicate.
Data Analysis and Calculation:
Integrate all peaks in the sample chromatogram from the void volume to the end of the run, disregarding peaks from the blank.
Calculate the percent purity using the area normalization formula:
% Purity = (Area of API Peak / Total Area of All Peaks) x 100
This calculation assumes that the response factor of the API and all impurities are similar at the chosen wavelength.[7]
Conclusion: An Integrated and Orthogonal Approach
The assessment of chemical purity is a rigorous scientific discipline that demands a thoughtful, evidence-based approach. While HPLC and GC are the primary workhorses for quantitative analysis, they do not provide a complete picture. A comprehensive purity profile often requires the integration of orthogonal techniques. For instance, HPLC-UV can provide the primary purity value, LC-MS can identify unknown peaks observed in the chromatogram, NMR can provide absolute structural confirmation of a critical impurity, and GC can quantify volatile solvents.
As a senior application scientist, I advocate for a risk-based approach grounded in regulatory expectations.[1] By understanding the fundamental principles, strengths, and limitations of each analytical tool, and by designing self-validating protocols, researchers can generate purity data that is not only accurate and precise but also defensible and integral to the advancement of science and medicine.
References
USP. (n.d.). 〈621〉CHROMATOGRAPHY. USP.org.
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Creative Biolabs. (n.d.). Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis.
Creative Biolabs. (n.d.). Purity Determination by DSC.
Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
Wikipedia. (n.d.). Gas chromatography.
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
Element Lab Solutions. (n.d.). USP 621 Changes.
Mettler Toledo. (n.d.). DSC purity.
Journal of Chromatography A. (2005, April 15). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
LCGC. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
NJ Labs. (n.d.). Gas Chromatography Testing (GC).
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling.
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
Open Access Journals. (2025, September 9). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis.
ResearchGate. (2016, February 17). Determination of chemical purity of a component by using the DSC analysis.
Agilent. (n.d.). Gas Chromatography.
CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity.
Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine.
Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1.
National Institute of Standards and Technology. (2004, September). AN APPROACH TO THE METROLOGICALLY SOUND TRACEABLE ASSESSMENT OF THE CHEMICAL PURITY OF ORGANIC REFERENCE MATERIALS.
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
PMC. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
Progress. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
Mechanistic Hazard Profiling: The "Why" Behind the Danger
As a Senior Application Scientist, I have witnessed firsthand how the mishandling of bifunctional reactive intermediates can lead to catastrophic laboratory incidents. 1,1-Bis(vinyloxy)butane (CAS: 102-68-1) [1], also kn...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have witnessed firsthand how the mishandling of bifunctional reactive intermediates can lead to catastrophic laboratory incidents. 1,1-Bis(vinyloxy)butane (CAS: 102-68-1) [1], also known as butyraldehyde divinyl acetal, is a highly valuable cross-linking agent and synthetic intermediate in drug development. However, its dual vinyl ether groups and central acetal linkage create a complex hazard profile that renders standard solvent disposal protocols not only ineffective but actively dangerous.
To build a truly self-validating safety culture in your laboratory, you must understand the chemical causality behind this molecule's degradation before executing any disposal plan.
Proper disposal of 1,1-bis(vinyloxy)butane requires mitigating two distinct, structurally driven hazards:
Radical Autoxidation (Peroxide Formation): Vinyl ethers are notorious Class B peroxide formers. The electron-donating oxygen atoms stabilize the radical formed at the alpha-carbon, making this molecule highly susceptible to autoxidation when exposed to atmospheric oxygen and light [2]. Over time, this generates shock- and heat-sensitive polymeric peroxides.
Acid-Catalyzed Hydrolysis: The acetal backbone is stable under basic and neutral conditions but undergoes rapid, exothermic cleavage in the presence of trace acids[6]. If mistakenly disposed of in an acidic waste stream, 1,1-bis(vinyloxy)butane will aggressively hydrolyze into butyraldehyde and acetaldehyde—both of which are highly volatile, toxic, and flammable.
Fig 1: Degradation pathways of 1,1-bis(vinyloxy)butane highlighting incompatible conditions.
Pre-Disposal Quantitative Assessment
Before moving 1,1-bis(vinyloxy)butane to a waste staging area, you must establish its current peroxide concentration. Relying on age alone is insufficient; a self-validating protocol requires empirical testing.
Visual Inspection Rule: If you observe liquid stratification, increased viscosity, or crystalline solids around the cap or within the liquid, do not touch the container . Friction from opening the cap can detonate polyperoxides [3].
If the liquid is clear, proceed with quantitative testing using Potassium Iodide (KI) starch test strips[4].
Peroxide Action Thresholds
Peroxide Concentration
Operational Status
Required Disposal Action
< 25 ppm
Safe for general handling
Proceed to Protocol A (Routine Disposal).
25 – 100 ppm
Elevated risk; Do not concentrate
Proceed to Protocol B (Acetal-Safe Neutralization).
> 100 ppm
Critical explosive hazard
Evacuate area. Contact EHS/High-Hazard team.
Step-by-Step Disposal Workflows
Protocol A: Routine Disposal (< 25 ppm)
If the solvent is verified to have safe peroxide levels, it can be disposed of directly.
Verify Waste Stream Compatibility: Ensure the receiving waste carboy is designated strictly for Non-Halogenated, Base/Neutral Flammable Liquids .
Inert Gas Purge: Transfer the 1,1-bis(vinyloxy)butane into the waste container and immediately purge the headspace of the waste container with Argon or Nitrogen to halt further autoxidation.
Log & Label: Update the waste log, explicitly noting "Contains Acetal - DO NOT MIX WITH ACIDS."
Expert Insight: Most institutional safety guidelines recommend washing peroxidized solvents with an acidic Ferrous Sulfate (FeSO
/ HSO) solution [5]. Do not use this method for 1,1-bis(vinyloxy)butane. The acid will immediately catalyze the hydrolysis of the acetal, causing a violent exothermic release of aldehyde gases [6]. Instead, we must use basic activated alumina.
Methodology:
Column Preparation: Pack a 2 x 33 cm glass chromatography column with 80 g of 80-mesh basic activated alumina [5].
Elution: Slowly pass the contaminated 1,1-bis(vinyloxy)butane (up to 400 mL per 80 g of alumina) through the column. The basic alumina will adsorb and catalytically decompose the peroxides without cleaving the acetal bond.
Self-Validation (Re-test): Collect the eluent and immediately re-test with a KI strip. The reading must be < 25 ppm. If not, pass through a fresh alumina column.
Waste Segregation: Dispose of the neutralized eluent following Protocol A .
Solid Waste Disposal: Slurry the used alumina with a dilute, strictly aqueous (non-acidic) FeSO
solution to destroy any residual trapped peroxides [5], then dispose of it as hazardous solid waste.
Fig 2: Operational decision tree for the safe evaluation and disposal of 1,1-bis(vinyloxy)butane.
Logistical Packaging for Vendor Pickup
When preparing 1,1-bis(vinyloxy)butane for final environmental vendor pickup, strict adherence to logistical packaging ensures downstream safety:
Primary Containment: Store waste in amber glass bottles to prevent UV-initiated radical formation. Never use metal cans, as rusting can introduce catalytic metals that accelerate degradation [3].
Secondary Containment: Place the amber bottles in high-density polyethylene (HDPE) secondary bins, physically separated from any halogenated or acidic waste streams.
Documentation: Label the waste clearly as "Flammable Liquid, N.O.S. (Contains 1,1-Bis(vinyloxy)butane) - Peroxide Former - Acid Sensitive."
By understanding the mechanistic vulnerabilities of 1,1-bis(vinyloxy)butane, you transform a routine disposal task into a highly controlled, scientifically grounded safety operation.
References
Guidechem. "2-(Vinyloxy)ethanol 764-48-7 (Contains 1,1-bis(vinyloxy)butane CAS No: 102-68-1)." Guidechem Chemical Dictionary.
University of Texas at Austin Environmental Health & Safety. "Peroxide Forming Chemicals." UT Austin EHS.
Vanderbilt University Office of Clinical and Research Safety. "Peroxide Forming Chemicals: Management, Retention and Storage." VUMC OCRS.
Mississippi State University. "Peroxide Forming Compounds Reference Guide." MSU EHS.
Alfred University. "Appendix J - Peroxide Forming Chemicals." My Alfred University.
Page, M.I. "Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters." University of Glasgow Theses.
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